Levopropranolol hydrochloride
Description
Properties
IUPAC Name |
(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUPTIKESYGQW-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873367 | |
| Record name | (S)-Propranolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4199-10-4, 13071-11-9 | |
| Record name | (S)-Propranolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4199-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propranolol hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004199104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexpropranolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (S)-Propranolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOPROPRANOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP6GDU0L78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Levopropranolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a common and effective pathway for the synthesis of Levopropranolol Hydrochloride, the levorotatory (S)-enantiomer of propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the management of cardiovascular diseases. The therapeutic activity of propranolol resides primarily in the (S)-(-)-enantiomer, making its stereoselective synthesis a critical aspect of its pharmaceutical production.
This document outlines a well-established synthetic route commencing from 1-naphthol, proceeding through key intermediates such as 1-naphthoxy-2,3-epoxypropane, and culminating in the formation of (S)-propranolol, which is subsequently converted to its hydrochloride salt. The synthesis emphasizes the generation of the desired enantiomer through kinetic resolution.
Core Synthesis Pathway
The synthesis of this compound can be broadly categorized into three key stages:
-
Formation of the Glycidyl Ether Intermediate: This stage involves the reaction of 1-naphthol with an excess of epichlorohydrin in the presence of a base to form the racemic 1-naphthoxy-2,3-epoxypropane.
-
Enantioselective Ring Opening and Formation of (S)-Propranolol: The racemic epoxide is then subjected to a kinetic resolution during the ring-opening step with isopropylamine. This is a crucial step where the desired (S)-enantiomer is selectively formed.
-
Salt Formation: The resulting (S)-propranolol base is treated with hydrochloric acid to yield the stable and pharmaceutically acceptable this compound salt.
Experimental Protocols
Step 1: Synthesis of 1-Naphthoxy-2,3-epoxypropane (Racemic)
Methodology:
-
To a solution of 1-naphthol (0.05 mol, 7.2 g) in dimethyl sulfoxide (DMSO) (20 ml), powdered potassium hydroxide (5 g) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
Epichlorohydrin (0.15 mol, 12 ml) is then added slowly over a period of 45 minutes.
-
Stirring is continued at room temperature for 6 hours.
-
The reaction is quenched by the addition of water (50 ml).
-
The product is extracted with chloroform (2 x 75 ml).
-
The combined organic layers are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 1-naphthoxy-2,3-epoxypropane.
Step 2: Synthesis of (S)-(-)-Propranolol (Levopropranolol)
Methodology (Kinetic Resolution):
-
A solution of racemic 1-naphthoxy-2,3-epoxypropane (8 mmol, 1.6 g), L-(+)-tartaric acid (8 mmol, 1.2 g), and Zn(NO₃)₂·6H₂O (4 mmol, 2.37 g) in DMSO (20 ml) is stirred for 15 minutes.[1]
-
Isopropylamine (16 mmol, 1.2 ml) is then added to the mixture.[1]
-
The reaction mixture is stirred at ambient temperature for 24 hours.[1]
-
The reaction mixture is cooled and filtered.
-
The collected solid is washed with dichloromethane.
-
The solid is then treated with a 10% aqueous sodium hydroxide solution (10 ml).
-
The product is extracted with dichloromethane (2 x 50 ml).
-
The combined organic layers are washed with water (5 x 50 ml) and dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure to give the crude (S)-propranolol.[1]
Step 3: Synthesis of this compound
Methodology:
-
The crude (S)-propranolol is dissolved in a suitable organic solvent such as n-propanol.
-
Anhydrous hydrogen chloride (dissolved in a compatible solvent like n-propanol) is added dropwise to the solution until the pH reaches 2.0.[2]
-
The mixture is stirred to allow for the crystallization of the hydrochloride salt.
-
The resulting precipitate is filtered, washed with a cold solvent (e.g., acetone), and dried under vacuum to yield this compound.[3]
Quantitative Data Summary
| Step | Product | Yield | Enantiomeric Excess (ee) | Specific Rotation [α]D | Melting Point (°C) |
| 1 | 1-Naphthoxy-2,3-epoxypropane | 95%[1] | N/A (Racemic) | N/A | Not Reported |
| 2 | (S)-(-)-Propranolol | 55% | 89% | -9.08 (c=1.0, EtOH)[1] | 72[1] |
| 3 | This compound | High | >98% (typical) | Not Reported | 154.7-155.5 (dec.)[3] |
Visualized Synthesis Pathway
References
Enantioselective Synthesis of (S)-(-)-Propranolol Hydrochloride: A Technical Guide
Introduction
(S)-(-)-Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. The pharmacological activity of propranolol resides almost exclusively in the (S)-enantiomer, which is reported to be up to 100 times more potent than its (R)-counterpart.[1] Furthermore, the (R)-enantiomer has been associated with potential side effects, including contraceptive activity.[1] Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure (S)-(-)-propranolol is of significant importance to the pharmaceutical industry. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of (S)-(-)-propranolol hydrochloride, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Kinetic Resolution of Racemic Intermediates
Kinetic resolution is a widely employed strategy that relies on the differential rate of reaction of a chiral catalyst or reagent with the two enantiomers of a racemic starting material. This approach is typically applied to key intermediates in the propranolol synthesis, such as the racemic epoxide, 2-((naphthalen-1-yloxy)methyl)oxirane, or the corresponding chlorohydrin, 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol.
Chemical Kinetic Resolution using a Chiral Lewis Acid Complex
A practical and efficient method for the kinetic resolution of the racemic epoxide intermediate involves the use of a chiral Lewis acid catalyst system, such as Zn(NO₃)₂/(+)-tartaric acid. This system facilitates the enantioselective ring-opening of the epoxide with an amine, preferentially yielding the (S)-enantiomer of propranolol.
Step 1: Synthesis of Racemic 2-((Naphthalen-1-yloxy)methyl)oxirane
-
To a stirred solution of α-naphthol (3.6 g, 0.025 mol) and K₂CO₃ (10.08 g, 0.073 mol) in anhydrous 2-butanone (50 mL), add (±)-epichlorohydrin.
-
Reflux the mixture at 75°C for 3 hours, monitoring the consumption of α-naphthol by TLC (Petroleum ether/EtOAc, 85/15).
-
After completion, filter the reaction mixture and remove the solvent under vacuum.
-
Purify the residue by column chromatography (silica gel, Petroleum ether/EtOAc, 95/5) to yield racemic 2-((naphthalen-1-yloxy)methyl)oxirane.[2]
Step 2: Enantioselective Synthesis of (S)-(-)-Propranolol
-
In a reaction vessel, stir a solution of racemic 2-((naphthalen-1-yloxy)methyl)oxirane (2 g, 10 mmol), L-(+)-tartaric acid (1.5 g, 10 mmol), and Zn(NO₃)₂·6H₂O (2.96 g, 5 mmol) in 2-butanone for 15 minutes.[3]
-
Add isopropylamine (1.5 mL, 20 mmol) to the mixture and stir at ambient temperature for 1 hour.[3]
-
Cool the mixture and filter. Wash the solid with dichloromethane.
-
Treat the solid with a sodium hydroxide solution and extract with dichloromethane.
-
Combine the organic layers, wash with water, and dry over sodium sulphate.
-
Remove the solvent under reduced pressure to obtain the crude (S)-(-)-propranolol.[3]
Caption: Enantioselective ring-opening of a racemic epoxide.
Enzymatic Kinetic Resolution
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of propranolol precursors. These biocatalytic methods are often favored for their high enantioselectivity and mild reaction conditions. A common approach is the transesterification of the racemic chlorohydrin intermediate, 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol, using a lipase such as Pseudomonas cepacia lipase (PCL).
-
Immobilization of Lipase: Prepare a bioreactor by adding Pseudomonas cepacia lipase powder and a small amount of water to a conical flask. Incubate on a shaker at 37°C and 170 rpm for over 10 hours to immobilize the lipase on the inner wall of the flask.[4]
-
Kinetic Resolution: To the bioreactor containing the immobilized PCL, add a solution of racemic 1-chloro-3-(1-naphthalen-1-yloxy)propan-2-ol in a suitable organic solvent (e.g., cyclohexane).
-
Add vinyl acetate as the acyl donor.
-
Incubate the reaction mixture under controlled temperature (e.g., 40°C) and agitation.[5]
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.
-
Upon reaching the desired conversion, separate the acylated (R)-enantiomer from the unreacted (S)-enantiomer of the chlorohydrin by chromatography.
-
The unreacted (R)-1-chloro-3-(naphthalen-1-yloxy)propan-2-ol can then be reacted with isopropylamine to yield (S)-propranolol.
Caption: Chemo-enzymatic synthesis via lipase resolution.
Asymmetric Synthesis
Asymmetric synthesis aims to directly create the desired enantiomer from a prochiral substrate, often offering a more atom-economical approach compared to resolution methods.
Asymmetric Reduction of a Prochiral Ketone (Corey-Bakshi-Shibata Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[6][7] In the context of propranolol synthesis, a suitable prochiral ketone precursor, such as 1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-one, can be reduced to (S)-propranolol with high enantioselectivity using a chiral oxazaborolidine catalyst.
-
To a solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 equivalents) in anhydrous toluene at -78°C, add the prochiral ketone precursor [1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-one] (1.0 equivalent).
-
Stir the mixture for 5 minutes at -78°C.
-
Slowly add a solution of a borane source, such as catecholborane (1.0 M in THF, 1.8 equivalents).
-
Continue stirring at -78°C for 24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain (S)-(-)-propranolol.
Caption: Mechanism of the Corey-Bakshi-Shibata reduction.
Asymmetric Hydrogenation (Noyori Hydrogenation)
The Noyori asymmetric hydrogenation provides a highly efficient route to chiral alcohols through the reduction of ketones using molecular hydrogen and a chiral ruthenium-diphosphine catalyst, such as a Ru-BINAP complex.[8] This method can be applied to a suitable amino-ketone precursor to generate (S)-propranolol.
-
In a glovebox, charge a pressure vessel with the prochiral amino-ketone substrate, a RuCl₂[(R)-BINAP] catalyst (e.g., 0.1 mol%), and a suitable solvent such as ethanol.
-
Seal the vessel, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1100 psi).[8]
-
Heat the reaction mixture to the specified temperature (e.g., 30°C) and stir for the required duration (e.g., several hours to days).[8]
-
After the reaction is complete, cool the vessel, carefully release the pressure, and concentrate the mixture in vacuo.
-
Purify the product by distillation or chromatography to yield (S)-(-)-propranolol.
Caption: Asymmetric synthesis via Noyori hydrogenation.
Data Presentation
The following tables summarize the quantitative data for the different enantioselective synthetic routes to (S)-(-)-propranolol.
Table 1: Comparison of Kinetic Resolution Methods
| Method | Catalyst/Enzyme | Intermediate | Yield of (S)-Propranolol (%) | Enantiomeric Excess (ee%) |
| Chemical Kinetic Resolution | Zn(NO₃)₂/(+)-Tartaric Acid | Racemic Epoxide | 55-60[1] | 89-90[1][3] |
| Enzymatic Kinetic Resolution | Pseudomonas cepacia Lipase | Racemic Chlorohydrin | ~40-45 | >98[5] |
Table 2: Comparison of Asymmetric Synthesis Methods
| Method | Catalyst | Substrate | Overall Yield (%) | Enantiomeric Excess (ee%) |
| CBS Reduction | Chiral Oxazaborolidine | Prochiral Ketone | High (Typical) | >95 (Typical)[7] |
| Noyori Hydrogenation | Ru-BINAP Complex | Prochiral Amino-Ketone | High (Typical) | >98 (Typical) |
| Organocatalysis | L-Proline | Aldehyde Precursor | Not specified | >98[9] |
Final Conversion to Hydrochloride Salt
The final step in the synthesis is the conversion of the free base (S)-(-)-propranolol to its hydrochloride salt to improve its stability and water solubility.
Protocol: Hydrochloride Salt Formation
-
Dissolve the purified (S)-(-)-propranolol free base in a suitable solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a solution of hydrogen chloride in the same solvent (e.g., ethereal HCl).
-
Stir the mixture, during which the hydrochloride salt will precipitate.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield (S)-(-)-propranolol hydrochloride.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Resolution of (R,S)-1-chloro-3-(1-naphthyloxy) -2-Propanol in an Immobilized Lipase Bioreactor, Biochemistry and Molecular Biology, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. library.ncl.res.in [library.ncl.res.in]
An In-depth Technical Guide to the Mechanism of Action of Levopropranolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levopropranolol, the (S)-(-)-enantiomer of propranolol, is the pharmacologically active component of the racemic mixture, propranolol hydrochloride.[1][2] As a non-selective beta-adrenergic receptor antagonist, levopropranolol is a cornerstone in the management of various cardiovascular diseases.[3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of levopropranolol hydrochloride, focusing on its primary and secondary modes of action. It is intended to be a resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Propranolol is administered as a racemic mixture of (S)-(-)-propranolol and (R)-(+)-propranolol.[1] The beta-blocking activity resides almost exclusively in the (S)-enantiomer, which exhibits approximately 100-fold greater affinity for beta-adrenergic receptors than the (R)-enantiomer.[2]
Primary Mechanism of Action: Non-Selective Beta-Adrenergic Receptor Antagonism
The principal mechanism of action of levopropranolol is the competitive, non-selective antagonism of β1 and β2-adrenergic receptors.[1][4] These receptors are integral components of the sympathetic nervous system, playing a crucial role in regulating cardiovascular function.[4]
β1-Adrenergic Receptor Blockade
β1-adrenergic receptors are predominantly located in the heart.[5] Stimulation of these receptors by endogenous catecholamines, such as norepinephrine and epinephrine, triggers a signaling cascade that increases heart rate (positive chronotropy), myocardial contractility (positive inotropy), and atrioventricular conduction velocity.[4]
Levopropranolol competitively binds to β1-receptors, preventing the binding of catecholamines and thereby inhibiting downstream signaling. This leads to:
-
Decreased Heart Rate: By blocking the chronotropic effects of catecholamines on the sinoatrial node.
-
Reduced Myocardial Contractility: By antagonizing the inotropic effects on ventricular muscle.
-
Lowered Blood Pressure: As a consequence of reduced cardiac output.
β2-Adrenergic Receptor Blockade
β2-adrenergic receptors are found in various tissues, including the smooth muscle of the bronchioles, blood vessels, and the liver.[5] Activation of these receptors typically leads to smooth muscle relaxation (e.g., bronchodilation, vasodilation) and metabolic effects like glycogenolysis.
Levopropranolol's antagonism of β2-receptors can result in:
-
Bronchoconstriction: Due to the unopposed parasympathetic tone in the airways.
-
Vasoconstriction: By inhibiting the vasodilatory effects of epinephrine.
Downstream Signaling Pathway
The blockade of both β1 and β2-adrenergic receptors by levopropranolol interrupts a common downstream signaling pathway. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to a stimulatory G-protein (Gs). This initiates the following cascade:
-
Activation of Adenylyl Cyclase: The activated α-subunit of the Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating Protein Kinase A.
-
Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban in cardiomyocytes, leading to increased intracellular calcium and enhanced contractility.
By blocking the initial receptor activation, levopropranolol effectively inhibits this entire signaling cascade, leading to its therapeutic effects.
Secondary Mechanism of Action: Membrane Stabilizing Activity
At concentrations higher than those required for beta-blockade, propranolol exhibits a "quinidine-like" or membrane-stabilizing effect. This activity is due to the blockade of voltage-gated sodium channels (NaV) in excitable tissues like the myocardium.[6][7] Importantly, this membrane-stabilizing effect is not stereospecific, meaning both levopropranolol and dexpropranolol ((R)-(+)-propranolol) contribute to this action.[6][8]
The blockade of cardiac sodium channels (primarily NaV1.5) reduces the rate of rise of the cardiac action potential (Phase 0), which can contribute to its antiarrhythmic properties.
Quantitative Data
The following tables summarize the quantitative pharmacological data for the enantiomers of propranolol.
Table 1: Beta-Adrenergic Receptor Binding Affinity
| Enantiomer | Receptor | Kᵢ (nM) | Potency Ratio (S/R) | Reference |
|---|---|---|---|---|
| (S)-(-)-Propranolol (Levopropranolol) | β₁ | 1.1 | ~100 | [1] |
| (R)-(+)-Propranolol (Dexpropranolol) | β₁ | 110 | [1] | |
| (S)-(-)-Propranolol (Levopropranolol) | β₂ | 0.8 | ~100 | [1] |
| (R)-(+)-Propranolol (Dexpropranolol) | β₂ | 80 | |[1] |
Table 2: Voltage-Gated Sodium Channel (NaV1.5) Blockade
| Enantiomer | Blockade Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| (S)-(-)-Propranolol (Levopropranolol) | Tonic Block | 23.6 | [6][8][9] |
| (R)-(+)-Propranolol (Dexpropranolol) | Tonic Block | 21.4 | [6][8][9] |
| (S)-(-)-Propranolol (Levopropranolol) | Use-Dependent Block | 2.6 | [6][8][9] |
| (R)-(+)-Propranolol (Dexpropranolol) | Use-Dependent Block | 2.7 |[6][8][9] |
Experimental Protocols
Competitive Radioligand Binding Assay for β-Adrenergic Receptors
This in vitro assay is used to determine the binding affinity (Kᵢ) of levopropranolol for β1 and β2-adrenergic receptors.[1][10][11]
Methodology:
-
Membrane Preparation:
-
Cell membranes are prepared from cells expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells) or from tissue homogenates (e.g., turkey erythrocyte ghosts for β1).[1][11]
-
Cells or tissues are homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined.
-
-
Assay Procedure:
-
Serial dilutions of unlabeled levopropranolol are prepared.
-
In a 96-well plate, the following are added in triplicate:
-
Total Binding: Membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol), and assay buffer.[1][10]
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled, non-selective antagonist (e.g., 10 µM racemic propranolol) to block all specific binding sites.[12][13]
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of levopropranolol.
-
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12]
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.[11][12]
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the levopropranolol concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of levopropranolol that inhibits 50% of specific radioligand binding).
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Blockade
This technique is used to measure the inhibitory effect of levopropranolol on voltage-gated sodium channels.[8][9]
Methodology:
-
Cell Preparation:
-
HEK293 or tsA201 cells heterologously expressing the human cardiac sodium channel (NaV1.5) are used.[9]
-
Cells are cultured on glass coverslips.
-
-
Recording Setup:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is perfused with an external bath solution containing physiological ion concentrations.
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal pipette solution mimicking the intracellular ionic environment.
-
-
Whole-Cell Configuration:
-
The micropipette is lowered onto a single cell, and gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.
-
A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).
-
-
Voltage-Clamp Recording:
-
The cell's membrane potential is clamped at a holding potential (e.g., -120 mV) where the sodium channels are in a closed, resting state.[9]
-
Depolarizing voltage steps are applied to elicit sodium currents.
-
Tonic Block: Currents are elicited at a low frequency (e.g., 0.2 Hz) before and after the application of levopropranolol to measure the block of resting-state channels.[9]
-
Use-Dependent Block: A train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz) is applied to measure the block of channels that are repeatedly opening and inactivating.[9]
-
-
Data Acquisition and Analysis:
-
Sodium currents are recorded using a patch-clamp amplifier and digitized.
-
The peak current amplitude is measured before and after drug application.
-
Concentration-response curves are generated to calculate the IC₅₀ for both tonic and use-dependent block.
-
Conclusion
The mechanism of action of this compound is multifaceted, with its primary therapeutic effects stemming from the potent and non-selective antagonism of β1 and β2-adrenergic receptors. This leads to a reduction in cardiac output and blood pressure. The (S)-(-)-enantiomer is almost solely responsible for this beta-blocking activity. Additionally, at higher concentrations, both enantiomers of propranolol exhibit a membrane-stabilizing effect through the blockade of voltage-gated sodium channels, which contributes to its antiarrhythmic properties. A thorough understanding of these distinct, yet complementary, mechanisms is crucial for the rational design and development of novel cardiovascular therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. droracle.ai [droracle.ai]
- 6. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 7. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma binding and the affinity of propranolol for a beta receptor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propranolol binds to \beta -adrenergic receptors with a \text{K}_{I} .. [askfilo.com]
- 12. Differences in the Antinociceptive Effects and Binding Properties of Propranolol and Bupranolol Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereospecific Binding of Levopropranolol Hydrochloride to Beta-Adrenergic Receptors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the stereospecific interaction between levopropranolol hydrochloride and beta-adrenergic receptors. It delves into the quantitative aspects of this binding, details the experimental methodologies used for its characterization, and illustrates the subsequent signaling cascades.
Propranolol, a widely recognized beta-blocker, is a racemic mixture composed of two enantiomers: (S)-(-)-propranolol (levopropranolol) and (R)-(+)-propranolol (dextropropranolol). The therapeutic beta-adrenergic blocking activity of propranolol is almost exclusively attributed to the levo-isomer, levopropranolol.[1][2] This stereospecificity is a critical concept in pharmacology and drug development, highlighting the precise three-dimensional structural requirements for drug-receptor interactions.
Quantitative Analysis of Stereospecific Binding
The binding affinity of propranolol enantiomers to beta-adrenergic receptors has been quantified in numerous studies, consistently demonstrating the superior affinity of the (S)-(-)-enantiomer (levopropranolol). The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this affinity. A lower Ki or IC50 value indicates a higher binding affinity.
Below is a summary of quantitative data comparing the binding affinities of propranolol enantiomers to beta-1 and beta-2 adrenergic receptors.
| Enantiomer | Receptor Subtype | Reported Ki (nM) | Reported IC50 (nM) | Fold Difference (Levo vs. Dextro) |
| Levopropranolol ((S)-(-)-propranolol) | Beta-1 Adrenergic | 14.79[3] | 1.77, 18.0, 251.19[4] | ~60-100 times more active than (R)-(+)-form[2] |
| Dextropropranolol ((R)-(+)-propranolol) | Beta-1 Adrenergic | - | - | |
| Levopropranolol ((S)-(-)-propranolol) | Beta-2 Adrenergic | 588.84[3] | - | |
| Dextropropranolol ((R)-(+)-propranolol) | Beta-2 Adrenergic | - | - |
Note: Specific Ki and IC50 values for dextropropranolol are less frequently reported due to its significantly lower binding affinity and lack of beta-blocking activity at therapeutic doses. The primary finding is the substantial difference in potency between the two enantiomers.
The binding of the specific beta-adrenergic antagonist, propranolol, has been found to occur exclusively with the l-stereoisomer in studies using turkey erythrocyte ghosts.[5][6]
Experimental Protocols for Characterizing Stereospecific Binding
The determination of binding affinities for this compound is predominantly achieved through competitive radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.[7]
1. Membrane Preparation
The initial step involves the preparation of cell membranes rich in the target beta-adrenergic receptors.
-
Source: Tissues or cells endogenously expressing or transfected with beta-1 and/or beta-2 adrenergic receptors (e.g., rat cerebral cortex, CHO cells, turkey erythrocyte ghosts) are used.[3][8]
-
Homogenization: The selected tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.[7]
-
Centrifugation: The homogenate undergoes a series of centrifugation steps. A low-speed spin removes nuclei and cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes.[3][7]
-
Washing and Resuspension: The membrane pellet is washed with a fresh buffer and then resuspended in the assay buffer to a specific protein concentration, which is determined using methods like the Bradford or BCA assay.[3][9]
2. Competitive Radioligand Binding Assay
This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the beta-adrenergic receptors.
-
Assay Setup: The assay is typically performed in a 96-well plate format with triplicate wells for each condition: total binding, non-specific binding, and competitive binding at various concentrations of the unlabeled ligand.[7]
-
Reagents:
-
Radioligand: A radiolabeled antagonist with high affinity for beta-adrenergic receptors, such as [3H]-CGP 12177 or [125I]-iodocyanopindolol, is used at a fixed concentration, ideally at or below its Kd value.[3][7]
-
Unlabeled Ligand (Competitor): Serial dilutions of this compound are prepared.
-
Non-specific Binding Control: A high concentration of a standard unlabeled antagonist (e.g., 10 µM propranolol) is used to determine the amount of non-specific binding of the radioligand.[7]
-
-
Incubation: The membrane preparation is incubated with the radioligand and either the buffer (for total binding), the unlabeled competitor (levopropranolol), or the non-specific binding control. The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.[3][7]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[7]
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[8]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[3]
3. Data Analysis
-
Specific Binding: This is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of levopropranolol that inhibits 50% of the specific radioligand binding.[3]
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Visualization of Key Processes
Beta-Adrenergic Receptor Signaling Pathway
Levopropranolol acts as an antagonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway initiated by agonist binding involves the activation of a stimulatory G-protein (Gs), leading to a cascade of intracellular events. Levopropranolol blocks this cascade by preventing the initial agonist binding.
Caption: Canonical Beta-Adrenergic Signaling Pathway Blocked by Levopropranolol.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram outlines the logical steps involved in a competitive radioligand binding assay to determine the binding affinity of levopropranolol.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Logical Relationship of Stereospecificity
The differential binding of propranolol enantiomers is a direct consequence of their distinct three-dimensional structures interacting with the chiral environment of the beta-adrenergic receptor binding pocket.
Caption: Stereospecific Interaction of Propranolol Enantiomers with Beta-Receptors.
References
- 1. [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Beta-1 adrenergic receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Stereospecific binding of propranolol and catecholamines to the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide on the Pharmacological Properties of Levopropranolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levopropranolol, the S-(-)-enantiomer of propranolol, is a non-selective competitive antagonist of β-adrenergic receptors. It is the pharmacologically active component of the racemic mixture, propranolol, exhibiting a significantly higher affinity for β-adrenergic receptors than its R-(+)-enantiomer. This guide provides a comprehensive overview of the pharmacological properties of Levopropranolol hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to support further research and drug development efforts.
Introduction
Propranolol, a widely used beta-blocker, is administered as a racemic mixture of two enantiomers: S-(-)-propranolol (Levopropranolol) and R-(+)-propranolol (Dextropropranolol). The beta-blocking activity of propranolol resides almost exclusively in the levo-isomer.[1][2] Levopropranolol is approximately 100 times more potent than Dextropropranolol in blocking β-adrenergic receptors.[1] This technical guide will focus on the pharmacological properties of this compound, providing detailed data, experimental methodologies, and pathway visualizations relevant to researchers and drug development professionals.
Mechanism of Action
This compound is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[2] This antagonism is competitive, where Levopropranolol competes with endogenous catecholamines like epinephrine and norepinephrine for binding sites on the β-receptors. The blockade of these receptors inhibits the downstream signaling cascades typically initiated by agonist binding.
Signaling Pathways
The primary signaling pathway affected by Levopropranolol is the Gs-protein coupled receptor (GPCR) cascade. Blockade of β1 and β2 receptors by Levopropranolol prevents the activation of adenylyl cyclase, thereby inhibiting the conversion of ATP to cyclic AMP (cAMP). This reduction in intracellular cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets to elicit physiological responses.
Figure 1: β-Adrenergic Receptor Signaling Pathway Blockade by Levopropranolol.
Beyond the canonical Gs-cAMP-PKA pathway, β-adrenergic receptors can also signal through alternative pathways. For instance, β1-adrenergic receptor stimulation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling cascades that involve the Ras-Raf-MEK-ERK pathway. β2-adrenergic receptors have also been shown to couple to Gi proteins, which can modulate different downstream effectors. The inhibitory action of Levopropranolol would also prevent these alternative signaling events.
Pharmacological Data
The pharmacological activity of propranolol is highly stereoselective, with Levopropranolol being the active enantiomer.
Binding Affinity and Potency
The following table summarizes the binding affinities (Ki) and potency (EC50) of propranolol enantiomers for β1 and β2-adrenergic receptors. It is important to note that much of the available literature reports data for racemic propranolol. However, studies comparing the enantiomers consistently demonstrate the superior affinity and potency of Levopropranolol.
| Enantiomer | Receptor | Binding Affinity (Ki) [nM] | Potency (pA2/pKB) | S:R Activity Ratio |
| Levopropranolol (S-propranolol) | β1 | ~1.1 | ~8.6 - 8.9 | ~100-179 |
| β2 | ~0.8 | |||
| Dextropropranolol (R-propranolol) | β1 | ~180 | ||
| β2 | ~130 | |||
| Racemic Propranolol | β1 | - | - | - |
| β2 | - | - | - |
Note: Specific Ki and EC50 values for Levopropranolol can vary between studies depending on the experimental conditions and tissue/cell types used. The S:R activity ratio highlights the significant difference in potency between the two enantiomers.[1] A study on human heart tissue estimated an equilibrium dissociation constant (KB) for (-)-propranolol of 8.6 (-log mol/l) in the left ventricular myocardium.[3]
Efficacy and Intrinsic Sympathomimetic Activity (ISA)
Levopropranolol is a pure antagonist and does not possess intrinsic sympathomimetic activity (ISA). This means that in the absence of an agonist, it does not stimulate the β-adrenergic receptors. Its efficacy (Emax) as an antagonist is demonstrated by its ability to completely block the effects of β-adrenergic agonists.
Pharmacokinetics
The pharmacokinetics of propranolol are known to be stereoselective, affecting the absorption, distribution, metabolism, and excretion of the enantiomers differently.
Stereoselective Pharmacokinetic Parameters
The metabolism of propranolol is stereoselective for the less active R-(+)-enantiomer, which can result in higher plasma concentrations of the S-(-)-enantiomer (Levopropranolol) in humans.[2][4]
| Parameter | Levopropranolol (S-propranolol) | Dextropropranolol (R-propranolol) | Notes |
| Cmax (ng/mL) | ~30.4 ± 26.9 | ~22.3 ± 21.7 | Following an 80 mg oral dose of racemic propranolol.[5] |
| Tmax (hr) | 1.5 - 2.0 | 1.5 - 2.0 | Generally similar for both enantiomers. |
| AUC (ng·hr/mL) | Higher | Lower | Due to stereoselective metabolism of R-propranolol.[2] |
| Protein Binding | Higher | Lower | Binds preferentially to α1-acid glycoprotein.[6] |
| Metabolism | Slower | Faster | Primarily metabolized in the liver by CYP2D6 and CYP1A2.[2] |
| Half-life (t½) (hr) | ~3 - 6 | ~3 - 6 | Can be prolonged in elderly patients.[7] |
Note: Pharmacokinetic parameters can vary significantly between individuals due to genetic polymorphism in metabolizing enzymes (e.g., CYP2D6), age, and co-administered drugs.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate characterization of β-adrenergic antagonists like Levopropranolol.
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of Levopropranolol for β1 and β2-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of Levopropranolol by measuring its ability to compete with a radiolabeled ligand for binding to β-adrenergic receptors.
Materials:
-
Cell membranes expressing β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells, or tissue homogenates).
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).
-
This compound stock solution.
-
Non-specific binding control: High concentration of racemic propranolol (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation cocktail and counter.
-
Glass fiber filters and cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + High concentration of racemic propranolol.
-
Competitive Binding: Membranes + Radioligand + Serial dilutions of Levopropranolol.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of Levopropranolol.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for Radioligand Binding Assay.
Functional Assay (cAMP Accumulation Assay)
This protocol measures the functional antagonism of Levopropranolol by quantifying its effect on agonist-induced cAMP production.
Objective: To determine the potency (EC50 or IC50) of Levopropranolol in inhibiting agonist-stimulated cAMP accumulation.
Materials:
-
Whole cells expressing β1 or β2-adrenergic receptors.
-
β-adrenergic agonist (e.g., Isoproterenol).
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with various concentrations of Levopropranolol and a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the β-adrenergic agonist (typically the EC80 concentration) to all wells except the basal control.
-
Incubation: Incubate for a specific time to allow for cAMP accumulation (e.g., 10-30 minutes).
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of Levopropranolol.
-
Determine the IC50 value, which is the concentration of Levopropranolol that inhibits 50% of the agonist-induced cAMP production.
-
A Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of Levopropranolol to determine the pA2 value, a measure of antagonist potency.
-
Figure 3: Workflow for cAMP Functional Assay.
Conclusion
This compound is the pharmacologically active S-(-)-enantiomer of propranolol, acting as a potent, non-selective competitive antagonist at β1 and β2-adrenergic receptors. Its pharmacological profile is characterized by a high affinity for these receptors and a lack of intrinsic sympathomimetic activity. The stereoselective pharmacokinetics of propranolol lead to differences in the plasma concentrations and protein binding of its enantiomers, with Levopropranolol generally exhibiting higher exposure. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the properties of Levopropranolol and other β-adrenergic antagonists. A thorough understanding of its stereospecific pharmacology is essential for the rational design and development of new therapeutic agents targeting the β-adrenergic system.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 3. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Parameters and Over-Responsiveness of Iranian Population to Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 7. Pharmacokinetic data of propranolol enantiomers in a comparative human study with (S)- and (R,S)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Levopropranolol Hydrochloride: Chemical Structure, Properties, and Experimental Considerations
Abstract
Levopropranolol, the levorotatory (S)-enantiomer of propranolol, is a non-selective beta-adrenergic receptor antagonist.[1] This document provides a comprehensive technical overview of Levopropranolol hydrochloride, including its chemical structure, physicochemical properties, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. The guide details the compound's mechanism of action through beta-adrenergic blockade and presents methodologies for its synthesis and analysis.
Chemical Structure and Identification
Levopropranolol is the (S)-enantiomer of 1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol.[1][2] The hydrochloride salt form enhances its solubility in aqueous media.[3] The stereochemistry at the second carbon of the propan-2-ol backbone is crucial for its pharmacological activity, with the (S)-enantiomer possessing significantly higher affinity for beta-adrenergic receptors compared to the (R)-enantiomer.[1]
Chemical Structure of Levopropranolol
Caption: 2D structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Levopropranolol. It is important to note that some experimental data is more readily available for the racemic mixture, propranolol, but key identifiers are specific to the levo-isomer.
| Property | Value | Source |
| IUPAC Name | (2S)-1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol | PubChem[2] |
| Molecular Formula | C₁₆H₂₁NO₂ | PubChem[2][4] |
| Molecular Weight | 259.34 g/mol | PubChem[2][4] |
| CAS Number | 4199-09-1 | PubChem[2] |
| Appearance | White or almost white crystalline powder (for Propranolol HCl) | HSDB[5] |
| Solubility | Readily soluble in water and ethanol (for Propranolol HCl) | DailyMed[6] |
| pKa (basic) | 9.5 | ChEMBL[2] |
| InChIKey | AQHHHDLHHXJYJD-AWEZNQCLSA-N | GSRS[4] |
| SMILES | CC(C)NC--INVALID-LINK--O | GSRS[4] |
Mechanism of Action: Beta-Adrenergic Blockade
Levopropranolol functions as a non-selective competitive antagonist at both β1 and β2-adrenergic receptors.[7][] These G-protein coupled receptors are key components of the sympathetic nervous system, typically activated by catecholamines like epinephrine and norepinephrine.[7]
-
β1-Adrenergic Receptors: Primarily located in the heart, their stimulation increases heart rate, myocardial contractility, and atrioventricular conduction.[7] Levopropranolol's blockade of these receptors leads to negative chronotropic and inotropic effects, reducing cardiac output and blood pressure.[7]
-
β2-Adrenergic Receptors: Found in bronchial and vascular smooth muscle, their activation leads to smooth muscle relaxation (e.g., bronchodilation). Blockade by Levopropranolol can lead to bronchoconstriction and vasoconstriction.[7]
The antagonism at these receptors inhibits the downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP) production, and protein kinase A (PKA) activation.
Caption: Beta-adrenergic signaling pathway and inhibition by Levopropranolol.
Experimental Protocols
Synthesis of Propranolol Hydrochloride (Racemic)
While the specific synthesis of the levo-enantiomer often involves chiral resolution or asymmetric synthesis, the foundational synthesis of the racemic mixture provides a basis for understanding the chemistry. A common method involves a two-step process.[9]
Step 1: Etherification
-
Reactants: α-naphthol and epichlorohydrin are reacted in the presence of a base (e.g., NaOH) and a phase transfer catalyst (e.g., polyethylene glycol).[9]
-
Procedure: α-naphthol, epichlorohydrin, and the catalyst are mixed and heated (e.g., to 65°C). An aqueous solution of NaOH is added dropwise.[9]
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]
-
Workup: The organic layer is separated, washed, and concentrated under reduced pressure to yield the intermediate, 3-(1-naphthoxy)-1,2-epoxypropane.[9]
Step 2: Ring-Opening and Salification
-
Reactants: The epoxy intermediate is reacted with isopropylamine in a suitable solvent (e.g., toluene).[9]
-
Procedure: The reactants are dissolved in the solvent, and the mixture is heated (e.g., to 45°C) for several hours.[9]
-
Reaction Monitoring: The disappearance of the starting material is monitored by TLC.[9]
-
Isolation: Upon cooling, the crude propranolol product precipitates and is collected by filtration.[9]
-
Salification: The crude product is then treated with hydrochloric acid to form the hydrochloride salt.
-
Purification: The final product is purified by recrystallization.
Chiral Separation of Enantiomers
To obtain pure this compound, the racemic mixture must be separated. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method.
-
System: A high-efficiency liquid chromatography system is used.[10]
-
Stationary Phase: A chiral chromatographic column is employed as the stationary phase.[10]
-
Mobile Phase: A mixture of solvents such as n-hexane, ethanol, isopropanol, and diethylamine is used as the mobile phase.[10]
-
Procedure: A saturated solution of racemic propranolol hydrochloride is injected into the system. The enantiomers are separated based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks on the chromatogram.[10]
-
Collection: The fractions corresponding to each enantiomer are collected separately.[10]
-
Isolation: The collected fractions are concentrated and evaporated to yield the crude single enantiomers, which are then further purified by recrystallization.[10]
Caption: Workflow for chiral separation of propranolol enantiomers via HPLC.
Analytical Quantification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for quantifying Levopropranolol in bulk drug and pharmaceutical formulations.[11][12]
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 x 4.6 mm, 5 µm), and an isocratic pump.[12]
-
Mobile Phase: A filtered and degassed mixture of organic solvents and a buffer. A representative mobile phase is acetonitrile and a potassium dihydrogen orthophosphate buffer (e.g., pH 3.5) in a specific ratio (e.g., 60:40 v/v).[11]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 229 nm or 290 nm.[11][13]
-
Standard Preparation: A standard stock solution is prepared by accurately weighing and dissolving this compound in the mobile phase.[12] A series of dilutions are then made to create calibration standards.
-
Sample Preparation: The sample (e.g., powdered tablets) is accurately weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter.[12]
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph.
-
Quantification: The peak area of Levopropranolol in the sample chromatogram is compared to the peak areas from the calibration curve generated from the standard solutions to determine the concentration.
Validation Parameters (as per ICH Guidelines):
-
Linearity: Assessed across a range of concentrations (e.g., 2-24 µg/mL).[11]
-
Accuracy: Determined by recovery studies using the standard addition method.[13]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.[14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated to determine the sensitivity of the method.[13]
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).[11]
Conclusion
This compound is a pharmacologically significant molecule whose efficacy is intrinsically linked to its specific (S)-stereochemistry. A thorough understanding of its chemical properties, mechanism of action, and the analytical methods for its separation and quantification is essential for its development and application in research and medicine. The protocols outlined in this guide provide a framework for the synthesis and analysis of this important beta-blocker.
References
- 1. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Levopropranolol | C16H21NO2 | CID 91536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propranolol Hydrochloride Tablets, USP [dailymed.nlm.nih.gov]
- 7. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]
- 9. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102146044A - Preparation method of propranolol hydrochloride single enantiomers - Google Patents [patents.google.com]
- 11. ijper.org [ijper.org]
- 12. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Levopropranolol: A Technical Whitepaper on its Discovery and Development as a Beta-Blocker
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Levopropranolol, the (S)-(-)-enantiomer of propranolol, represents the pharmacologically active component responsible for the beta-adrenergic blocking properties of the widely used racemic mixture. This technical guide provides an in-depth overview of the discovery, stereoselective pharmacology, synthesis, and clinical development context of Levopropranolol. While the majority of clinical data has been generated using racemic propranolol, this paper will focus on the specific attributes of the levorotatory isomer, highlighting its superior potency and the stereochemical basis of its mechanism of action. Quantitative data on receptor affinity and detailed experimental protocols for key assays are presented to provide a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Dawn of Beta-Blockade and the Significance of Stereochemistry
The journey to the development of beta-blockers began with the foundational work of Raymond P. Ahlquist in 1948, who first proposed the existence of distinct alpha (α) and beta (β) adrenergic receptors. This concept paved the way for the targeted development of drugs that could selectively block the effects of catecholamines like epinephrine and norepinephrine on the heart and other tissues. In the 1960s, Sir James W. Black spearheaded the development of the first clinically successful beta-blocker, propranolol, a non-selective antagonist of both β1 and β2 receptors.[1] This breakthrough revolutionized the treatment of cardiovascular diseases such as angina pectoris and hypertension.[2]
Propranolol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-(-)-propranolol (Levopropranolol) and (R)-(+)-propranolol (Dextropropranolol). Early pharmacological studies revealed a high degree of stereoselectivity in the interaction with beta-adrenergic receptors. It was discovered that the beta-blocking activity resides almost exclusively in the (S)-enantiomer, Levopropranolol.[3] This underscored the critical importance of stereochemistry in drug design and action, a concept that continues to be a central theme in modern pharmacology.
Stereoselective Pharmacology of Levopropranolol
The profound difference in pharmacological activity between the two enantiomers of propranolol is a classic example of stereoselectivity in drug-receptor interactions.
Mechanism of Action
Levopropranolol exerts its therapeutic effects by competitively and non-selectively blocking β1 and β2-adrenergic receptors.[2] These receptors are G-protein coupled receptors that, upon stimulation by endogenous catecholamines (epinephrine and norepinephrine), activate a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
By blocking these receptors, Levopropranolol inhibits the downstream effects of sympathetic nervous system activation. In the heart (predominantly β1 receptors), this leads to:
-
Negative Chronotropic Effect: A decrease in heart rate.
-
Negative Inotropic Effect: A decrease in myocardial contractility.
-
Reduced Cardiac Output: The overall effect of reduced heart rate and contractility.
In other tissues, blockade of β2 receptors can lead to effects such as bronchoconstriction and vasoconstriction. The clinical implications of this non-selectivity are a key consideration in the therapeutic use of propranolol.
Quantitative Comparison of Enantiomer Activity
The beta-blocking potency of Levopropranolol is significantly greater than that of Dextropropranolol. The ratio of the beta-blocking activity of the (S)-enantiomer to the (R)-enantiomer has been reported to be in the range of 33 to 530.[3] This difference is attributed to the specific three-dimensional arrangement of the functional groups in Levopropranolol, which allows for a much higher binding affinity to the beta-adrenergic receptor.
| Parameter | Levopropranolol ((S)-(-)-Propranolol) | Dextropropranolol ((R)-(+)-Propranolol) | Reference |
| Primary Activity | Potent non-selective β-blocker | Weak β-blocker; possesses membrane stabilizing activity | [3] |
| β-Adrenergic Blocking Potency Ratio (S:R) | 33 - 530 | 1 | [3] |
| Binding Affinity (Ki) at β1-Adrenoceptor (Human Heart) | ~2.5 nM (-logKB of 8.6) | Significantly lower affinity | [4] |
| Binding Affinity (Ki) at β2-Adrenoceptor (Human Heart) | ~1.25 nM (-logKB of 8.9 against adrenaline) | Significantly lower affinity | [4] |
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway initiated by beta-adrenergic receptor activation and its inhibition by Levopropranolol is depicted below.
Caption: Beta-adrenergic receptor signaling and inhibition by Levopropranolol.
Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity of a compound like Levopropranolol to its receptor is the competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Stereoselective Synthesis of Levopropranolol
The development of efficient methods for the stereoselective synthesis of Levopropranolol has been a significant area of research to avoid the administration of the less active and potentially side-effect-inducing Dextropropranolol. One common approach involves the use of a chiral starting material or a chiral catalyst.
Caption: A stereoselective synthesis pathway for Levopropranolol.
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of Levopropranolol for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing the β-adrenergic receptor subtype of interest.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).
-
Unlabeled competitor: Levopropranolol.
-
Non-specific binding control: High concentration of racemic propranolol (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In triplicate, prepare tubes for:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + non-specific binding control.
-
Competitive Binding: Membrane preparation + radioligand + varying concentrations of Levopropranolol.
-
-
Incubation: Initiate the binding reaction by adding the radioligand to all tubes. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the Levopropranolol concentration. Determine the IC50 value (the concentration of Levopropranolol that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
Objective: To measure the functional antagonism of Levopropranolol on β-adrenergic receptor-mediated adenylyl cyclase activation.
Materials:
-
Cell membranes expressing β-adrenergic receptors.
-
Agonist: Isoproterenol.
-
Antagonist: Levopropranolol.
-
ATP and [α-³²P]ATP.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, ATP regeneration system (creatine phosphate and creatine kinase), and phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
-
Pre-incubation: Incubate the cell membranes with varying concentrations of Levopropranolol for a defined period.
-
Stimulation: Add a fixed concentration of isoproterenol to stimulate adenylyl cyclase activity.
-
Enzymatic Reaction: Initiate the reaction by adding ATP and [α-³²P]ATP. Incubate at 37°C for a specific time (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and unlabeled cAMP).
-
Separation of cAMP: Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Plot the adenylyl cyclase activity (as a percentage of maximal stimulation by isoproterenol alone) against the logarithm of the Levopropranolol concentration to determine the IC50 for functional antagonism.
Clinical Development and Therapeutic Applications
The clinical development of beta-blockers has primarily focused on the racemic mixture of propranolol. Clinical trials have extensively documented the efficacy and safety of racemic propranolol in the management of hypertension and angina pectoris.[5][6][7][8][9]
-
Hypertension: Racemic propranolol has been shown to effectively lower blood pressure in patients with mild to moderate hypertension.[10][11][12] The primary mechanism is the reduction of cardiac output.
-
Angina Pectoris: By reducing myocardial oxygen demand through its negative chronotropic and inotropic effects, racemic propranolol increases exercise tolerance and reduces the frequency of anginal attacks.[7][8][9]
While specific, large-scale clinical trials on pure Levopropranolol for these indications are limited in the publicly available literature, the understanding that it is the active beta-blocking enantiomer allows for the extrapolation of the therapeutic benefits observed with the racemate to Levopropranolol. The development of the racemic mixture was likely a pragmatic choice at the time, balancing efficacy with the complexities and costs of large-scale enantioselective synthesis.
Conclusion
Levopropranolol is the enantiomer of propranolol responsible for its therapeutic efficacy as a non-selective beta-blocker. Its discovery and the elucidation of its stereoselective pharmacology were pivotal in understanding drug-receptor interactions and the importance of stereochemistry in drug development. While the clinical use has been dominated by the racemic mixture, a deep understanding of the properties of Levopropranolol is essential for the rational design of new and more selective beta-blockers. The data and protocols presented in this whitepaper provide a comprehensive technical resource for researchers and professionals in the field of cardiovascular pharmacology and drug discovery.
References
- 1. scispace.com [scispace.com]
- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 4. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addition of Propranolol in Resistant Arterial hypertension Treatment (APROPRIATE study): study protocol for a randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the addition of propranolol to therapy with nifedipine for unstable angina pectoris: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propranolol in angina pectoris: duration of improved exercise tolerance and circulatory effects after acute oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of beta adrenergic blockade in coronary heart disease: propranolol in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose response effectiveness of propranolol for the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propranolol in hypertension: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antihypertensive efficacy and safety of a chronotherapeutic formulation of propranolol in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Addition of Propranolol in Resistant Arterial hypertension Treatment (APROPRIATE study): study protocol for a randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Levopropranolol Hydrochloride: A Technical Overview of its Molecular Characteristics
This guide provides a focused examination of the molecular formula and weight of Levopropranolol hydrochloride, a compound of significant interest in pharmaceutical research and development. The following sections detail these core physicochemical properties.
While comprehensive experimental protocols for techniques such as mass spectrometry or elemental analysis would be employed for the de novo determination of a compound's molecular formula and weight, such detailed procedures are beyond the scope of this document, which focuses on the established and verified data for this compound. Similarly, as this guide centers on the fundamental molecular properties of the compound, diagrams of signaling pathways are not applicable.
Physicochemical Data
The molecular characteristics of Levopropranolol and its hydrochloride salt are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Levopropranolol | C₁₆H₂₁NO₂[1][2] | 259.34[1][2] |
| This compound | C₁₆H₂₂ClNO₂[3][4] | 295.80[3] |
Levopropranolol is the levorotatory isomer of propranolol.[2] The hydrochloride salt is formed by the reaction of the basic levopropranolol molecule with hydrochloric acid. This results in the addition of one hydrogen and one chlorine atom, leading to the molecular formula and weight presented for this compound.[3]
Composition of this compound
The relationship between Levopropranolol, hydrochloric acid, and the resulting salt, this compound, can be visualized as a straightforward chemical combination.
References
The S(-) Enantiomer of Propranolol: A Comprehensive Technical Review of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propranolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the management of various cardiovascular and neurological disorders. Administered clinically as a racemic mixture, it is the S(-) enantiomer that harbors the vast majority of the therapeutic beta-blocking activity. This technical guide provides an in-depth analysis of the biological activity of S(-)-propranolol, focusing on its pharmacodynamic and pharmacokinetic properties, underlying signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key molecular and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Propranolol is a competitive antagonist of β1 and β2-adrenergic receptors, crucial G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like epinephrine and norepinephrine.[1][2] The molecule possesses a single chiral center, giving rise to two enantiomers: S(-)-propranolol and R(+)-propranolol.[2] While chemically similar, these stereoisomers exhibit significant disparities in their biological activities. The S(-) isomer is markedly more potent in its beta-blocking effects, with a binding affinity for beta-adrenergic receptors that is approximately 100 times greater than that of the R(+) enantiomer.[3][4] This stereoselectivity is a critical consideration in understanding its therapeutic efficacy and in the development of new chiral drugs.
Quantitative Pharmacological Data
The distinct pharmacological profile of S(-)-propranolol is underscored by quantitative data from various in vitro and in vivo studies. The following tables summarize key parameters that highlight its superior potency and unique pharmacokinetic behavior compared to its R(+) counterpart.
Table 1: Beta-Adrenergic Receptor Binding Affinity [4]
| Enantiomer | Receptor | Kᵢ (nM) | Potency Ratio (S/R) |
| (S)-(-)-Propranolol | β₁ | 1.1 | ~100 |
| (R)-(+)-Propranolol | β₁ | 110 | |
| (S)-(-)-Propranolol | β₂ | 0.8 | ~100 |
| (R)-(+)-Propranolol | β₂ | 80 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[4]
Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | (S)-(-)-Propranolol | (R)-(+)-Propranolol | Reference |
| Cₘₐₓ (ng/mL) | ~40-90% higher than (R)-enantiomer | Lower than (S)-enantiomer | [4] |
| AUC (ng·h/mL) | Higher than (R)-enantiomer | Lower than (S)-enantiomer | [5] |
| Metabolism | Preferential glucuronidation | Preferential ring hydroxylation and N-dealkylation at low concentrations | [6][7] |
| Plasma Protein Binding | More bound to alpha 1-acid glycoprotein | Less bound than (S)-enantiomer | [8] |
Cₘₐₓ: Maximum plasma concentration. AUC: Area under the curve, representing total drug exposure.
Signaling Pathways
The primary mechanism of action of S(-)-propranolol is the competitive antagonism of beta-adrenergic receptors, which disrupts the canonical Gs protein signaling cascade.
Beta-Adrenergic Receptor Signaling Pathway
Upon binding of an agonist like epinephrine, beta-adrenergic receptors activate the stimulatory G protein (Gs). The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP, a crucial second messenger, subsequently activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that mediate the physiological "fight-or-flight" response, including increased heart rate and myocardial contractility.[9][10] S(-)-propranolol, by blocking the receptor, prevents this cascade, leading to its therapeutic effects.[1][11]
In some cellular contexts, propranolol has been shown to exhibit biased signaling, acting as a partial agonist for β-arrestin-mediated activation of the MAPK/ERK pathway while simultaneously acting as an inverse agonist on the canonical Gs/cAMP pathway.[9]
Experimental Protocols
The characterization of S(-)-propranolol's biological activity relies on a variety of well-established experimental techniques. Below are detailed methodologies for key assays.
Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of S(-)-propranolol to beta-adrenergic receptors.
Objective: To quantify the affinity of S(-)-propranolol for β₁ and β₂ adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target beta-adrenergic receptor (e.g., from CHO cells or cardiac tissue).
-
Radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).
-
S(-)-propranolol and R(+)-propranolol standards.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.[4]
-
Competition Binding: In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled S(-)-propranolol (the competitor).[4] Include control tubes with no competitor (total binding) and tubes with a high concentration of a non-radiolabeled antagonist to determine non-specific binding.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of S(-)-propranolol to inhibit the agonist-stimulated production of cAMP.
Objective: To determine the potency of S(-)-propranolol as an antagonist by measuring its effect on adenylyl cyclase activity.
Materials:
-
Cell membranes expressing the target beta-adrenergic receptor.
-
Agonist (e.g., isoproterenol or epinephrine).
-
S(-)-propranolol.
-
ATP.
-
Assay buffer containing MgCl₂, phosphocreatine, and creatine phosphokinase (as an ATP regenerating system).
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.
-
Assay Setup: In separate tubes, pre-incubate the membranes with varying concentrations of S(-)-propranolol.
-
Stimulation: Initiate the reaction by adding a fixed concentration of the agonist and ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by heating).
-
cAMP Measurement: Centrifuge the tubes to pellet the membranes and measure the concentration of cAMP in the supernatant using a suitable detection kit.
-
Data Analysis: Plot the amount of cAMP produced against the logarithm of the S(-)-propranolol concentration. Determine the IC₅₀ value, which represents the concentration of S(-)-propranolol that causes 50% inhibition of the agonist-stimulated cAMP production.
Conclusion
The biological activity of propranolol is predominantly attributed to its S(-) enantiomer. This stereoisomer exhibits significantly higher affinity for beta-adrenergic receptors, leading to potent antagonism of the downstream adenylyl cyclase/cAMP signaling pathway. The stereoselective nature of its pharmacokinetics further influences its therapeutic profile. A thorough understanding of the distinct properties of S(-)-propranolol, facilitated by the quantitative data and experimental methodologies outlined in this guide, is essential for the rational design and development of novel therapeutics targeting the beta-adrenergic system. The continued investigation into the nuanced pharmacology of chiral drugs like propranolol will undoubtedly pave the way for more effective and safer medications.
References
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetic data of propranolol enantiomers in a comparative human study with (S)- and (R,S)-propranolol. | Semantic Scholar [semanticscholar.org]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 8. Stereoselective binding of propranolol enantiomers to human alpha 1-acid glycoprotein and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of propranolol action in infantile hemangioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
Methodological & Application
Chiral High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Levopropranolol Hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Levopropranolol is the levorotatory (S)-enantiomer of propranolol, a non-selective beta-adrenergic blocker widely used in the treatment of various cardiovascular diseases. The pharmacological activity of propranolol resides primarily in the (S)-enantiomer, which is reported to be about 100 times more potent than the (R)-enantiomer.[1] Therefore, the accurate and precise quantification of levopropranolol hydrochloride is critical for quality control in pharmaceutical formulations and for pharmacokinetic and pharmacodynamic studies. This document provides a detailed application note and protocol for the chiral separation of propranolol enantiomers and the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
The direct method of chiral HPLC, utilizing a chiral stationary phase (CSP), is the most widely used technique for the separation of enantiomers.[2] This approach avoids the need for derivatization, simplifying sample preparation and analysis.[2] Several types of CSPs have been successfully employed for the resolution of propranolol enantiomers, including polysaccharide-based, protein-based, and Pirkle-type columns.
Experimental Protocols
This section details the methodologies for the chiral HPLC analysis of this compound, including instrumentation, reagent preparation, and chromatographic conditions. Multiple methods are presented, offering flexibility based on available instrumentation and specific analytical requirements.
Method 1: Polysaccharide-Based Chiral Stationary Phase
This method is based on the use of an amylose-based CSP, which has demonstrated excellent enantioselectivity for propranolol.[2]
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Reagents:
-
n-Heptane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (analytical grade)
-
This compound reference standard
-
Racemic propranolol hydrochloride reference standard
-
Methanol (HPLC grade) for sample and standard preparation.
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
Standard and Sample Preparation
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh and transfer 5 mg of racemic propranolol hydrochloride into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[2]
-
Levopropranolol Standard Solution (0.5 mg/mL): Accurately weigh and transfer 5 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[2]
-
Working Standard Solution: Further dilute the stock solutions with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Sample Preparation (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 40 mg of propranolol hydrochloride into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 20 minutes, and then dilute to volume with methanol. Filter the solution and dilute an aliquot with the mobile phase to a final concentration within the linear range of the method.[3]
Method 2: Protein-Based Chiral Stationary Phase
This method utilizes an α-Glycoprotein (AGP) column, which is effective for the separation of basic drugs like propranolol.[4][5]
Instrumentation and Reagents
-
HPLC System: As described in Method 1.
-
Chiral Column: α-Glycoprotein (AGP) chiral analytical column, 150 mm x 4.0 mm, 5 µm particle size.[4][5]
-
Reagents:
-
Isopropanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Methanol (HPLC grade) for sample and standard preparation.
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Isopropanol / 10 mM Ammonium acetate buffer (pH 7.0) (0.5:99.5, v/v)[4][5] |
| Flow Rate | 0.9 mL/min[4][5] |
| Column Temperature | Ambient |
| Detection Wavelength | 225 nm[4][5] |
| Injection Volume | 20 µL |
Standard and Sample Preparation
-
Prepare standard and sample solutions as described in Method 1, using methanol as the solvent.
Method 3: Pirkle-Type Chiral Stationary Phase
This method employs a brush-type chiral stationary phase, offering a different selectivity mechanism.[6]
Instrumentation and Reagents
-
HPLC System: As described in Method 1.
-
Chiral Column: α-Burke 2® (S,S)-[dimethyl N-3,5-dinitrobenzoyl-α-amino-2,2-dimethyl-4-pentenylphosphonate], 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Reagents:
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Dichloromethane / Methanol (90:10, v/v) containing 12 mM Ammonium acetate[6] |
| Flow Rate | 0.9 mL/min[6] |
| Column Temperature | 24 °C ± 1 °C[6] |
| Detection Wavelength | 280 nm[6] |
| Injection Volume | 20 µL[6] |
Standard and Sample Preparation
-
Prepare standard and sample solutions as described in Method 1, using methanol as the solvent.
Data Presentation
The following tables summarize the quantitative data obtained from the different chiral HPLC methods for the analysis of propranolol enantiomers.
Table 1: Chromatographic Performance Data
| Method | Chiral Stationary Phase | Enantiomer | Retention Time (min) | Resolution (Rs) |
| 1 | ChiralPak® IA | S-(-)-Propranolol | 4.708[2] | 1.75[2] |
| R-(+)-Propranolol | 5.264[2] | |||
| 2 | α-Glycoprotein (AGP) | S-(-)-Propranolol | 7.25[4][5] | 5.0[4] |
| R-(+)-Propranolol | 11.82[4][5] | |||
| 3 | α-Burke 2® | S-(-)-Propranolol | ~6 | >1.5 |
| R-(+)-Propranolol | ~8 |
Note: Retention times for Method 3 are approximate and can vary based on specific system conditions.
Table 2: Method Validation Parameters (Example for a validated method)
| Parameter | Specification | Result |
| Linearity Range | 2.5 - 1000 µg/L[7] | Correlation coefficient (r²) > 0.999[8] |
| Precision (%RSD) | Intra-day: ≤ 2.0%Inter-day: ≤ 2.0% | < 2.64%[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.08% - 103.16%[7] |
| Limit of Quantification (LOQ) | Reportable | 2.5 µg/L[7] |
| System Suitability | ||
| - Resolution (Rs) | ≥ 1.5 | Meets requirement |
| - Tailing Factor (T) | ≤ 2.0 | Meets requirement |
| - Reproducibility (%RSD) | ≤ 2.0% | Meets requirement |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the chiral HPLC analysis of this compound.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Key aspects of analytical method validation.
References
- 1. brieflands.com [brieflands.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocked website - [ajbjournal.periodikos.com.br]
- 5. journal.univ-eloued.dz [journal.univ-eloued.dz]
- 6. researchgate.net [researchgate.net]
- 7. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
Application Note: Quantification of Levopropranolol in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Levopropranolol in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Levopropranolol, the levorotatory isomer of propranolol, is a non-selective beta-blocker used in the management of various cardiovascular conditions. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for the quantification of Levopropranolol in plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental Protocol
This protocol is adapted from established methods for the analysis of propranolol and its metabolites.[1][2][3]
Materials and Reagents
-
Levopropranolol reference standard
-
Propranolol-d7 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Standard Solutions and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Levopropranolol and Propranolol-d7 in methanol.
-
Working Standard Solutions: Serially dilute the Levopropranolol stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the Propranolol-d7 stock solution with acetonitrile to a final concentration of 50 ng/mL.
-
Calibration Curve Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
The sample preparation is based on a protein precipitation method.[1][4]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (50 ng/mL Propranolol-d7) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Gradient | 10% B to 70% B over 2 min, hold at 70% B for 4 min, return to 10% B at 6.1 min, and re-equilibrate[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40°C[1] |
| Autosampler Temp. | 4°C[1] |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][5] |
| MRM Transitions | Levopropranolol: m/z 260.1 -> 116.1[3][5], Propranolol-d7 (IS): m/z 267.1 -> 116.1 (or other appropriate fragment) |
| Ion Spray Voltage | 5500 V[5] |
| Source Temperature | 350°C[5] |
| Collision Gas | Medium[5] |
Data Presentation
The following table summarizes the expected quantitative performance of the method, based on published data for propranolol analysis.[1][3][5]
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Intra-day Precision (%RSD) | < 7.1%[1] |
| Inter-day Precision (%RSD) | < 7.1%[1] |
| Accuracy (%RE) | < 9.8%[1] |
| Correlation Coefficient (r²) | > 0.99[5] |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Levopropranolol in plasma samples.
Caption: Workflow for Levopropranolol quantification in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Levopropranolol in human plasma. The simple protein precipitation sample preparation and the high selectivity of tandem mass spectrometry make this protocol well-suited for high-throughput analysis in clinical and research settings.
References
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. academicjournals.org [academicjournals.org]
Application Notes and Protocols for Determining the Potency of Levopropranolol Hydrochloride Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levopropranolol, the levorotatory isomer of propranolol, is a non-selective beta-adrenergic receptor antagonist.[1][2] It exerts its pharmacological effects by competitively blocking β1 and β2 adrenergic receptors, thereby inhibiting the downstream signaling pathways activated by catecholamines like epinephrine and norepinephrine.[2] This blockade leads to physiological effects such as reduced heart rate, myocardial contractility, and blood pressure.[2] Accurate determination of the potency of Levopropranolol hydrochloride is crucial for its development and quality control as a therapeutic agent.
This document provides detailed protocols for three robust cell-based assays to quantify the potency of this compound: a cyclic AMP (cAMP) accumulation assay, a reporter gene assay, and an intracellular calcium mobilization assay.
Mechanism of Action: β-Adrenergic Receptor Signaling
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon binding to an agonist like isoproterenol, activate a stimulatory G-protein (Gs).[3] The Gs-alpha subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to a cellular response.[3][4] Levopropranolol, as an antagonist, blocks the initial binding of agonists to the receptor, thereby inhibiting this entire cascade.
Caption: Simplified β-adrenergic receptor signaling pathway.
Data Presentation: Potency of Beta-Blockers
The following table summarizes representative quantitative data for this compound and other beta-blockers, as would be determined by the described assays. Note: These values are illustrative and the actual IC50 will be cell-line and experiment-dependent.
| Compound | Cell Line | Assay Type | Agonist (Concentration) | IC50 (nM) |
| Levopropranolol HCl | HEK293-β2AR | cAMP Accumulation | Isoproterenol (10 nM) | User Determined |
| Levopropranolol HCl | CHO-K1-CRE | Reporter Gene (Luciferase) | Isoproterenol (10 nM) | User Determined |
| Levopropranolol HCl | U2OS-β1AR | Intracellular Calcium | Isoproterenol (100 nM) | User Determined |
| Propranolol | H1299 | MTT | - | ~100,000 (100 µM) |
| Betaxolol | A549 | MTT | - | 251,300 ± 14,600 |
| L-748,328 (β3 antagonist) | CHO-hβ3AR | Radioligand Binding | - | 3.7 ± 1.4 |
| L-748,337 (β3 antagonist) | CHO-hβ3AR | Radioligand Binding | - | 4.0 ± 0.4 |
IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response to an agonist by 50%.[5][6]
Experimental Protocols
cAMP Accumulation Assay
Principle: This assay measures the ability of this compound to inhibit the agonist-induced production of intracellular cAMP. The potency is determined by generating a dose-response curve and calculating the IC50 value. A common method for cAMP detection is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assay.[7]
Workflow:
Caption: Workflow for the cAMP accumulation assay.
Materials:
-
Cell line stably expressing a β-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
This compound.
-
Isoproterenol (or another suitable β-agonist).
-
cAMP assay kit (e.g., AlphaScreen cAMP Assay Kit).[7]
-
96- or 384-well white opaque microplates.
-
Plate reader capable of AlphaScreen detection.
Protocol:
-
Cell Plating: Seed cells into a 96- or 384-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the agonist (e.g., Isoproterenol) at a concentration that elicits a submaximal response (EC80).
-
Antagonist Incubation: Remove culture medium from the cells and add the diluted this compound solutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the agonist solution to all wells (except for the negative control) and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Reporter Gene Assay
Principle: This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a cAMP-responsive element (CRE).[4][8] When β-adrenergic receptors are stimulated and cAMP levels rise, the CRE promoter is activated, leading to the expression of the reporter protein.[4][9] this compound's potency is measured by its ability to inhibit this agonist-induced reporter gene expression.
Workflow:
Caption: Workflow for the reporter gene assay.
Materials:
-
Cell line co-expressing a β-adrenergic receptor and a CRE-reporter construct (e.g., CHO-K1-CRE).
-
Cell culture medium and supplements.
-
This compound.
-
Isoproterenol.
-
Reporter gene assay system (e.g., Luciferase Assay System).
-
96-well white or clear-bottom microplates.
-
Luminometer or spectrophotometer.
Protocol:
-
Cell Plating: Seed the reporter cell line in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a short pre-incubation period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of isoproterenol to the wells and incubate for a period sufficient for reporter gene expression (e.g., 4-6 hours).
-
Signal Detection: Lyse the cells and measure the reporter protein activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter signal to a control (agonist alone). Plot the normalized signal against the logarithm of the this compound concentration and fit the curve to determine the IC50.
Intracellular Calcium Mobilization Assay
Principle: While β-adrenergic receptors primarily couple to Gs proteins, they can also influence intracellular calcium levels in certain cell types, often through Gq or other signaling cross-talk.[10][11] This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12][13] this compound's potency is determined by its ability to block agonist-induced calcium mobilization.
Workflow:
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
A suitable cell line known to exhibit a calcium response upon β-adrenergic stimulation.
-
Cell culture medium.
-
This compound.
-
Isoproterenol.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive dye loading buffer for a specified time (e.g., 1 hour at 37°C).
-
Compound Addition: Transfer the plate to the fluorescence plate reader. Add serial dilutions of this compound to the wells.
-
Assay Measurement: Measure baseline fluorescence, then inject the agonist and monitor the fluorescence signal over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the peak response against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
References
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. youtube.com [youtube.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Reporter gene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 13. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
Application Notes and Protocols for Studying Levopropranolol Hydrochloride Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models and experimental protocols for investigating the pharmacological and toxicological effects of Levopropranolol hydrochloride. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this peripherally acting antitussive agent.
Overview of this compound
This compound is the levorotatory (S)-enantiomer of dropropizine, a non-opioid cough suppressant.[1] Its primary mechanism of action is peripheral, targeting the sensory C-fibers in the respiratory tract to inhibit the cough reflex.[2][3] This peripheral action distinguishes it from centrally acting antitussives like codeine and dextromethorphan, resulting in a more favorable side-effect profile with a lower incidence of central nervous system depression.[1][3] Animal studies have been instrumental in elucidating its mechanism and confirming its antitussive efficacy.
Pharmacological Effects: Antitussive Activity
The primary pharmacological effect of this compound is its antitussive (cough-suppressing) activity. Various animal models have been developed to induce and quantify coughing, allowing for the evaluation of antitussive drug efficacy.
Animal Models for Antitussive Studies
Guinea pigs are the most commonly used species for studying cough due to their well-defined and reproducible cough reflex.[4] Other species, such as cats and rabbits, have also been utilized.[5][6]
Commonly Used Cough Induction Models:
-
Chemically-Induced Cough:
-
Mechanically-Induced Cough: Direct mechanical stimulation of the trachea can elicit a cough reflex.[11]
-
Electrically-Induced Cough: Electrical stimulation of the vagus nerve can also be used to trigger a cough response.[9]
Experimental Protocols
This protocol describes a standard method for evaluating the antitussive efficacy of this compound in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-500 g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Citric acid solution (0.4 M in 0.9% saline)[7]
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Microphone and sound recording equipment
-
Data acquisition and analysis software
Procedure:
-
Animal Acclimation: Acclimate guinea pigs to the laboratory environment for at least 3 days before the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) to the guinea pigs. A typical pretreatment time is 30-60 minutes before the citric acid challenge.[7]
-
Acclimation to Plethysmograph: Place each guinea pig into the whole-body plethysmograph chamber and allow a 5-10 minute acclimation period.
-
Cough Induction: Nebulize the 0.4 M citric acid solution into the chamber for a fixed duration (e.g., 7-10 minutes).[7][8]
-
Data Recording: Record the number of coughs for a defined period (e.g., 14-15 minutes from the start of nebulization) using a microphone and specialized software for cough sound analysis.[7][8]
-
Data Analysis: Quantify the total number of coughs for each animal. Calculate the mean number of coughs for each treatment group and express the efficacy of this compound as a percentage inhibition compared to the vehicle control group.
This model is particularly useful for investigating the effects on C-fiber mediated coughing.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-500 g)
-
This compound
-
Vehicle
-
Capsaicin solution
-
Whole-body plethysmograph chamber
-
Nebulizer
-
Microphone and sound recording equipment
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation and Drug Administration: Follow the same procedures as for the citric acid-induced cough model.
-
Cough Induction: Expose the animals to an aerosol of capsaicin solution for a predetermined duration.
-
Data Recording and Analysis: Record and analyze the cough response as described in the citric acid model. In some studies, capsaicin-desensitized animals are used as a control to confirm the involvement of C-fibers. In such animals, this compound is expected to be less effective.[9]
Quantitative Data on Antitussive Efficacy
The following tables summarize the available quantitative data on the antitussive effects of this compound from animal studies.
Table 1: Comparative Antitussive Potency of this compound
| Animal Model | Induction Method | Comparator | Route of Administration | Relative Potency | Reference(s) |
| Guinea Pig | Capsaicin-induced cough | Codeine | Oral | Codeine is 2-3 times more potent. | [9] |
| Guinea Pig | Capsaicin-induced cough | Codeine | Aerosol | Equipotent | [9] |
| Rabbit/Guinea Pig | Mechanically/Electrically induced cough | Codeine | Intravenous | Codeine is 10-20 times more potent. | [5] |
| Dog | Not specified | Codeine Phosphate | Oral | Codeine is approximately 20 times more potent. | [12] |
Table 2: Efficacy of this compound in the Citric Acid-Induced Cough Model in Guinea Pigs
| Treatment | Dose (mg/kg, p.o.) | Number of Coughs (Median ± IQR) | Latency to First Cough (s) | Reference(s) |
| Vehicle | - | Not specified | Not specified | [7] |
| Levopropranolol | 72 | No significant reduction | No significant increase | [7] |
Note: In this particular study, at the tested dose, levodropropizine did not show a significant effect on cough frequency or latency induced by citric acid. However, other studies have demonstrated its efficacy in different models and species.
Toxicological Profile
Toxicology studies are crucial for determining the safety profile of a drug candidate.
Animal Models for Toxicological Studies
Rats and dogs are commonly used species for subchronic and chronic toxicity studies.[13][14] Mice and guinea pigs are often used for acute toxicity assessments.[13][14]
Summary of Toxicological Findings
Table 3: Toxicological Data for this compound
| Species | Study Type | Maximum Tolerated Oral Dosage | Observed Effects at Higher Dosages | Reference(s) |
| Rat | Subchronic/Chronic | 24 mg/kg/day | Salivation, reduced food intake and body weight gain, liver toxicity. | [13][14] |
| Dog | Subchronic/Chronic | 24 mg/kg/day | Sedation, peripheral vasodilation, increased heart rate, liver toxicity. | [13][14] |
| Rat | Reproductive | - | Fetal and peri-/post-natal toxic effects observed only at 150 mg/kg/day. No effects on fertility or teratogenicity at lower doses. | [13][14] |
Note: Mutagenicity tests for this compound have yielded negative results.[13][14]
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is essential for determining its dosing regimen and potential for drug-drug interactions.
Animal Models for Pharmacokinetic Studies
Pharmacokinetic studies have been performed in rats, dogs, and humans.[11][15]
Summary of Pharmacokinetic Parameters
Table 4: Pharmacokinetic Parameters of this compound
| Species | Bioavailability (Oral) | Plasma Protein Binding | Half-life | Reference(s) |
| Rat, Dog, Human | >75% | 11-14% (negligible) | ~1-2 hours | [2][11][15] |
Note: The pharmacokinetic profile of this compound is reported to be linear in the dose range of 30 to 90 mg.[15][16]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of Levopropranolol.
Experimental Workflow
Caption: General workflow for antitussive studies in animal models.
Logical Relationship
Caption: Key characteristics of this compound.
References
- 1. A comparative study of the antitussive activity of levodropropizine and dropropizine in the citric acid-induced cough model in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 3. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitussive properties of levodropropizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of levodropropizine on vagal afferent C-fibres in the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Peripheral site of action of levodropropizine in experimentally-induced cough: role of sensory neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of levodropropizine against cigarette smoke-induced airway hyperreactivity: possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levodropropizine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 12. Antitussive activity and respiratory system effects of levodropropizine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and toxicological profile of the new antitussive levodropropizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications [mdpi.com]
Application Notes and Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Levopropranolol
Introduction
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and versatile analytical technique that offers a rapid, cost-effective, and reliable method for the qualitative and quantitative analysis of pharmaceutical compounds.[1][2][3] This application note details a validated HPTLC method for the determination of Levopropranolol, the levorotatory isomer of propranolol, in bulk drug and pharmaceutical formulations. The protocols provided are based on established HPTLC methods for propranolol, which are directly applicable to its isomer, Levopropranolol, on achiral stationary phases.[4][5]
Principle of HPTLC
HPTLC operates on the principles of planar chromatography, where the separation of components in a mixture is achieved based on their differential affinities for a stationary phase and a mobile phase.[6][7] The use of HPTLC plates with smaller, more uniform particle sizes results in higher separation efficiency, increased sensitivity, and improved resolution compared to conventional Thin-Layer Chromatography (TLC).[3][7][8]
I. Experimental Protocols
Materials and Reagents
-
Reference Standard: Levopropranolol Hydrochloride (of known purity)
-
Solvents (AR Grade): Methanol, Chloroform, Ethyl Acetate, Toluene, Acetic Acid
-
Stationary Phase: Pre-coated Silica Gel 60 F254 HPTLC plates (10 x 10 cm, 250 µm thickness)
Instrumentation
-
HPTLC system equipped with:
-
Sample applicator (e.g., Linomat 5 or equivalent)
-
Twin-trough developing chamber
-
TLC plate scanner (densitometer)
-
Data integration software
-
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Levopropranolol HCl reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in the desired linear range (e.g., 100-600 ng/band).
-
Sample Solution (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Levopropranolol and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Chromatographic Conditions
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60F.[9]
-
Mobile Phase Option 1: Chloroform: Ethyl Acetate: Methanol (4:4:2, v/v/v).
-
Mobile Phase Option 2: Toluene: Methanol: Ethyl Acetate: Acetic Acid (7:1.5:1.5:0.1, v/v/v/v).[9]
-
Chamber Saturation: Line the twin-trough chamber with filter paper and saturate with the mobile phase for at least 20 minutes prior to plate development.[10]
-
Sample Application: Apply the standard and sample solutions as 6 mm bands onto the HPTLC plate using an automated applicator.
-
Development: Place the plate in the saturated developing chamber and allow the mobile phase to ascend a distance of 8 cm.
-
Drying: After development, remove the plate from the chamber and dry it in a stream of warm air.
Densitometric Analysis
-
Detection Wavelength: Perform densitometric scanning in absorbance mode at a wavelength of 274 nm or 290 nm.[4]
-
Slit Dimensions: 5 mm x 0.45 mm.
-
Quantification: Use the peak area to quantify the amount of Levopropranolol. Construct a calibration curve by plotting the peak area against the concentration of the applied standard solutions.
II. Method Validation
The developed HPTLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:[1]
-
Linearity: The linearity of the method should be evaluated over a specified concentration range.
-
Precision: Assessed through repeatability and intermediate precision studies, expressed as the relative standard deviation (%RSD).
-
Accuracy: Determined by recovery studies, typically by spiking a known amount of standard into a pre-analyzed sample.
-
Specificity: The ability of the method to resolve the analyte peak from other components, such as excipients.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in chromatographic conditions.
III. Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for clarity and ease of comparison.
Table 1: Chromatographic and Validation Parameters
| Parameter | Result |
| Mobile Phase | Toluene:Methanol:Ethyl Acetate:Acetic Acid (7:1.5:1.5:0.1) |
| Rf Value | ~0.27 ± 0.02 |
| Detection Wavelength | 274 nm |
| Linearity Range | 100 - 600 ng/band |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (%RSD) | < 2% |
| LOD | (Specify value in ng/band) |
| LOQ | (Specify value in ng/band) |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Peak Purity | Should be > 0.99 |
| Peak Asymmetry | 0.9 - 1.2 |
| %RSD of Standard Areas | < 2% |
IV. Visualizations
Caption: Experimental workflow for the HPTLC analysis of Levopropranolol.
Caption: Key parameters for HPTLC method validation as per ICH guidelines.
References
- 1. jfda-online.com [jfda-online.com]
- 2. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - J Pharm Biol Sci [jpbs.in]
- 3. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of propranolol hydrochloride by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography | Semantic Scholar [semanticscholar.org]
- 6. ctlatesting.com [ctlatesting.com]
- 7. High Performance Thin Layer Chromatography Plates [sigmaaldrich.com]
- 8. High-performance thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 9. Development and Validation of HPTLC Method for Estimation of Propranolol Hydrochloride and Flunarizine Dihydrochloride in Combined Dosage Form | Scilit [scilit.com]
- 10. pharmacyjournal.in [pharmacyjournal.in]
Application Note: Enantiomeric Separation of Propranolol Using Chiral Stationary Phases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propranolol, a non-selective beta-adrenergic blocker, is widely used to treat various cardiovascular conditions. It is administered as a racemic mixture, containing both (S)-(-) and (R)-(+)-enantiomers. However, the pharmacological activity resides almost exclusively in the (S)-enantiomer, which is reported to be up to 100 times more potent than the (R)-enantiomer[1]. The inactive (R)-enantiomer may contribute to side effects. Consequently, the accurate separation and quantification of propranolol enantiomers are critical for pharmaceutical quality control, pharmacokinetic studies, and the development of enantiomerically pure formulations. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose[1][2].
This document provides detailed protocols and comparative data for the enantiomeric separation of propranolol using various types of commercially available chiral stationary phases.
Principle of Chiral Separation by HPLC
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral stationary phases create a chiral environment within the HPLC column. The principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte (propranolol) and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies of formation and stability, leading to different interaction strengths and, consequently, different retention times on the column, which allows for their separation.
Experimental Protocols
This section details several validated methods for the enantiomeric separation of propranolol using different chiral stationary phases.
Method 1: Amylose-Based CSP (Normal Phase)
This method utilizes an amylose-based chiral stationary phase, which has demonstrated excellent resolving power for propranolol enantiomers.[3]
1.1. Materials and Reagents
-
Chiral Column: ChiralPak® IA (250 x 4.6 mm, 5 µm), silica gel coated with amylose tris-(3,5-dimethylphenylcarbamate)[3][4].
-
Solvents: HPLC grade n-heptane, ethanol, and diethylamine[4].
-
Standards: Racemic propranolol hydrochloride, S(-)-propranolol hydrochloride.
1.2. Chromatographic Conditions
-
Mobile Phase: n-heptane / ethanol / diethylamine (80:20:0.1, v/v/v)[3][4].
-
Flow Rate: 1.0 mL/min[4].
-
Column Temperature: 25°C[4].
-
Detection: UV, wavelength not specified in the source (typically ~290 nm for propranolol).
-
Injection Volume: Not specified.
1.3. Standard Solution Preparation
-
Racemic Standard: Prepare a solution of racemic propranolol hydrochloride in methanol.
-
S(-)-isomer Standard: Prepare a separate solution of the pure S(-) isomer in methanol to confirm the elution order[4].
Method 2: Protein-Based CSP (Reversed Phase)
This method employs an α-Glycoprotein (AGP) stationary phase, which is effective for separating a wide range of chiral compounds.[1][5]
2.1. Materials and Reagents
-
Chiral Column: AGP-based column (150 x 4.0 mm, 5 µm)[5].
-
Solvents: HPLC grade Propanol-2, Ammonium acetate, Methanol[5].
-
Standards: Racemic propranolol hydrochloride.
2.2. Chromatographic Conditions
-
Mobile Phase: Propanol-2 / Ammonium acetate solution (0.5:99.5, v/v)[5].
-
Flow Rate: 0.9 mL/min[5].
-
Column Temperature: Ambient[5].
-
Detection: UV at 225 nm[5].
-
Injection Volume: 50 µL loop was used[1].
2.3. Standard Solution Preparation
Method 3: Cyclodextrin-Based CSP (Reversed Phase)
β-Cyclodextrin (BCD) columns offer another robust option for propranolol enantioseparation.[1][5]
3.1. Materials and Reagents
-
Chiral Column: β-Cyclodextrin (BCD) based column (200 x 4.0 mm, 5 µm)[5].
-
Solvents: HPLC grade Acetonitrile, Ethanol, Acetic acid, Triethylamine[5].
-
Standards: Racemic propranolol hydrochloride.
3.2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile / Ethanol / Acetic acid / Triethylamine (960:33:4:3, v/v/v/v)[5].
-
Flow Rate: 1.0 mL/min[5].
-
Column Temperature: Ambient[5].
-
Detection: UV at 225 nm[5].
-
Injection Volume: 50 µL loop was used[1].
3.3. Standard Solution Preparation
Method 4: Pirkle-Type CSP (Polar Organic Mode)
This validated method is suitable for routine quality control applications in pharmaceutical formulations.[2][6]
4.1. Materials and Reagents
-
Solvents: HPLC grade Dichloromethane, Methanol, Ammonium acetate[2][6].
-
Standards: Racemic propranolol, R-propranolol, and S-propranolol standards.
4.2. Chromatographic Conditions
-
Mobile Phase: Dichloromethane / Methanol (90:10, v/v) containing 12 mM ammonium acetate[2][6].
-
Column Temperature: 24 °C ± 2[2].
4.3. Standard Solution Preparation
-
Prepare individual stock solutions of R- and S-propranolol (e.g., 16.0 µg/mL) and a racemic mixture (e.g., 32.0 µg/mL) in the mobile phase[2][6]. Filter all solutions through a 0.45 µm filter before injection[6].
Data Presentation and Results Summary
The following tables summarize the quantitative data obtained from the described methods, allowing for a direct comparison of their performance.
Table 1: Chromatographic Performance Data for Propranolol Enantioseparation
| Parameter | Method 1 (ChiralPak IA)[3][4] | Method 2 (AGP)[5] | Method 3 (BCD)[5] |
| Eluting Enantiomer 1 | S(-) | S(-) | S(-) |
| Retention Time 1 (t₁) | 4.71 min | 7.25 min | 16.18 min |
| Eluting Enantiomer 2 | R(+) | R(+) | R(+) |
| Retention Time 2 (t₂) | 5.26 min | 11.82 min | 18.50 min |
| Resolution (Rs) | 1.75 | 5.0 | 3.0 |
| Elution Order Confirmed | Yes, R(+) is more retained | - | - |
Note: The elution order S(-) followed by R(+) was confirmed for the ChiralPak IA column[3][4]. For AGP and BCD columns, the first and second peaks were identified as S- and R-propranolol, respectively[5].
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantiomeric separation of propranolol using HPLC.
References
Experimental protocol for Levopropranolol hydrochloride in vitro studies
Introduction
Levopropranolol, the (S)-(-)-enantiomer of propranolol, is a non-selective beta-adrenergic receptor antagonist. It is the pharmacologically active isomer responsible for the therapeutic effects of racemic propranolol, which is widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. These application notes provide detailed protocols for the in vitro characterization of Levopropranolol hydrochloride, focusing on its interaction with beta-adrenergic receptors and its functional consequences on downstream signaling pathways. The provided methodologies are intended for researchers and scientists in the fields of pharmacology and drug development.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking beta-adrenergic receptors (β1 and β2), thereby inhibiting the actions of endogenous catecholamines like epinephrine and norepinephrine.[1] This blockade at β1-receptors, predominantly found in the heart, leads to a reduction in heart rate, myocardial contractility, and cardiac output. The antagonism of β2-receptors, located in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction. In vitro assays are essential to quantify the affinity of Levopropranolol for these receptor subtypes and to elucidate its functional antagonist potency.
Data Presentation: In Vitro Activity of this compound
The following table summarizes key quantitative data for this compound from in vitro pharmacological assays. This data is crucial for understanding its potency and selectivity.
| Assay Type | Receptor Subtype | Parameter | Value | Description |
| Receptor Binding Affinity | β-adrenergic (ventricular) | pKd | 8.6 | The negative logarithm of the equilibrium dissociation constant (Kd) for (-)-propranolol binding.[2] |
| Ki (calculated) | ~2.5 nM | The inhibitory constant, indicating the affinity of the drug for the receptor. | ||
| Functional Antagonism | β-adrenergic | Potency vs. (+)-propranolol | >100-fold more potent | Levopropranolol is significantly more potent than its dextro-isomer in blocking isoprenaline-induced cardiac effects.[3] |
Note: The Ki value was calculated from the provided pKd (Ki = 10(-pKd) M).
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be followed by trained researchers in a laboratory setting.
Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for β1- and β2-adrenergic receptors.
1. Materials and Reagents:
-
Cell membranes prepared from cells expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [125I]-Iodocyanopindolol ([125I]-CYP) or [3H]-Dihydroalprenolol ([3H]-DHA).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: Propranolol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of radioligand (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of non-specific binding control (propranolol), and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from the average total binding counts.
-
For the competitive binding, plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay (AlphaScreen)
This protocol outlines a functional assay to measure the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) production.
1. Materials and Reagents:
-
Cells expressing the target β-adrenergic receptor (e.g., HEK293 or CHO cells).
-
This compound stock solution.
-
β-adrenergic agonist (e.g., Isoproterenol).
-
AlphaScreen cAMP Assay Kit (PerkinElmer or similar).
-
Cell culture medium and supplements.
-
384-well white opaque assay plates.
2. Procedure:
-
Cell Seeding: Seed the cells into the 384-well plates at an appropriate density and incubate overnight to allow for attachment.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the cell plates and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the β-adrenergic agonist (Isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubate for an appropriate time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and add the AlphaScreen acceptor beads, followed by the donor beads, according to the manufacturer's protocol.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
-
Signal Measurement: Read the plate on an AlphaScreen-compatible plate reader.
3. Data Analysis:
-
The AlphaScreen signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
Protocol 3: β-Arrestin Recruitment Assay (PathHunter®)
This protocol describes a cell-based assay to measure the inhibition of agonist-induced β-arrestin recruitment to the β-adrenergic receptor by this compound.
1. Materials and Reagents:
-
PathHunter® β-Arrestin cell line for the specific β-adrenergic receptor subtype (DiscoverX or similar).
-
This compound stock solution.
-
β-adrenergic agonist (e.g., Isoproterenol).
-
PathHunter® Detection Reagents.
-
Cell culture medium and supplements.
-
384-well white opaque assay plates.
2. Procedure:
-
Cell Seeding: Plate the PathHunter® cells in the 384-well plates and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the diluted compound to the cells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the β-adrenergic agonist (Isoproterenol) at its EC80 concentration.
-
Incubate the plate for 60-90 minutes at 37°C to induce β-arrestin recruitment.
-
-
Detection:
-
Add the PathHunter® detection reagents according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Measurement: Measure the chemiluminescent signal using a standard plate reader.
3. Data Analysis:
-
The chemiluminescent signal is directly proportional to the extent of β-arrestin recruitment.
-
Plot the signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of β-arrestin recruitment.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro study of this compound.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional Antagonism Assay Logic.
References
- 1. benchchem.com [benchchem.com]
- 2. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biological properties of the optical isomers of propranolol and their effects on cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Levopropranolol Hydrochloride
Introduction
Levopropranolol hydrochloride, the levorotatory isomer of propranolol hydrochloride, is a non-selective beta-adrenergic receptor blocker. It is utilized in pharmaceutical formulations for its therapeutic effects. Accurate and precise analytical methods are essential for the quality control and quantification of this compound in bulk drug and dosage forms. This document provides detailed application notes and protocols for the determination of this compound using UV-Vis spectrophotometry. The methodologies outlined are adapted from established and validated methods for the closely related compound, propranolol hydrochloride, due to a lack of specific literature for this compound.
Principle of Spectrophotometric Determination
The spectrophotometric determination of this compound can be achieved through two primary approaches: direct UV spectrophotometry and visible spectrophotometry involving a color-forming reaction.
-
Direct UV Spectrophotometry: This method relies on the inherent ultraviolet absorbance of the this compound molecule. The aromatic naphthalene ring system in the molecule exhibits strong absorbance in the UV region, which can be directly measured and correlated to its concentration.
-
Visible Spectrophotometry (Colorimetric Method): This technique involves the reaction of this compound with a chromogenic reagent to produce a colored complex that absorbs in the visible region of the electromagnetic spectrum. This is often employed to enhance sensitivity and selectivity, especially in the presence of interfering substances that also absorb in the UV region. One common approach is the use of an oxidative coupling reaction.
Method 1: Direct UV Spectrophotometry
This method is simple, rapid, and does not require derivatization. It is suitable for the routine analysis of pure drug substance and simple pharmaceutical formulations.
Experimental Protocol
1. Instrumentation:
-
A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm.
-
1 cm matched quartz cuvettes.
2. Reagents and Materials:
-
This compound reference standard.
-
Methanol (AR grade).
-
0.1 N Hydrochloric Acid (HCl).
3. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with 0.1 N HCl.
4. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions ranging from 10 to 60 µg/mL using 0.1 N HCl as the diluent.[1]
5. Determination of Maximum Absorbance (λmax):
-
Scan a 20 µg/mL solution of this compound over the UV range of 200-400 nm against a 0.1 N HCl blank.
-
The characteristic absorption maxima for propranolol hydrochloride is typically observed around 289 nm.[2][3] This wavelength should be used for the analysis of this compound.
6. Calibration Curve:
-
Measure the absorbance of each working standard solution at 289 nm using 0.1 N HCl as a blank.
-
Plot a graph of absorbance versus concentration.
-
The plot should be linear over the concentration range, and the regression equation can be used to determine the concentration of unknown samples.
7. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with 0.1 N HCl and mix well.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Dilute the filtrate with 0.1 N HCl to obtain a final concentration within the calibration range (e.g., 20 µg/mL).
8. Quantification:
-
Measure the absorbance of the final sample solution at 289 nm.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
Table 1: Validation Parameters for Direct UV Spectrophotometric Method (Adapted from Propranolol HCl data)
| Parameter | Result |
| λmax | ~289 nm |
| Linearity Range | 10 - 60 µg/mL |
| Regression Equation | Y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Typically < 1 µg/mL |
| Limit of Quantification (LOQ) | Typically < 3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: These values are typical for propranolol hydrochloride and should be validated specifically for this compound.
Experimental Workflow
Caption: Workflow for Direct UV Spectrophotometric Analysis.
Method 2: Visible Spectrophotometry via Oxidative Coupling Reaction
This method offers an alternative for the determination of this compound, particularly in complex matrices where UV-absorbing excipients might interfere. The protocol is based on the oxidative coupling reaction of propranolol hydrochloride with 2,4-dinitrophenylhydrazine (2,4-DNPH).[4]
Experimental Protocol
1. Instrumentation:
-
A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm.
-
1 cm matched glass or quartz cuvettes.
2. Reagents and Materials:
-
This compound reference standard.
-
2,4-Dinitrophenylhydrazine (2,4-DNPH).
-
Potassium periodate (KIO₄).
-
Sodium hydroxide (NaOH).
-
Ethanol.
-
Distilled water.
3. Preparation of Reagent Solutions:
-
2,4-DNPH Solution (1.5 x 10⁻³ M): Dissolve 0.0297 g of 2,4-DNPH in a small amount of concentrated sulfuric acid and then dilute to 100 mL with distilled water.[4]
-
Potassium Periodate Solution (3 x 10⁻³ M): Dissolve 0.069 g of KIO₄ in 100 mL of distilled water.[4]
-
Sodium Hydroxide Solution (3 M): Dissolve 12 g of NaOH in 100 mL of distilled water.[4]
4. Preparation of Standard Stock Solution (1000 µg/mL):
-
Prepare as described in Method 1, using ethanol as the solvent.
5. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions ranging from 1 to 35 µg/mL using ethanol.[4]
6. Color Development Procedure:
-
In a series of 10 mL volumetric flasks, add 1 mL of 1.5 x 10⁻³ M 2,4-DNPH and 1 mL of 3 x 10⁻³ M potassium periodate.
-
To each flask, add aliquots of the working standard solutions.
-
Add 1 mL of 3 M sodium hydroxide to each flask and shake.
-
Allow the reaction to proceed for 4 minutes.
-
Dilute to the mark with distilled water and mix well.
-
Let the solutions stand for another 4 minutes.
7. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting greenish-brown colored solution at the wavelength of maximum absorbance (λmax), which for propranolol hydrochloride is 481 nm, against a reagent blank prepared in the same manner but without the drug.[4]
8. Calibration Curve and Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare and measure the sample solution in the same manner as the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation
Table 2: Validation Parameters for Visible Spectrophotometric Method (Adapted from Propranolol HCl data)
| Parameter | Result |
| λmax | ~481 nm |
| Linearity Range | 1 - 35 µg/mL |
| Molar Absorptivity | ~6224 L/mol.cm |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.14 µg/mL |
| Limit of Quantification (LOQ) | ~0.42 µg/mL |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 2% |
Note: These values are based on studies with propranolol hydrochloride and require validation for this compound.[4]
Experimental Workflow
Caption: Workflow for Visible Spectrophotometric Analysis.
Conclusion
The described spectrophotometric methods, adapted from well-established procedures for propranolol hydrochloride, provide a framework for the accurate and precise determination of this compound in pharmaceutical samples. The direct UV method is simpler and faster for routine analysis, while the visible spectrophotometric method offers an alternative with potentially higher selectivity. It is imperative that these methods are fully validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness before implementation for routine quality control of this compound.
References
Application Notes and Protocols: Preparing Standard Solutions of Levopropranolol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levopropranolol, the (S)-(-)-enantiomer of propranolol, is a non-selective beta-adrenergic receptor antagonist. Accurate and precise preparation of standard solutions is critical for a variety of applications, including in vitro pharmacological assays, analytical method development, and quality control. These application notes provide detailed protocols for the preparation, storage, and handling of Levopropranolol hydrochloride solutions to ensure reproducibility and accuracy in experimental results. Propranolol hydrochloride is a stable, white, crystalline solid that is readily soluble in water and ethanol.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for calculating concentrations and understanding the behavior of the compound in different solvents.
| Property | Value | Source |
| Chemical Name | 1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | [2] |
| Molecular Formula | C₁₆H₂₁NO₂ • HCl | [3] |
| Molecular Weight | 295.80 g/mol | [2][3] |
| Appearance | White or almost white crystalline powder | [2][4] |
| Purity | ≥98% (typical) | [3] |
| UV/Vis Maximum (λmax) | 215 nm[3], 290 nm[5][6] | [3][5][6] |
Solubility Data
This compound exhibits solubility in a range of aqueous and organic solvents. The choice of solvent is critical and depends on the specific experimental application. For biological assays, it is crucial to minimize the concentration of organic solvents, as they may have physiological effects.[3]
| Solvent | Approximate Solubility | Reference |
| Water | Readily soluble | [1] |
| Ethanol | ~11 mg/mL | [3] |
| DMSO | ~16 mg/mL | [3] |
| Dimethylformamide (DMF) | ~14 mg/mL | [3] |
| PBS (pH 7.2) | ~5 mg/mL | [3] |
| Methanol | Used for stock solutions in HPLC/HPTLC | [5][6] |
| 0.01 M HCl | Used as a solvent and dissolution medium | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a Primary Stock Solution (e.g., 10 mg/mL in Organic Solvent)
This protocol describes the preparation of a high-concentration primary stock solution in an organic solvent, which can be stored for longer periods.
Materials:
-
This compound powder
-
Class A volumetric flasks (e.g., 10 mL, 25 mL)
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Reagent-grade solvent (Methanol, DMSO, or Ethanol)
-
Pipettes
-
Inert gas (e.g., Nitrogen or Argon) - Recommended[3]
-
Sonicator
Procedure:
-
Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh Compound: Accurately weigh the desired amount of this compound. For a 10 mg/mL solution in a 10 mL flask, weigh 100 mg.
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Initial Solubilization: Add approximately 7-8 mL of the chosen solvent (e.g., Methanol) to the flask.
-
Dissolve: Swirl the flask gently to dissolve the powder. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.[9]
-
Bring to Volume: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Purge and Store: For optimal stability, purge the headspace of the container with an inert gas before sealing.[3] Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol details the dilution of the primary organic stock solution into an aqueous buffer or cell culture medium for biological experiments.
Materials:
-
Primary Stock Solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium
-
Calibrated micropipettes and sterile tips
-
Sterile conical tubes or vials
Procedure:
-
Calculate Dilution: Determine the volume of the primary stock solution required to achieve the desired final concentration in the aqueous medium.
-
Formula: V₁ = (C₂ * V₂) / C₁
-
Where: V₁ = Volume of stock solution, C₁ = Concentration of stock solution, V₂ = Final volume of working solution, C₂ = Final concentration of working solution.
-
-
Aliquot Aqueous Medium: Pipette the required volume of the aqueous buffer or medium into a sterile tube.
-
Add Stock Solution: Add the calculated volume of the primary stock solution to the aqueous medium.
-
Note: To avoid precipitation, add the stock solution to the aqueous medium while vortexing or mixing. Ensure the final concentration of the organic solvent is low (typically <0.5%) to prevent toxicity in biological systems.[3]
-
-
Mix Thoroughly: Vortex the solution gently to ensure it is well-mixed.
-
Use Immediately: Aqueous solutions of propranolol hydrochloride are not recommended for storage for more than one day.[3] Prepare fresh working solutions for each experiment.
Protocol 3: Preparation of Calibration Standards for Analytical Quantification (e.g., HPLC/UV-Vis)
This protocol outlines the serial dilution method for preparing a set of calibration standards for analytical assays. A common linearity range for HPTLC analysis is 200–2000 ng/spot.[5] For UV-Vis, a range of 0.8 to 96.0 μg/mL has been validated.[8]
Materials:
-
Primary Stock Solution (e.g., 200 µg/mL in Methanol)[5]
-
Mobile phase or appropriate diluent (e.g., Methanol)
-
Calibrated micropipettes and tips
-
Volumetric flasks or microcentrifuge tubes
Procedure:
-
Prepare Intermediate Stock: Prepare an intermediate stock solution from the primary stock. For example, dilute a 10 mg/mL primary stock to 200 µg/mL by transferring 1 mL into a 50 mL volumetric flask and bringing it to volume with the diluent.
-
Highest Concentration Standard: Prepare the highest concentration standard from the intermediate stock. For a 96.0 µg/mL standard, dilute the 200 µg/mL stock as required.
-
Serial Dilutions: Perform serial dilutions to prepare the remaining standards. For example, to make a 48.0 µg/mL standard, take an equal volume of the 96.0 µg/mL standard and the diluent.
-
Blank Solution: Use the diluent (e.g., Methanol) as the blank or zero-concentration standard.
-
Analysis: Analyze the prepared standards promptly using the validated analytical method (e.g., HPLC or UV-Vis spectroscopy at 290 nm).[5][6]
Stability and Storage Recommendations
-
Solid Form: The crystalline solid is stable for at least 4 years when stored at 4°C.[3]
-
Organic Stock Solutions: Store in airtight, light-protected containers at -20°C. While stable, repeated freeze-thaw cycles should be avoided.
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Do not store aqueous solutions for more than one day.[3]
-
Light Sensitivity: Propranolol hydrochloride is unstable at high light intensities and should be protected from light.[10][11] Use low-actinic (amber) glassware or wrap containers in aluminum foil.
Visualizations
Experimental Workflow
Caption: Workflow for preparing Levopropranolol HCl solutions.
Signaling Pathway: Mechanism of Action
Caption: Mechanism of Levopropranolol as a beta-blocker.
References
- 1. Propranolol Hydrochloride Tablets, USP [dailymed.nlm.nih.gov]
- 2. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. redalyc.org [redalyc.org]
- 8. Development and validation of analytical methodology for quantification of propranolol hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry [redalyc.org]
- 9. uspnf.com [uspnf.com]
- 10. Stability of propranolol hydrochloride in SyrSpend SF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols for the Use of Levopropranolol Hydrochloride in Cardiac Arrhythmia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levopropranolol hydrochloride, the levorotatory isomer of propranolol, is a non-selective beta-adrenergic receptor antagonist. Its primary mechanism of action involves the competitive inhibition of beta-1 (β1) and beta-2 (β2) adrenergic receptors, which are key components of the sympathetic nervous system's control over cardiac function. In the context of cardiac arrhythmias, the overstimulation of these receptors by catecholamines (e.g., epinephrine and norepinephrine) can lead to abnormal impulse formation and propagation, resulting in irregular heart rhythms. Levopropranolol, by blocking these receptors, mitigates the pro-arrhythmic effects of sympathetic stimulation, making it a valuable tool in cardiac arrhythmia research. These application notes provide an overview of its use, detailed experimental protocols, and relevant quantitative data to guide researchers in their investigations.
Mechanism of Action
Levopropranolol exerts its antiarrhythmic effects primarily through the blockade of β1-adrenergic receptors in the heart.[1] This blockade leads to a reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger in the beta-adrenergic signaling cascade.[2] The downstream effects of reduced cAMP include:
-
Decreased Sinoatrial (SA) Node Firing Rate: By modulating pacemaker currents, Levopropranolol slows the heart rate (negative chronotropy).
-
Slowed Atrioventricular (AV) Nodal Conduction: It prolongs the conduction time of electrical impulses from the atria to the ventricles (negative dromotropy).
-
Reduced Myocardial Contractility: It lessens the force of contraction of the heart muscle (negative inotropy).
-
Increased Refractory Period: It can prolong the effective refractory period (ERP) in cardiac tissues, making them less susceptible to premature or rapid electrical stimuli.[1]
The levo-isomer, levopropranolol, is significantly more potent in its beta-blocking activity compared to the dextro-isomer.[3]
Data Presentation
Table 1: In Vitro Electrophysiological Effects of Propranolol (as a proxy for Levopropranolol) on Cardiac Tissues
| Parameter | Species/Tissue | Concentration | Effect | Reference(s) |
| Action Potential Duration (APD) | Canine Purkinje and Ventricular Muscle | 0.9 µg/mL | Shortened | [4] |
| Maximal Upstroke Velocity (Vmax) | Canine Purkinje and Ventricular Muscle | 0.9 µg/mL | Decreased | [4] |
| Effective Refractory Period (ERP) | Canine Purkinje and Ventricular Muscle | 0.9 µg/mL | Shortened | [4] |
| Monophasic Action Potential Duration at 90% Repolarization (MAP90) | Human Ventricles | 0.2 mg/kg (intravenous) | Shortened from 238 ms to 228 ms | [5] |
| Ventricular Effective Refractory Period (V-ERP) | Human Ventricles | 0.2 mg/kg (intravenous) | No significant change | [5] |
Table 2: In Vivo Antiarrhythmic Effects of Propranolol (as a proxy for Levopropranolol)
| Arrhythmia Model | Species | Dosage | Effect | Reference(s) |
| Adrenaline-induced arrhythmia | Cats (anesthetized with halothane) | 0.09 +/- 0.02 mg/kg | Prevention of arrhythmia | [3] |
| Ouabain-induced ventricular tachycardia | Cats and Dogs | Significantly smaller dose than (+)-propranolol | Reversal of tachycardia | [3] |
| Post-myocardial infarction ventricular arrhythmias | Humans | Not specified | Reduced incidence of ventricular premature beats and couplets | [6] |
| Carbachol-induced ventricular tachycardia/fibrillation in LQT3 transgenic mice | Mice | Not specified | Prevention of VT/VF | [7] |
Experimental Protocols
In Vitro Protocol 1: Electrophysiological Assessment using Patch-Clamp on Isolated Cardiomyocytes
This protocol outlines the procedure for assessing the effects of this compound on the action potentials of isolated ventricular cardiomyocytes.
1. Cell Isolation and Culture:
- Isolate ventricular cardiomyocytes from adult rats or mice using established enzymatic digestion protocols.
- Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach for 2-4 hours in a serum-free medium.
2. Solutions:
- Tyrode's Solution (Normal): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES; pH adjusted to 7.4 with NaOH.
- Pipette Solution (Intracellular): 120 mM K-aspartate, 20 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 5 mM Mg-ATP; pH adjusted to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in sterile deionized water. Further dilutions to final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) should be made in Tyrode's solution on the day of the experiment.
3. Patch-Clamp Recording:
- Transfer a coverslip with cardiomyocytes to the recording chamber on an inverted microscope and perfuse with Tyrode's solution at 37°C.
- Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (2-4 MΩ resistance) filled with the intracellular solution.
- Record baseline action potentials in current-clamp mode by injecting a small depolarizing current pulse.
- Perfuse the chamber with increasing concentrations of this compound, allowing for a steady-state effect to be reached at each concentration (typically 3-5 minutes).
- Record action potentials at each concentration.
4. Data Analysis:
- Analyze the recorded action potentials to determine parameters such as Action Potential Duration at 50% and 90% repolarization (APD50, APD90), resting membrane potential, action potential amplitude, and maximum upstroke velocity (Vmax).
- Construct concentration-response curves for the effects of Levopropranolol on these parameters.
In Vivo Protocol 2: Evaluation of Antiarrhythmic Efficacy in a Rat Model of Ischemia-Reperfusion Induced Arrhythmia
This protocol describes an in vivo model to assess the antiarrhythmic properties of this compound.
1. Animal Preparation:
- Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
- Intubate the trachea and provide artificial ventilation.
- Insert a catheter into the jugular vein for drug administration and into the carotid artery for blood pressure and heart rate monitoring.
- Perform a left thoracotomy to expose the heart.
2. Arrhythmia Induction:
- Place a suture around the left anterior descending (LAD) coronary artery.
- Induce regional ischemia by tightening the suture for 5 minutes.
- Release the suture to allow reperfusion for a period of 10 minutes, during which ventricular arrhythmias are expected to occur.
- Record a continuous electrocardiogram (ECG) throughout the procedure.
3. Drug Administration:
- Control Group: Administer a saline vehicle intravenously 10 minutes before LAD occlusion.
- Levopropranolol Group: Administer this compound (e.g., 0.1-1.0 mg/kg) intravenously 10 minutes before LAD occlusion.
4. Data Analysis:
- Analyze the ECG recordings to quantify the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).
- Score the severity of arrhythmias based on established criteria.
- Compare the arrhythmia scores and incidence between the control and Levopropranolol-treated groups.
- Monitor and compare hemodynamic parameters (heart rate, blood pressure) between the groups.
Mandatory Visualizations
Signaling Pathways
Caption: Beta-adrenergic signaling pathway and the inhibitory action of Levopropranolol.
Experimental Workflows
Caption: In Vitro Experimental Workflow for Electrophysiological Assessment.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The biological properties of the optical isomers of propranolol and their effects on cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration-dependent effect of trapidil on slow action potentials in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propranolol in cardiac arrhythmias: a comparative study of the conventional and long-acting formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Levopropranolol HPLC Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Levopropranolol.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate Levopropranolol enantiomers?
A common and effective starting point for the chiral separation of propranolol enantiomers, including Levopropranolol (the S-(-)-isomer), is a normal-phase method. A mobile phase consisting of n-heptane, a polar organic modifier like ethanol or isopropanol, and a basic additive to improve peak shape is often successful. For instance, a mobile phase of n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v) has been shown to provide optimal separation.[1][2]
Q2: My Levopropranolol peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for basic compounds like Levopropranolol is a common issue in HPLC.[3] The primary cause is often the interaction between the protonated amine group on the analyte and acidic residual silanol groups on the silica-based stationary phase.[3]
Here are the troubleshooting steps:
-
Adjust Mobile Phase pH: In reversed-phase HPLC, lowering the mobile phase pH (e.g., below 3) can help by protonating the silanol groups, which minimizes their unwanted ionic interaction with the analyte.[3]
-
Use a Basic Additive: Adding a small amount of a basic competitor, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1-0.4%), to the mobile phase can effectively shield the active silanol sites from the analyte.[1][3][4]
-
Select an Appropriate Column: Employing a modern, high-purity silica column that is well end-capped will reduce the number of available residual silanols for interaction.[3]
-
Reduce Sample Concentration: Injecting a high concentration of the analyte can lead to column overload and cause peak tailing. Try reducing the sample concentration or injection volume to see if the peak shape improves.[3]
Q3: I'm observing peak fronting for my Levopropranolol peak. What could be the issue?
Peak fronting can be caused by several factors:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the peak to front. It is always best to dissolve the sample in the mobile phase itself.[5][6]
-
Column Overload: While more commonly associated with tailing, very high analyte concentrations can sometimes lead to fronting.[3][5]
-
Column Collapse: Though less common with modern columns, operating at extreme pressures or temperatures can cause the stationary phase bed to collapse, leading to distorted peaks.[3][7]
Q4: How does the choice of organic modifier affect the separation?
The organic modifier in the mobile phase plays a crucial role in controlling the retention and selectivity of the separation.[8][9][10] In normal-phase chromatography for Levopropranolol, common modifiers include ethanol and isopropanol.[1][2] The type and concentration of the organic modifier will influence the polarity of the mobile phase and, consequently, the retention time of the analyte. For instance, increasing the percentage of ethanol in an n-heptane mobile phase will decrease the retention time. The choice between different organic modifiers like methanol and acetonitrile in reversed-phase systems can also lead to significant changes in selectivity due to different molecular interactions with the analyte and stationary phase.[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Enantiomers | Suboptimal mobile phase composition. | Adjust the ratio of the organic modifier (e.g., ethanol) to the non-polar solvent (e.g., n-heptane).[1][2] Experiment with different basic additives (e.g., diethylamine vs. ammonia).[1][2] |
| No Separation of Enantiomers | Incorrect mobile phase system or column. | Ensure you are using a chiral stationary phase. For normal-phase, a mobile phase like n-heptane/ethanol/diethylamine is a good starting point.[1][2] For reversed-phase, a mobile phase of acetonitrile/methanol/phosphate buffer has been shown to be effective for similar compounds.[13] |
| Drifting Retention Times | Poor column equilibration. | Ensure the column is adequately equilibrated with the mobile phase before injecting the sample.[6] |
| Mobile phase composition change. | Prepare fresh mobile phase, ensuring accurate measurements. Degas the mobile phase to prevent bubble formation.[6] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[6] | |
| High Backpressure | Blockage in the system. | Check for blockages in the column inlet frit or tubing. Backflushing the column may help.[3] |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.[5] |
Experimental Protocols
Normal-Phase HPLC Method for Levopropranolol Enantiomeric Separation
This protocol is based on a successful method for the separation of propranolol enantiomers.[1][2]
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or ChiralPak IA).
-
Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection: UV at an appropriate wavelength for Levopropranolol (e.g., 229 nm or 290 nm).
-
Injection Volume: 20 µL.
Mobile Phase Preparation:
-
To prepare 100 mL of the mobile phase, carefully measure 80 mL of n-heptane, 20 mL of ethanol, and 0.1 mL of diethylamine.
-
Mix the components thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Sample Preparation:
-
Accurately weigh a suitable amount of Levopropranolol standard or sample.
-
Dissolve and dilute it in the mobile phase to achieve the desired concentration.
Reversed-Phase HPLC Method for Propranolol Analysis
This method can be adapted for the analysis of Levopropranolol.[14]
-
Column: C18 column (e.g., Waters C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile: 0.4% Potassium dihydrogen orthophosphate (pH adjusted to 3.52 with orthophosphoric acid) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 229 nm.
-
Injection Volume: 20 µL.
Mobile Phase Preparation:
-
Prepare a 0.4% solution of potassium dihydrogen orthophosphate in water.
-
Adjust the pH of the buffer solution to 3.52 using orthophosphoric acid.
-
Mix 600 mL of acetonitrile with 400 mL of the prepared buffer for 1 L of mobile phase.
-
Filter and degas the mobile phase before use.
Mobile Phase Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the mobile phase for Levopropranolol HPLC separation.
Caption: A workflow diagram for optimizing HPLC mobile phase conditions.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. realab.ua [realab.ua]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromblog.wordpress.com [chromblog.wordpress.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Organic Solvent on Selectivity in LC Separations [restek.com]
- 13. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
Improving peak resolution in chiral chromatography of propranolol enantiomers
Welcome to the technical support center for the chiral separation of propranolol enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak resolution and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of propranolol important?
Propranolol is a beta-blocker administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. The (S)-enantiomer is approximately 100 times more potent in its beta-blocking activity than the (R)-enantiomer.[1] Therefore, accurate separation and quantification of each enantiomer are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies to understand their individual effects.[1]
Q2: What are the most common issues encountered when separating propranolol enantiomers?
The most frequently reported problems include poor peak resolution, peak tailing, and peak fronting. Peak tailing is particularly common for basic compounds like propranolol due to interactions with acidic silanol groups on silica-based stationary phases.[2]
Q3: Which type of chiral stationary phase (CSP) is most effective for propranolol separation?
Several types of CSPs have been successfully used for the chiral separation of propranolol. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., ChiralPak® IA), are widely employed.[3][4] Protein-based columns, like α-Glycoprotein (AGP) and ovomucoid phases, as well as cyclodextrin-based (BCD) columns, have also demonstrated effective enantioseparation.[5][6][7] The choice of CSP will often depend on the specific mobile phase conditions and the sample matrix.
Q4: How does the mobile phase composition affect the separation?
The mobile phase composition is a critical factor in achieving optimal peak resolution. Key parameters to consider include:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., ethanol, isopropanol, methanol) in the mobile phase significantly impact retention and resolution.[3][4]
-
Acidic/Basic Additives: The addition of small amounts of acidic or basic modifiers, such as trifluoroacetic acid, diethylamine, or ammonia, can improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.[3][4][8]
-
pH: The pH of the mobile phase can be crucial, especially in reversed-phase or ligand-exchange chromatography, as it affects the ionization state of propranolol and its interaction with the stationary phase.[9]
Troubleshooting Guide
Issue 1: Poor Peak Resolution (Rs < 1.5)
Poor resolution between the propranolol enantiomers is a common challenge. The following steps can help improve the separation.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Concentration: Systematically vary the percentage of the organic modifier. A lower percentage may increase retention and improve resolution, but can also lead to broader peaks.
-
Change Organic Modifier: If using ethanol, consider switching to isopropanol or vice versa, as this can alter the selectivity.[3][4]
-
Incorporate an Additive: Introduce a small amount of an acidic or basic additive. For normal-phase chromatography, additives like diethylamine or ammonia are often effective.[3][4] For protein-based columns, adjusting the pH with a buffer is common.[5]
-
-
Lower the Column Temperature: In many cases, decreasing the column temperature can enhance chiral recognition and improve separation, although it may also increase retention times and peak broadening.[10] However, in some specific cases, the opposite effect has been observed, so it is an important parameter to evaluate.[10]
-
Reduce the Flow Rate: A lower flow rate can increase the interaction time of the enantiomers with the chiral stationary phase, potentially leading to better resolution.
-
Evaluate a Different Chiral Stationary Phase (CSP): If optimization of the mobile phase and other parameters does not yield satisfactory results, the chosen CSP may not be suitable for the separation. Consider trying a CSP with a different chiral selector (e.g., polysaccharide vs. protein-based).
Issue 2: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is a frequent problem with basic compounds like propranolol.
Troubleshooting Steps:
-
Add a Basic Modifier to the Mobile Phase: The primary cause of tailing is the interaction of the protonated amine group of propranolol with acidic silanol groups on the stationary phase.[2] Adding a small concentration of a basic competitor, such as diethylamine or triethylamine (typically 0.1-0.4%), to the mobile phase can mask these silanol groups and significantly improve peak symmetry.[3][4][8]
-
Check for Column Contamination: Strongly retained impurities from previous injections can lead to active sites that cause tailing. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[11]
-
Ensure Proper Sample Dissolution: The sample should be fully dissolved in the mobile phase or a weaker solvent. Injecting a sample dissolved in a much stronger solvent can cause peak distortion.[11]
Issue 3: Peak Fronting
Peak fronting, where the front of the peak is sloped, is less common than tailing but can still occur.
Troubleshooting Steps:
-
Check for Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting. Try injecting a smaller volume or a more dilute sample.
-
Verify Sample Solubility: Poor solubility of the analyte in the mobile phase can result in fronting.[2] Ensure the sample is completely dissolved before injection.
-
Inspect for Column Bed Collapse or Voids: Though rare with modern columns, physical damage to the column packing can cause peak distortion. This may be indicated by a sudden drop in backpressure.[2]
Experimental Protocols
Protocol 1: Chiral HPLC-UV for Pharmaceutical Formulations
This method is suitable for the enantiomeric separation of propranolol in pharmaceutical products.[1]
-
Column: Chiralcel OD-H
-
Mobile Phase: n-hexane:ethanol:ammonia (70:30:0.4, v/v/v)[1][12]
-
Detection: UV at 280 nm[1]
-
Injection Volume: 20 µL[1]
-
Sample Preparation: Accurately weigh and transfer the sample containing propranolol into a volumetric flask. Dissolve the sample in methanol to a known concentration.[1]
Protocol 2: Chiral Separation using an α-Glycoprotein (AGP) Stationary Phase
This protocol provides an alternative method using a protein-based column.[5][7]
-
Mobile Phase: Propan-2-ol and Ammonium acetate (0.5:99.5 v/v)[5][7]
-
Sample Preparation: Dissolve 10 mg of Propranolol hydrochloride in 10 mL of methanol and filter before use.[5]
Protocol 3: Sample Preparation from Plasma
This protocol details the extraction of propranolol enantiomers from biological plasma samples.[9]
-
To a 5 mL plasma sample, add 0.5 mL of 30% ammonium hydroxide.
-
Add 3 mL of 10% chloroform in n-heptane.
-
Shake the mixture for 6 minutes.
-
Centrifuge to separate the layers.
-
Transfer the upper organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of methanol and inject into the HPLC system.[9]
Data Presentation
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | ChiralPak IA | α-Glycoprotein (AGP) | β-Cyclodextrin (BCD) |
| Mobile Phase | n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v)[3][4] | Propan-2-ol/Ammonium acetate (0.5:99.5 v/v)[5][7] | Acetonitrile/Ethanol/Acetic acid/Triethylamine (960:33:4:3 v/v/v/v)[5] |
| Flow Rate | Not Specified | 0.9 mL/min[5][7] | 1.0 mL/min[5] |
| Detection Wavelength | 220 nm[4] | 225 nm[5][7] | 225 nm[5] |
| Resolution (Rs) | 1.75[3][4] | 5[5] | 3[5] |
| Retention Time (S-enantiomer) | 4.71 min[3][4] | 7.25 min[5][7] | 16.18 min[5] |
| Retention Time (R-enantiomer) | 5.26 min[3][4] | 11.82 min[5][7] | 18.50 min[5] |
Table 2: Accuracy and Precision Data for Validated Methods
| Method | Analyte | Accuracy (% Recovery) | Intra-Day Precision (% RSD) | Inter-Day Precision (% RSD) |
| Chiral HPLC-UV | (R)-propranolol | 99.5%[1] | < 2%[1] | - |
| (S)-propranolol | 100.4%[1] | < 2%[1] | - | |
| LC-MS/MS | (R)-propranolol | 100.21% - 103.16%[1][12] | < 2.64%[1][12] | < 2.64%[1][12] |
| (S)-propranolol | 99.08% - 102.58%[1][12] | < 2.64%[1][12] | < 2.64%[1][12] |
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: General experimental workflow for chiral analysis.
Caption: Simplified action of propranolol enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. Blocked website - [ajbjournal.periodikos.com.br]
- 6. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.univ-eloued.dz [journal.univ-eloued.dz]
- 8. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Levopropranolol in sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the recovery of Levopropranolol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for poor recovery of Levopropranolol during sample preparation?
Poor recovery of Levopropranolol can stem from several factors related to its physicochemical properties and the extraction methodology. Key reasons include:
-
Suboptimal pH: Levopropranolol is a basic compound with a pKa of approximately 9.5.[1] The pH of the sample and extraction solvents plays a critical role in its ionization state and, consequently, its solubility and retention.
-
Inappropriate Extraction Technique: The choice between Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP) depends on the sample matrix, required cleanliness, and desired concentration factor.[2][3] An unsuitable technique can lead to significant analyte loss.
-
Matrix Effects: Components in biological matrices (e.g., plasma, urine) can interfere with the extraction process or suppress the analyte signal in LC-MS analysis.[4][5]
-
Analyte Instability: Levopropranolol may degrade if exposed to harsh pH conditions or high temperatures for prolonged periods.[6]
-
Non-Specific Adsorption: Due to its lipophilic nature, Levopropranolol can adsorb to plasticware or glassware, leading to losses.[6]
Q2: How does pH affect the extraction of Levopropranolol?
The pH is a critical parameter that dictates the charge state of Levopropranolol.
-
For Reversed-Phase SPE and LLE: To ensure the analyte is in its neutral, more lipophilic form for efficient retention on a nonpolar sorbent or partitioning into an organic solvent, the pH of the sample should be adjusted to at least two units above its pKa (i.e., pH > 11.5).[6][7]
-
For Cation-Exchange SPE: To ensure the analyte is protonated (positively charged) and can bind to the negatively charged sorbent, the pH of the sample should be adjusted to at least two units below its pKa (i.e., pH < 7.5).[6]
Q3: My Levopropranolol recovery is low when using Solid-Phase Extraction (SPE). What are the possible causes and solutions?
Low recovery in SPE can be attributed to issues at various stages of the process. The following table summarizes common problems and recommended solutions.[8][9][10][11]
| Stage | Potential Cause | Recommended Solution |
| Conditioning | Improper or incomplete wetting of the sorbent. | Condition the column with an appropriate solvent (e.g., methanol or isopropanol) followed by an equilibration step with a solution similar in composition to the sample (minus the analyte).[10] Ensure the sorbent bed does not dry out before sample loading.[11] |
| Sample Loading | Analyte breakthrough (analyte does not bind to the sorbent). | - Check pH: Ensure the sample pH is correctly adjusted for the chosen SPE chemistry (reversed-phase or ion-exchange).- Reduce Flow Rate: A slower flow rate can enhance the interaction between the analyte and the sorbent.[10]- Sample Overload: The mass of the analyte and other matrix components may exceed the sorbent's capacity. Consider using a larger SPE cartridge or diluting the sample.[10][12] |
| Washing | Analyte is being washed away with interferences. | - Decrease Wash Solvent Strength: The organic content of the wash solvent may be too high. Reduce the percentage of the organic solvent.- Maintain pH: Ensure the pH of the wash solution maintains the desired ionization state of the analyte.[6] |
| Elution | Incomplete elution of the analyte from the sorbent. | - Increase Elution Solvent Strength: The elution solvent may be too weak. Increase the organic content or add a modifier (e.g., a small amount of acid or base) to disrupt the analyte-sorbent interaction.[6][11]- Increase Elution Volume: Use a sufficient volume of the elution solvent to ensure complete recovery.[11] |
Q4: I am observing low and inconsistent recovery with Liquid-Liquid Extraction (LLE). How can I troubleshoot this?
Low and variable recovery in LLE is often due to suboptimal partitioning or emulsion formation.
| Potential Issue | Recommended Solution |
| Poor Partitioning | - Adjust pH: Ensure the aqueous phase is at a pH > 11.5 to keep Levopropranolol in its neutral form, maximizing its solubility in the organic solvent.[7]- Select an Appropriate Solvent: Use a water-immiscible organic solvent that has a high affinity for Levopropranolol. Solvent polarity should be optimized.[13] Common choices for basic drugs include mixtures of hexane and isoamyl alcohol or methyl tert-butyl ether (MTBE).[6][14] |
| Emulsion Formation | Emulsions are a common issue when extracting biological samples with high lipid or protein content.[15]- Gentle Mixing: Instead of vigorous shaking, gently rock or invert the extraction tube.[6]- "Salting Out": Add sodium chloride to the aqueous phase to increase its polarity and help break the emulsion.[15]- Centrifugation: Centrifuging the sample can help to separate the layers more effectively.[6][15]- Change Solvent System: Consider using a different extraction solvent system if emulsions persist.[16] |
| Insufficient Phase Separation | Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Centrifugation can aid in achieving a clean separation.[6] |
Q5: Can Protein Precipitation (PP) be used for Levopropranolol extraction, and what are its limitations?
Yes, protein precipitation is a simple and fast method for sample preparation. It involves adding a precipitating agent, typically an organic solvent like acetonitrile or an acid like trichloroacetic acid (TCA), to the sample (e.g., plasma or serum) to denature and precipitate proteins.[17][18]
-
Advantages: Quick and easy to perform.
-
Disadvantages: It is a non-selective method, meaning that many endogenous matrix components remain in the supernatant along with the analyte. This can lead to significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis and may result in lower sensitivity and reproducibility.[5][17]
For cleaner samples and better sensitivity, SPE or LLE are generally preferred over PP for beta-blockers.[2][3]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Levopropranolol from Human Plasma
This protocol is a general guideline for a reversed-phase SPE. Optimization may be required.
-
Sample Pre-treatment:
-
To 1 mL of human plasma, add an internal standard.
-
Add 100 µL of 1 M sodium hydroxide to adjust the pH to > 11.5.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 5 minutes to pellet any precipitated solids.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant from step 1 onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.
-
Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less retained impurities.
-
-
Elution:
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the Levopropranolol with 2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a small percentage of formic acid or ammonia to ensure efficient elution).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Levopropranolol from Human Plasma
-
Sample Preparation:
-
To 1 mL of plasma in a glass tube, add an internal standard.
-
Add 100 µL of 1 M sodium hydroxide to raise the pH to > 11.5.[6]
-
Vortex briefly.
-
-
Extraction:
-
Phase Separation:
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.
-
Data Presentation
Table 1: Physicochemical Properties of Propranolol (relevant for Levopropranolol)
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NO₂ | [1][19] |
| Molecular Weight | 259.34 g/mol | [1][19] |
| pKa (basic) | 9.5 | [1] |
Table 2: Comparison of Sample Preparation Techniques for Beta-Blockers
| Technique | Selectivity | Recovery | Throughput | Potential for Matrix Effects |
| Protein Precipitation (PP) | Low | Moderate to High | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate | High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High (automatable) | Low |
Visualizations
Caption: Troubleshooting workflow for poor Levopropranolol recovery.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
References
- 1. Levopropranolol | C16H21NO2 | CID 91536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 8. silicycle.com [silicycle.com]
- 9. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. specartridge.com [specartridge.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 17. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. GSRS [gsrs.ncats.nih.gov]
Minimizing matrix effects in LC-MS/MS analysis of Levopropranolol
Welcome to the technical support center for the LC-MS/MS analysis of Levopropranolol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my Levopropranolol analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Levopropranolol from biological samples like plasma or urine, endogenous components such as phospholipids, salts, and proteins can cause these effects.[2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1]
Q2: What is the most effective way to compensate for matrix effects in my Levopropranolol assay?
A: The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as Levopropranolol-d7.[2] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[2] By using the peak area ratio of the analyte to the SIL-IS for quantification, variability caused by the matrix is normalized, leading to more accurate and precise results.
Q3: When a SIL-IS for Levopropranolol is not available, what is a suitable alternative?
A: When a SIL-IS is unavailable, a structural analog of Levopropranolol can be used as an internal standard. For instance, in a study on the closely related compound propranolol, bisoprolol was successfully used as an internal standard.[3] It is crucial to select an analog with similar physicochemical properties and chromatographic behavior to Levopropranolol to ensure it is similarly affected by the matrix.
Q4: How do I prepare my calibration standards to account for matrix effects?
A: It is highly recommended to prepare your calibration standards and quality control (QC) samples in the same biological matrix as your study samples (e.g., blank human plasma or urine).[4] This technique, known as matrix-matched calibration, helps to ensure that the calibration curve inherently accounts for the average matrix effect present in the actual samples, leading to more accurate quantification.[4]
Q5: How can I assess the extent of matrix effects in my method?
A: The matrix effect can be quantitatively assessed using the post-extraction spike method.[1] This involves comparing the peak area of Levopropranolol spiked into an extracted blank matrix sample with the peak area of a pure standard solution at the same concentration. The ratio of these peak areas is known as the matrix factor (MF). An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[1] This assessment should ideally be performed using at least six different lots of the biological matrix.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / Significant Ion Suppression | Co-elution of phospholipids from the plasma matrix is a common cause of ion suppression in ESI-MS. | Optimize Sample Preparation: • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all phospholipids. Consider combining with a subsequent clean-up step. • Liquid-Liquid Extraction (LLE): Optimize the pH and choice of organic solvent (e.g., methyl tert-butyl ether) to selectively extract Levopropranolol, leaving phospholipids in the aqueous phase. • Solid-Phase Extraction (SPE): Develop a robust SPE protocol using a suitable sorbent (e.g., mixed-mode cation exchange) to effectively separate Levopropranolol from interfering matrix components.[2]Modify Chromatographic Conditions: • Adjust the LC gradient to achieve better separation between Levopropranolol and the phospholipid elution zone. |
| Inconsistent Results / High Variability | Lot-to-lot variability in the biological matrix composition can lead to inconsistent matrix effects. | Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to normalize for variability between samples.Use Matrix-Matched Calibrators: Ensure your calibration curve reflects the matrix of your samples.Evaluate Matrix Factor Across Multiple Lots: During method validation, assess the matrix effect in at least six different lots of blank matrix to ensure the method's robustness.[1] |
| Poor Peak Shape or Resolution | Inadequate chromatographic conditions or column contamination. | Optimize Mobile Phase: Adjust the organic solvent ratio, pH, and buffer concentration. Ensure the mobile phase is properly degassed.Column Maintenance: Wash the column with a strong solvent. If the issue persists, replace the column.Optimize Flow Rate: Adjust the flow rate to improve separation and peak shape. |
| Carryover | Adsorption of Levopropranolol onto surfaces in the LC-MS/MS system. | Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash routine that effectively solubilizes Levopropranolol.Injector Port Cleaning: Implement regular cleaning of the injector port and needle.Gradient Elution: Ensure the gradient is sufficient to elute all components from the column before the next injection. |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a study on propranolol, a close structural analog of levopropranolol, in human plasma. This data provides an example of the expected performance of a well-developed LC-MS/MS method.
Table 1: Recovery and Matrix Effect of Propranolol and its Metabolites in Children's Plasma (n=6) [5]
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) | Matrix Effect (%) | RSD (%) |
| Propranolol | 2.0 | 92.3 | 4.5 | 95.7 | 5.6 |
| 40.0 | 93.1 | 3.2 | 96.8 | 4.1 | |
| 400.0 | 94.5 | 2.8 | 97.2 | 3.5 | |
| 4-hydroxypropranolol | 0.4 | 90.8 | 6.1 | 94.5 | 7.2 |
| 8.0 | 91.5 | 4.7 | 95.1 | 5.8 | |
| 80.0 | 92.7 | 3.9 | 96.3 | 4.3 | |
| N-desisopropylpropranolol | 0.4 | 89.7 | 7.3 | 93.8 | 8.1 |
| 8.0 | 90.6 | 5.5 | 94.7 | 6.4 | |
| 80.0 | 91.9 | 4.1 | 95.9 | 5.1 |
Data adapted from He et al. (2018).[5]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is adapted from a method for the simultaneous quantification of propranolol and its metabolites in plasma.[3]
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system. For higher concentrations of Levopropranolol, a dilution of the supernatant may be necessary.[3]
Protocol 2: LC-MS/MS Analysis
The following is a representative set of LC-MS/MS conditions based on methods for propranolol analysis.[3][6]
-
LC System: Agilent 1290 Infinity II LC System or equivalent
-
Column: Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent[3]
-
Mobile Phase A: 0.1% Formic acid in water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient:
-
0-2 min: 10% to 70% B
-
2-6 min: Hold at 70% B
-
6-6.1 min: 70% to 10% B
-
6.1-9.5 min: Hold at 10% B[3]
-
-
Flow Rate: 0.3 mL/min[3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 10 µL[3]
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
MRM Transitions: To be optimized for Levopropranolol and the chosen internal standard. For propranolol, a common transition is m/z 260.0 → 116.2.[6]
-
Source Parameters: To be optimized for the specific instrument.
Visualizations
Caption: General workflow for LC-MS/MS analysis of Levopropranolol.
Caption: Key strategies to minimize matrix effects in LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
Technical Support Center: Stability of Levopropranolol Hydrochloride in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with Levopropranolol hydrochloride in solution during experiments.
Disclaimer: Levopropranolol is the levo-isomer of propranolol. While their chemical structures are very similar, their stability profiles may differ. Much of the detailed stability data available in scientific literature pertains to propranolol hydrochloride. The information provided here is largely based on data for propranolol hydrochloride and should be used as a comprehensive guide. It is imperative for researchers to conduct specific stability studies for this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in a solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The rate of degradation is highly dependent on the pH of the solution.[1]
-
Temperature: Higher temperatures accelerate the rate of degradation reactions.[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[2][3]
-
Oxidizing agents: The presence of oxidizing agents can cause oxidative degradation.
-
Presence of other ions: Certain ions in the solution can influence the degradation rate.[1]
Q2: My this compound solution is showing signs of degradation. What are the likely degradation pathways?
A2: Based on studies of propranolol, the primary degradation pathways for this compound in solution are expected to be:
-
Hydrolysis: Cleavage of the ether bond is a potential hydrolytic degradation pathway.[1]
-
Oxidation: The secondary amine and the naphthalene ring are susceptible to oxidation.
-
Photodegradation: Exposure to light can lead to complex degradation pathways, including ring oxidation, rearrangement, and deoxygenation.[3]
-
Hydroxylation: The addition of hydroxyl groups to the naphthalene ring is another observed degradation pathway.[1]
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?
A3: Unexpected peaks in your chromatogram likely represent degradation products. Based on studies with propranolol, these could include mono-hydroxylated products and products resulting from the cleavage of the ether bond.[1] To confirm the identity of these peaks, techniques like LC-MS/MS are recommended for structural elucidation.
Q4: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A4: For propranolol hydrochloride, the optimal degradation rate was observed at a neutral pH of 7.[1] Degradation was found to be slower in acidic conditions (pH 3 and 5.5) and at higher pH values (9 and 11).[1] Therefore, maintaining a neutral pH is a good starting point for enhancing stability. However, the ideal pH for your specific application should be determined through a pH-rate profile study.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of potency in solution | Inappropriate pH | Buffer the solution to a neutral pH (around 7) and conduct a pH-rate profile study to determine the optimal pH for your experimental conditions. |
| High temperature | Store solutions at lower temperatures (e.g., 2-8 °C). Avoid prolonged exposure to ambient or elevated temperatures. | |
| Exposure to light | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4] | |
| Appearance of unknown peaks in chromatogram | Degradation of this compound | Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks. Use a stability-indicating HPLC method for analysis. |
| Inconsistent results between experiments | Variability in solution preparation and storage | Standardize solution preparation protocols, including solvent, pH, and concentration. Ensure consistent storage conditions (temperature, light exposure) for all samples. |
Quantitative Data Summary
The following tables summarize quantitative data on the stability of propranolol hydrochloride, which can serve as a reference for this compound.
Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k_obs) of Propranolol Hydrochloride in Solution
| pH | k_obs (min⁻¹) |
| 3 | 0.014 |
| 5.5 | 0.0234 |
| 7 | 0.0715 |
| 9 | 0.0359 |
| 11 | 0.0302 |
| (Data sourced from a study on propranolol hydrochloride degradation)[1] |
Table 2: Effect of Temperature on the Removal Efficiency of Propranolol Hydrochloride
| Temperature (°C) | Removal Efficiency (%) at 45 min |
| 40 | 25.4 |
| 60 | 96.0 |
| 70 | Nearly 100% (within 30 min) |
| (Data sourced from a study on propranolol hydrochloride degradation)[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[5]
1. Acidic Degradation:
-
Dissolve this compound in 0.1 M HCl.
-
Reflux the solution at 70°C for a specified period (e.g., 24 hours).[6]
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze the sample using a stability-indicating HPLC method.
2. Alkaline Degradation:
-
Dissolve this compound in 0.1 M NaOH.
-
Reflux the solution at 70°C for a specified period (e.g., 24 hours).[6]
-
Neutralize the solution with 0.1 M HCl.
-
Analyze the sample using a stability-indicating HPLC method.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3-5% hydrogen peroxide.[6]
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Analyze the sample using a stability-indicating HPLC method.
4. Thermal Degradation:
-
Heat a solid sample of this compound in a hot air oven at a specified temperature (e.g., 70°C) for 24 hours.[6]
-
Dissolve the sample in a suitable solvent.
-
Analyze the sample using a stability-indicating HPLC method.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a UV cabinet) for a specified period (e.g., 24 hours).[6]
-
Analyze the sample using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.[7]
-
Column: A C18 column is commonly used.[6]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., phosphate buffer) is typical. The exact ratio and pH should be optimized to achieve good separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[6]
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 221 nm or 290 nm) is generally used.[6][8]
-
Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.
Visualizations
Caption: Workflow for forced degradation and stability analysis.
Caption: Potential degradation pathways for Levopropranolol.
References
- 1. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Kinetics and degradation products for direct photolysis of beta-blockers in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of propranolol hydrochloride in SyrSpend SF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Levopropranolol Hydrochloride
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yield during the synthesis of Levopropranolol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Propranolol hydrochloride?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is the etherification of 1-naphthol with epichlorohydrin to form the intermediate 3-(1-naphthoxy)-1,2-epoxypropane. The second step is the ring-opening of this epoxide with isopropylamine, followed by salt formation with hydrochloric acid to yield propranolol hydrochloride[1][2].
Q2: What are the typical yields for the synthesis of racemic Propranolol?
A2: Yields can vary significantly depending on the reaction conditions and purification methods. Some reported processes show yields for the crude propranolol as high as 91.3% to 92.7%[2][3]. However, less optimized or older methods have reported final yields around 46.73%[3]. The yield of the desired S-(-)-enantiomer (Levopropranolol) after chiral resolution will be lower than the yield of the racemic mixture.
Q3: Why is chiral separation necessary for Levopropranolol?
A3: Propranolol is a racemic mixture of two enantiomers, S-(-)-propranolol (Levopropranolol) and R-(+)-propranolol. The therapeutic beta-blocking activity resides almost entirely in the S-(-)-enantiomer, which is reported to be about 100 times more active than the R-(+)-enantiomer[4][5]. Therefore, chiral separation is crucial to isolate the pharmacologically active agent.
Q4: What are the common methods for chiral resolution of Propranolol?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of propranolol enantiomers[6][7][8]. This can be done on an analytical or preparative scale using a chiral stationary phase[6][7]. Other methods include classical resolution through the formation of diastereomeric salts.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields at different stages of the synthesis.
Stage 1: Etherification of 1-Naphthol with Epichlorohydrin
Problem: Low yield of the intermediate, 3-(1-naphthoxy)-1,2-epoxypropane.
-
Possible Cause 1: Suboptimal reaction temperature.
-
Suggestion: The reaction temperature is a critical parameter. Studies have shown that temperatures between 50°C and 65°C are effective[2]. Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.
-
-
Possible Cause 2: Inefficient phase transfer catalysis.
-
Suggestion: The use of a phase transfer catalyst, such as benzyltriethylammonium chloride or polyethylene glycol, is often employed to facilitate the reaction between the aqueous alkaline solution and the organic reactants[2]. Ensure the catalyst is active and used in the correct proportion.
-
-
Possible Cause 3: Formation of side products.
-
Suggestion: The high reactivity of epichlorohydrin can sometimes lead to the formation of di-substituted ether compounds, which can be difficult to separate and reduce the yield of the desired product[2]. Using a controlled molar ratio of reactants, with epichlorohydrin in excess, can help minimize this.
-
Stage 2: Ring-Opening of 3-(1-naphthoxy)-1,2-epoxypropane with Isopropylamine
Problem: Incomplete reaction or low yield of Propranolol.
-
Possible Cause 1: Insufficient amount of isopropylamine.
-
Possible Cause 2: Inadequate reaction time and temperature.
-
Possible Cause 3: Difficulty in product isolation.
-
Suggestion: After the reaction, propranolol is often precipitated as a crude product. Cooling the reaction mixture to around 5°C can enhance precipitation[2]. The choice of solvent for reaction and workup is also crucial for efficient isolation.
-
Stage 3: Purification of Propranolol Hydrochloride
Problem: Low yield after purification.
-
Possible Cause 1: Loss of product during recrystallization.
-
Suggestion: The choice of recrystallization solvent is critical to obtaining a high-purity product with a good recovery rate. Mixtures of solvents like toluene and cyclohexane have been used for recrystallization[3]. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly for optimal crystal formation.
-
-
Possible Cause 2: Inefficient removal of impurities.
-
Suggestion: If the crude product contains a significant amount of impurities, multiple recrystallization steps may be necessary, which can lead to a lower overall yield. The use of activated carbon can help in decolorizing the solution, but its overuse can also adsorb the product[3].
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-(1-naphthoxy)-1,2-epoxypropane.
| Parameter | Method 1[2] | Method 2[2] |
| 1-Naphthol (molar eq.) | 1.0 | 1.0 |
| Epichlorohydrin (molar eq.) | 3.0 | 2.5 |
| Catalyst | Benzyltriethylammonium chloride | Polyethylene glycol 6000 |
| Base | 30% NaOH (aq) | 30% NaOH (aq) |
| Temperature | 50°C | 65°C |
| Reaction Time | 6 hours | 4 hours |
| Molar Yield | 94.1% | 95.4% |
Table 2: Comparison of Reaction Conditions for the Synthesis of Propranolol.
| Parameter | Method 1[2] | Method 2[3] |
| 3-(1-naphthoxy)-1,2-epoxypropane (molar eq.) | 1.0 | 1.0 |
| Isopropylamine (molar eq.) | 2.0 | Not specified, used as solvent |
| Solvent | Toluene | Water (added dropwise) |
| Temperature | 45°C | Not specified |
| Reaction Time | 4 hours | 3 hours |
| Yield (Crude Propranolol) | 91.3% | 92.7% |
| Purity (HPLC) | 99.1% | 96.5% |
Experimental Protocols
Protocol 1: Synthesis of 3-(1-naphthoxy)-1,2-epoxypropane[2]
-
To a suitable reaction vessel, add 1-naphthol (1.0 molar equivalent), polyethylene glycol 6000 (0.02 molar equivalent), and epichlorohydrin (2.5 molar equivalent).
-
Stir the mixture and heat to 65°C until all solids are dissolved and the solution is clear.
-
Slowly add a 30% aqueous solution of sodium hydroxide (1.6 molar equivalent) dropwise over 1 hour.
-
Maintain the reaction temperature at 65°C for 4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Allow the layers to separate and collect the organic layer.
-
Wash the organic layer once with water.
-
Concentrate the organic layer under reduced pressure at 50°C to obtain the product as a reddish-brown oil.
Protocol 2: Synthesis of Propranolol[2]
-
Dissolve 3-(1-naphthoxy)-1,2-epoxypropane (1.0 molar equivalent) and isopropylamine (2.0 molar equivalent) in toluene.
-
Add N,N-diisopropylethylamine (0.25 molar equivalent) dropwise over 30 minutes.
-
Heat the reaction mixture to 45°C and maintain for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 5°C to precipitate the solid product.
-
Filter the solid and dry to obtain the crude propranolol.
Protocol 3: Chiral Separation of Propranolol Enantiomers by HPLC[7]
-
Chromatographic Column: ChiralPak® IA, 250-4.6 5µm.
-
Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1 ml/min.
-
Column Temperature: 25°C.
-
Detection: UV detector.
-
Procedure: Dissolve the racemic propranolol hydrochloride in methanol to prepare the sample solution. Inject the sample into the HPLC system. The enantiomers will be separated, with the R(+) isomer typically having a greater affinity for this type of stationary phase and thus a longer retention time.
Visualizations
Caption: Overall workflow for the synthesis of Levopropranolol HCl.
References
- 1. PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 4. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol | MDPI [mdpi.com]
- 5. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPTLC Analysis of Beta-Blockers
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the method refinement of High-Performance Thin-Layer Chromatography (HPTLC) analysis of beta-blockers.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for HPTLC analysis of beta-blockers?
A1: The most frequently used stationary phase for the HPTLC analysis of beta-blockers is silica gel 60 F254.[1][2] This stationary phase is versatile and provides good separation for a wide range of beta-blockers, which are generally basic compounds. For more challenging separations, chemically modified silica gels, such as those with C18 (reversed-phase) or cyano groups, can be employed.
Q2: How do I select an appropriate mobile phase for beta-blocker separation?
A2: Mobile phase selection is critical and depends on the specific beta-blockers being analyzed. A common strategy involves using a mixture of a non-polar solvent, a moderately polar solvent, and a small amount of a basic modifier to reduce peak tailing. A widely cited mobile phase for separating labetalol and metoprolol on silica gel plates is a mixture of toluene, ethyl acetate, acetone, and concentrated ammonium hydroxide.[1] For a broader range of beta-blockers including atenolol, celiprolol, and propranolol, a system of ethyl acetate-acetone-ammonia has proven effective.[2] Optimization often involves adjusting the ratios of these solvents to achieve the desired resolution.
Q3: Is derivatization necessary for the detection of beta-blockers in HPTLC?
A3: Derivatization is not always necessary but can be employed to enhance detection sensitivity and selectivity. Beta-blockers can often be visualized under UV light at 254 nm due to their aromatic rings.[1][2] However, for compounds with weak chromophores or for achieving lower detection limits, post-chromatographic derivatization can be beneficial. Reagents that react with the secondary amine or hydroxyl groups common to beta-blockers can be used. For chiral separations, derivatization with a chiral reagent like (-)-menthyl chloroformate can be performed prior to chromatographic analysis.
Q4: What are the key validation parameters to consider for a quantitative HPTLC method for beta-blockers?
A4: According to ICH guidelines, the key validation parameters for a quantitative HPTLC method include specificity, linearity, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3] It is crucial to demonstrate that the method is suitable for its intended purpose by evaluating these parameters systematically.
Troubleshooting Guide
Q5: My beta-blocker spots are tailing or streaking. What are the possible causes and solutions?
A5: Tailing is a common issue when analyzing basic compounds like beta-blockers on silica gel plates.
-
Cause: Strong interaction between the basic amine groups of the beta-blockers and the acidic silanol groups on the silica gel surface.
-
Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to saturate the active sites on the silica gel. Common choices include ammonia or triethylamine (typically 0.5-2% of the mobile phase). For instance, a mobile phase of toluene-ethyl acetate- acetone-NH4OH (25 %) has been used successfully.[1]
-
Solution 2: Plate Pre-treatment: Before sample application, develop the plate in a chamber saturated with the vapor of a basic solvent like ammonia.
-
Solution 3: Change of Stationary Phase: Consider using a less acidic stationary phase or a reversed-phase plate (e.g., C18) with an appropriate aqueous-organic mobile phase.
Q6: I am observing poor resolution between two beta-blockers. How can I improve their separation?
A6: Improving resolution requires optimizing the selectivity and/or efficiency of the chromatographic system.
-
Solution 1: Mobile Phase Optimization: Systematically vary the composition of your mobile phase. If using a multi-component solvent system, adjust the ratios of the solvents to alter the polarity and selectivity. For example, in a toluene-ethyl acetate-acetone system, increasing the proportion of the more polar solvent (acetone) will generally increase the Rf values.
-
Solution 2: Try Different Solvent Systems: If adjusting ratios is insufficient, explore entirely different solvent systems with varying selectivities.[3]
-
Solution 3: Chamber Saturation: Ensure complete saturation of the developing chamber with the mobile phase vapor before placing the plate inside. This leads to more uniform development and can improve separation.
-
Solution 4: Lower Sample Loading: Overloading the plate can lead to broad spots and poor resolution. Reduce the amount of sample applied to the plate.
Q7: My Rf values are inconsistent between different runs. What could be the reason?
A7: Inconsistent Rf values are often due to variations in experimental conditions.
-
Cause 1: Chamber Saturation: Inconsistent chamber saturation is a major cause. Always allow the same amount of time for saturation before each run.
-
Cause 2: Temperature Fluctuations: Temperature can affect solvent properties and vapor pressure. Conduct experiments in a temperature-controlled environment.
-
Cause 3: Mobile Phase Composition: Prepare fresh mobile phase for each set of experiments, as the composition can change over time due to the evaporation of more volatile components.
-
Cause 4: Plate Activity: The activity of the silica gel can vary depending on humidity. Store plates in a desiccator and consider pre-washing or pre-conditioning them if high reproducibility is required.[3]
Experimental Protocols
Protocol 1: General HPTLC Method for the Separation of Metoprolol and Labetalol
This protocol is adapted from a method for the separation and identification of beta-blockers in urine.[1]
-
Standard and Sample Preparation:
-
Prepare standard solutions of metoprolol and labetalol in methanol at a concentration of 1 mg/mL.
-
For urine samples, perform a liquid-liquid extraction with ethyl acetate at an alkaline pH. Evaporate the organic layer and reconstitute the residue in a small volume of methanol.
-
-
Chromatography:
-
Stationary Phase: HPTLC plates with silica gel 60 F254.
-
Sample Application: Apply 1-5 µL of the standard and sample solutions as 8 mm bands using an automated applicator.
-
Mobile Phase: Toluene:Ethyl Acetate:Acetone:Ammonium Hydroxide (25%) in a ratio of 10:20:20:1 (v/v/v/v).
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes prior to development, up to a distance of 80 mm.
-
Drying: Dry the plate in a stream of warm air for 5 minutes.
-
-
Detection and Quantification:
-
UV Detection: Visualize the spots under UV light at 254 nm.
-
Densitometry: Scan the plate using a densitometer at a wavelength of 265 nm for quantification.
-
Data Presentation
Table 1: Mobile Phase Compositions and Reported Beta-Blocker Separations
| Beta-Blockers Analyzed | Stationary Phase | Mobile Phase Composition (v/v) | Reference |
| Metoprolol, Labetalol | Silica Gel 60 HPTLC | Toluene:Ethyl Acetate:Acetone:NH4OH (25%) (10:20:20:1) | [1] |
| Atenolol, Celiprolol, Metoprolol, Propafenone, Propranolol, Talinolol | Silica Gel TLC | Ethyl Acetate:Acetone:Ammonia (5:4:1) | [2] |
| Metoprolol, Atenolol, Propranolol | Silica Gel (L-aspartic acid impregnated) | Acetonitrile:Water:Methanol (in different proportions) | [1] |
| Carvedilol | Silica Gel HPTLC | Ethyl Acetate:Toluene:Methanol:Conc. NH4OH (50:30:15:5) | [4] |
Visualizations
Caption: General workflow for HPTLC analysis of beta-blockers.
Caption: Troubleshooting decision tree for common HPTLC issues.
Caption: Logical workflow for mobile phase selection in HPTLC.
References
Enhancing the sensitivity of Levopropranolol detection methods
Welcome to the technical support center for Levopropranolol analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of Levopropranolol detection methods.
Section 1: Sample Preparation for Biological Matrices
Effective sample preparation is critical for removing interfering substances and concentrating the analyte, thereby enhancing detection sensitivity.[1][2] The choice of method depends on the sample matrix, required cleanliness, and desired analyte recovery.[1]
Frequently Asked Questions (FAQs): Sample Preparation
Q1: What are the recommended sample preparation techniques for Levopropranolol in plasma/serum?
A1: The three most common and effective techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3] The choice depends on the required level of cleanup and sensitivity.
-
Protein Precipitation (PPT): A rapid and simple method suitable for high-throughput screening. It involves adding an organic solvent (e.g., acetonitrile) or a strong acid to precipitate proteins.[2][3] While fast, it may result in a less clean extract compared to LLE or SPE, potentially leading to matrix effects in LC-MS/MS analysis.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates Levopropranolol from the aqueous sample matrix into an immiscible organic solvent based on its partitioning characteristics.[1] It offers a cleaner sample than PPT. Adjusting the pH of the aqueous phase can optimize the extraction of Levopropranolol.[3]
-
Solid-Phase Extraction (SPE): This is the most powerful technique for sample cleanup and concentration, providing the highest sensitivity.[2] It involves passing the sample through a solid sorbent (e.g., C18) that retains the analyte, which is then selectively washed and eluted.[2][3]
Q2: I am experiencing low recovery of Levopropranolol after sample preparation. What could be the cause?
A2: Low recovery can stem from several factors related to your chosen protocol:
-
For LLE: Ensure the pH of the sample is optimized. Levopropranolol, a basic compound, is best extracted into an organic solvent under basic conditions (pH > pKa). Also, ensure sufficient vortexing time for thorough mixing of the aqueous and organic phases.[3]
-
For SPE: The cartridge may be drying out during the conditioning or loading steps. Ensure the sorbent bed remains wetted.[3] Also, verify that the wash solvent is not too strong, which could cause premature elution of the analyte, and that the elution solvent is strong enough for complete recovery.
-
For all methods: Incomplete vortexing or mixing at any stage can lead to poor recovery. Ensure all precipitated proteins are pelleted after centrifugation in PPT, and that phase separation is complete in LLE.[3]
Experimental Workflow: Sample Preparation
Below is a generalized workflow for preparing biological samples for Levopropranolol analysis.
Caption: A flowchart of common sample preparation steps.
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)
As Levopropranolol is the S(-) enantiomer of propranolol, chiral separation is essential for its specific quantification.[5] Direct separation using chiral stationary phases (CSPs) is the most common approach.[5]
Frequently Asked Questions (FAQs): Chiral HPLC
Q1: Why am I seeing poor or no separation between Levopropranolol (S-enantiomer) and the R-enantiomer?
A1: Poor chiral resolution is a common issue. Consider the following:
-
Chiral Stationary Phase (CSP): The choice of CSP is critical. Different CSPs (e.g., ovomucoid-based, cyclodextrin-based, α-glycoprotein) have different selectivities. An α-Burke 2® or Ultron ES-OVM column has shown good results.[6][7]
-
Mobile Phase Composition: The mobile phase, including the organic modifier (e.g., ethanol, isopropanol) and any additives (e.g., diethylamine, ammonium acetate), profoundly impacts resolution.[5][7] Small adjustments to the modifier percentage or additive concentration can significantly improve separation.[7]
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interaction with the CSP. Try reducing the flow rate from 1.0 mL/min to 0.8 or 0.9 mL/min.[7]
-
Column Temperature: Temperature affects separation efficiency. Using a column oven to maintain a constant, optimized temperature can improve reproducibility and resolution.[8]
Q2: My peaks are broad and tailing. How can I improve peak shape?
A2: Peak broadening and tailing can reduce sensitivity and make integration difficult.
-
Mobile Phase Additives: For basic compounds like Levopropranolol, adding a small amount of a basic modifier like diethylamine or ammonia to the mobile phase can reduce peak tailing by minimizing interactions with residual acidic silanol groups on the silica support.[5]
-
Sample Solvent: Whenever possible, dissolve your final extract in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[8]
-
Column Contamination: A contaminated guard column or analytical column inlet can cause peak tailing.[9] Replace the guard column or try flushing the analytical column with a strong solvent.[8]
-
Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize extra-column band broadening.[10]
Troubleshooting Logic for HPLC Analysis
This diagram provides a systematic approach to diagnosing common HPLC issues.
Caption: A decision tree for troubleshooting HPLC problems.
Data Summary: Chiral HPLC Methods for Propranolol Enantiomers
| Parameter | Method 1[11] | Method 2[7] | Method 3[12] |
| Column | Chiralcel OD-H | α-Burke 2® | α-Glycoprotein (AGP) |
| Mobile Phase | n-hexane:ethanol:ammonia (70:30:0.4) | Dichloromethane:methanol (90:10) + 12 mM ammonium acetate | Propanol-2:Ammonium acetate (0.5:99.5) |
| Flow Rate | 0.40 mL/min | 0.9 mL/min | 0.9 mL/min |
| Detection | MS/MS (MRM) | UV (280 nm) | UV (225 nm) |
| LOQ | 2.5 µg/L | 4.47 ng (on column) | Not Specified |
| Retention Time (S/R) | Not Specified | < 10 min (total) | 7.25 min / 11.82 min |
| Resolution (Rs) | Complete separation | Not Specified | 5.0 |
Detailed Protocol: Chiral HPLC-UV Method
This protocol is adapted from a validated method for the enantiomeric separation of propranolol.[7]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: α-Burke 2® chiral stationary phase (250 x 4.6 mm, 5µm).
-
Mobile Phase: Prepare a mixture of dichloromethane and methanol (90:10 v/v). Add ammonium acetate to a final concentration of 12 mM. Filter through a 0.22 µm membrane and degas for 20 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.9 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (e.g., 24 °C ± 2).
-
UV Detection: 280 nm.
-
-
Standard Preparation:
-
Prepare separate stock solutions of Levopropranolol (S-propranolol) and R-propranolol (20.0 mg in 50 mL methanol).
-
Create working standards by diluting the stock solutions with the mobile phase to desired concentrations (e.g., 1.0–16.0 µg/mL).
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard to confirm the separation and determine the retention times of both enantiomers.
-
Inject the pure Levopropranolol standard to confirm its elution order.
-
Inject prepared samples for quantification.
-
Section 3: Mass Spectrometry (GC-MS & LC-MS/MS)
For the highest sensitivity and selectivity, coupling chromatography with mass spectrometry is the preferred method.
Frequently Asked Questions (FAQs): Mass Spectrometry
Q1: How can I enhance the sensitivity of my LC-MS/MS method for Levopropranolol?
A1: To achieve lower limits of quantification (LOQ):
-
Ionization Source Optimization: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, to maximize the signal for Levopropranolol. ESI in positive ion mode is typically used.[11]
-
MRM Transition Selection: Select the most intense and specific multiple reaction monitoring (MRM) transitions. For propranolol, a common transition is m/z 260.2 → 116.0.[11] Optimize the collision energy for this transition to maximize the product ion signal.
-
Sample Preparation: Use a rigorous sample cleanup method like SPE to minimize matrix effects (ion suppression or enhancement) that can severely impact sensitivity.[3][13]
-
Internal Standard: Use a stable isotope-labeled internal standard, such as (R)-Propranolol-d7, to correct for variability during sample preparation and ionization.[3]
Q2: I am using GC-MS. Is derivatization necessary for Levopropranolol?
A2: While not always essential, derivatization is often used in GC-MS analysis of compounds like propranolol to improve their thermal stability and chromatographic properties (i.e., produce sharper peaks). A common method is silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14] However, LC-MS/MS is generally more common for this type of analysis and does not require derivatization.[11]
Q3: My GC-MS system is showing low sensitivity and a noisy baseline. What should I check?
A3: For GC-MS issues, consider these points:
-
Leaks: Air leaks in the GC system are a common cause of noisy baselines and column degradation. Check all fittings, septa, and O-rings for leaks using an electronic leak detector.[15]
-
Column Installation: Ensure the column is installed correctly in both the inlet and the MS transfer line. Incorrect positioning can lead to peak tailing and loss of sensitivity.[16]
-
Contamination: A contaminated inlet liner, septum, or MS ion source can cause baseline noise and poor sensitivity. Perform regular maintenance, including changing the liner and septum and cleaning the ion source.[15][16]
-
Carrier Gas Purity: Use high-purity carrier gas (e.g., Helium) and install gas purifiers to remove oxygen and moisture, which can damage the column and increase background noise.[15]
Section 4: Immunoassays
While less common than chromatographic methods for small molecules like Levopropranolol, immunoassays can be developed for high-throughput screening.
Frequently Asked Questions (FAQs): Immunoassays
Q1: How can the sensitivity of an immunoassay for a small molecule like Levopropranolol be enhanced?
A1: Enhancing immunoassay sensitivity involves amplifying the detection signal.[17]
-
Enzymatic Amplification: Use enzyme labels (like HRP in ELISA) that produce a strong, amplified signal. Substrates that generate highly fluorescent or chemiluminescent products can further boost sensitivity.[18]
-
Nucleic Acid Amplification: Techniques like Immuno-PCR (IPCR) replace the enzyme label with a DNA molecule, which is then amplified by PCR. This can improve detection limits by 100- to 10,000-fold compared to a standard ELISA.[19][20]
-
Nanoparticle Labels: Using labels like colloidal gold or quantum dots in lateral flow assays (LFA) can provide a stronger signal. Signal enhancement can be achieved by methods like silver or gold enhancement, which increases the size of the nanoparticle labels.[21]
Q2: What are the main challenges in developing an immunoassay for Levopropranolol?
A2: Developing an immunoassay for a small molecule presents unique challenges:
-
Antibody Generation: Small molecules are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an antibody response. The specificity of the resulting antibodies is crucial.
-
Assay Format: A competitive immunoassay format is typically required, where free Levopropranolol in the sample competes with a labeled version of the drug for binding to a limited number of antibody sites. Optimizing this competition is key to achieving good sensitivity.
-
Specificity: A significant challenge is developing antibodies that can distinguish between the S(-) and R(+) enantiomers of propranolol, as well as avoiding cross-reactivity with structurally similar molecules or metabolites.[22]
Section 5: Levopropranolol Mechanism of Action
Understanding the drug's mechanism can be relevant for certain cell-based assays or biomarker studies. Levopropranolol is a non-selective beta-blocker.[]
Signaling Pathway of Propranolol (including Levopropranolol)
References
- 1. gcms.cz [gcms.cz]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. lcms.cz [lcms.cz]
- 11. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blocked website - [ajbjournal.periodikos.com.br]
- 13. agilent.com [agilent.com]
- 14. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Challenges in the assay development for host cell protein for biologics - Cytiva Webinar Hub [video.cytivalifesciences.com]
- 19. researchgate.net [researchgate.net]
- 20. Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhanced sensitivity of lateral flow tests using a two-dimensional paper network format - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Challenges in developing antidrug antibody screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Variability in Levopropranolol Cell-Based Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in cell-based assays involving Levopropranolol. Our goal is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in cell-based assays with Levopropranolol?
A1: Variability in cell-based assays can arise from several factors, broadly categorized as biological, technical, and experimental design-related. For a beta-blocker like Levopropranolol, key sources include:
-
Cellular Factors:
-
Cell Line Authenticity and Passage Number: Using misidentified or high-passage-number cells can lead to phenotypic drift and altered drug sensitivity.[1] It is crucial to use authenticated cell lines within a consistent and narrow range of passage numbers.
-
Cell Health and Viability: The initial health of your cells is paramount. Always assess cell viability before starting an experiment.
-
Cell Seeding Density: Inconsistent cell numbers across wells is a major contributor to variability. Ensure a homogenous cell suspension and use calibrated pipettes for accurate seeding.[2]
-
-
Reagent and Compound-Related Factors:
-
Levopropranolol Stock Solution: Inconsistent preparation, storage, and multiple freeze-thaw cycles of the compound stock can alter its effective concentration.
-
Serum Variability: Serum is a complex mixture of growth factors and hormones, and its composition can vary significantly between lots.[3][4][5] This can impact cell growth and their response to Levopropranolol. It is advisable to test and reserve a large batch of serum for a series of experiments.
-
Reagent Quality and Storage: Ensure all reagents, including media, supplements, and assay kits, are of high quality and stored according to the manufacturer's instructions.
-
-
Technical and Procedural Factors:
-
Pipetting Technique: Inconsistent pipetting is a primary source of intra-assay variability. Proper technique, such as reverse pipetting for viscous solutions, is essential.[2]
-
Incubation Conditions: Fluctuations in incubator temperature and CO2 levels can significantly impact cell growth and assay performance.[2]
-
Assay Timing: Consistency in all incubation times, from cell seeding to reagent addition and final measurements, is critical.[2]
-
Q2: My dose-response curve for Levopropranolol is not sigmoidal. What could be the issue?
A2: An irregular dose-response curve can be due to several factors:
-
Incorrect Concentration Range: The selected concentrations may be too high or too low to capture the full sigmoidal curve. A broader range-finding experiment is recommended.[2]
-
Compound Solubility: Levopropranolol, like many small molecules, may have limited solubility in aqueous media. Precipitation at higher concentrations can lead to a plateau or a drop in the observed effect. Always check the solubility of Levopropranolol in your assay medium.
-
Cell Seeding Density: The density of cells can influence the apparent potency of a compound. Higher cell densities may require higher concentrations of the drug to elicit the same response.
-
Assay Interference: The compound itself might interfere with the assay readout. For instance, auto-fluorescence of the compound can interfere with fluorescence-based assays.
Q3: I'm observing high variability between replicate wells (intra-assay variability). How can I reduce this?
A3: High intra-assay variability often points to technical inconsistencies during the assay setup:
-
Uneven Cell Seeding: Ensure your cell suspension is thoroughly mixed before and during plating to prevent cells from settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique for adding cells, media, and reagents.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or media to maintain humidity.
-
Inadequate Reagent Mixing: Ensure gentle but thorough mixing of reagents within each well.
Q4: My results with Levopropranolol vary significantly from one experiment to another (inter-assay variability). What are the likely causes?
A4: Inter-assay variability is often due to subtle changes in experimental conditions over time:
-
Cell Passage Number: As mentioned, using cells at different passage numbers can introduce variability.[1]
-
Reagent Lot-to-Lot Variation: Different lots of serum, media, or assay reagents can have slightly different compositions, affecting assay outcomes.[3][4][5]
-
Environmental Factors: Minor variations in incubator performance or ambient lab conditions can contribute to differences between experiments.
-
Operator Differences: If multiple individuals are running the assay, slight differences in their techniques can lead to variability. A detailed and standardized protocol is essential.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for Levopropranolol
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Maintain a consistent and documented range of cell passage numbers for all experiments. |
| Cell Seeding Density | Optimize and standardize the cell seeding density. Perform a preliminary experiment to determine the optimal cell number that gives a robust assay window. |
| Serum Lot Variability | Test multiple lots of serum and purchase a large quantity of a single lot that supports consistent cell growth and response.[5] |
| Compound Stability | Prepare fresh dilutions of Levopropranolol from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | The IC50 value can be time-dependent.[6] Standardize the incubation time with Levopropranolol across all experiments. |
Issue 2: High Background Signal in Apoptosis Assays
| Potential Cause | Troubleshooting Steps |
| Spontaneous Apoptosis | Use healthy, log-phase cells. Over-confluent or starved cells can undergo spontaneous apoptosis.[7] |
| Harsh Cell Handling | Be gentle during cell harvesting and washing to avoid mechanical damage to the cell membrane. |
| Incorrect Reagent Concentration | Titrate the concentration of Annexin V and Propidium Iodide (PI) to determine the optimal staining concentrations for your cell type. |
| Inadequate Washing | Ensure thorough but gentle washing steps to remove unbound antibodies or dyes. |
| Autofluorescence | Some cell types exhibit natural fluorescence. Always include an unstained control to assess the level of autofluorescence. |
Quantitative Data Summary
Disclaimer: The following data is for Propranolol, the racemic mixture containing Levopropranolol. Specific quantitative data for Levopropranolol may vary. This information is intended to serve as a reference for expected outcomes.
Table 1: Propranolol IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 72 hours | 119.3 ± 12.7 |
| H1299 | Non-Small Cell Lung Cancer | 72 hours | 98.8 ± 10.3 |
| SKOV-3 | Ovarian Cancer | 48 hours | ~61.64 |
| A2780 | Ovarian Cancer | 48 hours | ~59.66 |
Table 2: Effect of Propranolol on Apoptosis and Cell Cycle in Liver Cancer Cell Lines (HepG2 and HepG2.2.15)
| Treatment | Apoptosis Rate (% of cells) | Cell Cycle Phase Distribution (%) |
| G0/G1 | ||
| Control | Baseline | Normal |
| 40 µM Propranolol | Increased | Decreased |
| 80 µM Propranolol | Significantly Increased | Decreased |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Levopropranolol in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of Levopropranolol. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Levopropranolol for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase to minimize membrane damage.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways
Levopropranolol, as a beta-adrenergic antagonist, primarily functions by blocking beta-adrenergic receptors (β-AR). This inhibition prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby modulating downstream signaling pathways such as the cAMP/PKA and MAPK/ERK pathways, which are involved in cell proliferation and survival.
Caption: Levopropranolol's mechanism of action.
Experimental Workflow
A typical workflow for assessing the effect of Levopropranolol on cell viability involves several key stages, from initial cell culture to final data analysis.
Caption: Workflow for a cell viability assay.
Troubleshooting Logic
When encountering variable results, a systematic approach to troubleshooting is essential. This diagram outlines a logical flow for identifying the source of the problem.
Caption: A logical approach to troubleshooting.
References
- 1. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. yeasenbio.com [yeasenbio.com]
Validation & Comparative
Method validation for Levopropranolol hydrochloride quantification by HPLC
A Comparative Guide to Method Validation for the Quantification of Levopropranolol Hydrochloride by HPLC and Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of Levopropranolol, the pharmacologically active (S)-enantiomer of propranolol, is critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of various analytical methods for the enantioselective quantification of this compound. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most prevalent technique, and this guide will compare different HPLC-based methods with an alternative approach, Capillary Electrophoresis (CE). The performance of each method is supported by experimental data from published studies.
High-Performance Liquid Chromatography (HPLC) Methods
Chiral HPLC is a powerful technique for separating and quantifying enantiomers like Levopropranolol. The choice of the chiral stationary phase (CSP) and the detector significantly influences the method's sensitivity and selectivity.
Chiral HPLC with Ultraviolet (UV) Detection
A widely used method involves a polysaccharide-based chiral stationary phase and UV detection. This approach offers good reliability for routine quality control of pharmaceutical formulations.
Experimental Protocol:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiralcel OD® (250 × 4.6 mm, 10 μm).
-
Mobile Phase: A mixture of hexane and ethanol (75:25 v/v).
-
Flow Rate: 0.7 ml/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Tablets are powdered, and a portion equivalent to a specific amount of propranolol hydrochloride is dissolved in the mobile phase, filtered, and injected into the HPLC system. Standard solutions are prepared similarly.[1]
Method Validation Data:
| Validation Parameter | Result |
| Linearity Range | 20.0 to 100.0 µg/ml[1] |
| Correlation Coefficient (r²) | 0.9999 for both enantiomers[1] |
| Accuracy (% Recovery) | 99.40% to 100.30% for (R)-isomer, 99.62% to 100.27% for (S)-isomer[1] |
| Precision (%RSD) | 0.62% to 0.72% for (R)-isomer, 0.64% to 0.74% for (S)-isomer[1] |
| Specificity | No interference from tablet excipients observed[1] |
Chiral HPLC with Fluorescence Detection (HPLC-FD)
For enhanced sensitivity, particularly in biological matrices like serum, fluorescence detection can be employed. This method is suitable for pharmacokinetic studies.
Experimental Protocol:
-
Instrument: HPLC system equipped with a fluorescence detector.
-
Column: Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica).
-
Mobile Phase: n-hexane:ethanol:triethylamine (95:5:0.4%, v/v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: Excitation at 290 nm and emission at 375 nm.[2][3]
-
Sample Preparation (for serum): Protein precipitation followed by extraction.
Method Validation Data:
| Validation Parameter | Result |
| Linearity Range | 10 to 400 ng/mL for each enantiomer[2][3] |
| Correlation Coefficient (R) | 0.999 for each enantiomer[2][3] |
| Limit of Detection (LOD) | 3 ng/mL[2][3] |
| Accuracy & Precision | Validated in compliance with ICH guidelines[2][3] |
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For very high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. It is often used in bioanalysis for metabolism studies.
Experimental Protocol:
-
Instrument: Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Column: Chiralcel OD-H chiral column.
-
Mobile Phase: n-hexane:ethanol:ammonia (70:30:0.4, v/v/v).
-
Flow Rate: 0.40 mL/min.
-
Detection: Tandem mass spectrometry with electrospray positive ionization in multiple reaction monitoring (MRM) mode, using the transition of m/z 260.2 → 116.0.[4][5]
-
Sample Preparation: A single extraction step with methanol.[4][5]
Method Validation Data:
| Validation Parameter | Result |
| Linearity Range | 2.5 to 1000 µg/L[4][5] |
| Limit of Quantification (LOQ) | 2.5 µg/L[4][5] |
| Precision (%RSD) | < 2.64% (within-day and between-day)[4][5] |
| Accuracy (% Recovery) | 99.08% to 102.58% for one enantiomer and 100.21% to 103.16% for the other[4][5] |
Capillary Electrophoresis (CE)
Capillary electrophoresis offers an alternative separation mechanism to HPLC and can be particularly useful for determining enantiomeric purity.
Experimental Protocol:
-
Instrument: Capillary Electrophoresis system.
-
Capillary: Polyacrylamide-coated capillary to suppress electroosmotic flow.
-
Chiral Selector: A combination of charged and neutral cyclodextrins in the buffer.
-
Principle: Enantiomers form transient diastereomeric complexes with the chiral selector, leading to different migration times under an electric field.
Method Performance:
| Performance Metric | Result |
| Sensitivity | Capable of monitoring below 0.1% m/m of the undesired enantiomer[6] |
| Validation | Acceptable validation data for recovery, linearity, and precision[6] |
| LOD (for a similar CE method) | 0.01-0.08 ng/mL[7] |
| Recovery (in urine for a similar CE method) | 94.0% - 100.7%[7] |
Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for validating an analytical method for the quantification of this compound.
Caption: General workflow for analytical method validation.
Comparison Summary
| Feature | Chiral HPLC-UV | Chiral HPLC-FD | Chiral LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation on a chiral stationary phase with UV detection. | Chromatographic separation with highly sensitive fluorescence detection. | Chromatographic separation with mass spectrometric detection for high selectivity and sensitivity. | Electrophoretic separation based on differential migration in an electric field using a chiral selector. |
| Sensitivity | Moderate (µg/mL range).[1] | High (ng/mL range).[2][3] | Very High (pg/mL to ng/mL range).[4][5] | High to Very High (ng/mL to sub-ng/mL range).[6][7] |
| Selectivity | Good, dependent on the chiral column. | Good, with added selectivity from fluorescence properties. | Excellent, due to mass-to-charge ratio detection. | Excellent, based on a different separation mechanism. |
| Application | Routine quality control of bulk drug and formulations.[1] | Bioanalysis, pharmacokinetic studies.[2][3] | Bioanalysis, metabolism studies, trace analysis.[4][5][8] | Enantiomeric purity determination, orthogonal method.[6] |
| Complexity | Relatively simple and widely available. | Similar to HPLC-UV but requires a fluorescence detector. | More complex instrumentation and method development. | Requires specialized equipment and expertise. |
| Cost | Lower instrumentation cost. | Moderate instrumentation cost. | Higher instrumentation and operational cost. | Moderate to high instrumentation cost. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. HPLC-fluorescence method for the enantioselective analysis of propranolol in rat serum using immobilized polysaccharide-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric purity determination of propranolol by capillary electrophoresis using dual cyclodextrins and a polyacrylamide-coated capillary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electrochemsci.org [electrochemsci.org]
- 8. agilent.com [agilent.com]
A Comparative Guide to Analytical Methods for Levopropranolol: Focus on Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of validated analytical methods for the determination of Levopropranolol, the pharmacologically active S-enantiomer of propranolol. The focus is on the critical validation parameters of linearity, accuracy, and precision, supported by experimental data from published studies.
Performance Comparison of Analytical Methods
The following tables summarize the linearity, accuracy, and precision of various High-Performance Liquid Chromatography (HPLC) methods developed for the enantioselective analysis of propranolol, with specific data presented for the S-enantiomer (Levopropranolol).
Linearity Data
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Chiral HPLC-UV | 1.0 - 16.0 | 0.9998 |
| Chiral HPLC-MS/MS | 0.0025 - 1.0 | Not explicitly stated, but linearity was established |
| Chiral HPLC-DAD | 0.125 - 50 | >0.999 |
| Capillary Electrophoresis (CE)-UV | 0.10 - 10.0 | ≥0.995 |
Accuracy Data
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery.
| Method | Analyte Concentration | % Recovery |
| Chiral HPLC-UV | Not specified | 100.1% (in commercial sample), 100.4% (in simulated samples) |
| Chiral HPLC-MS/MS | Not specified | 100.21% - 103.16% |
Precision Data
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (% RSD).
| Method | Precision Type | % RSD |
| Chiral HPLC-UV | Intra-day | < 2% |
| Chiral HPLC-MS/MS | Within-day and Between-day | < 2.64% |
| Capillary Electrophoresis (CE)-UV | Within-day and Between-day | < 15% |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and adaptation in your own laboratory settings.
Chiral HPLC-UV Method[1]
-
Instrumentation: High-Performance Liquid Chromatograph with UV detector.
-
Column: α-Burke 2® chiral stationary phase (250 × 4.6 mm, 5 μm).
-
Mobile Phase: Dichloromethane:methanol (90:10 v/v), with 12 mM of ammonium acetate.
-
Flow Rate: 0.9 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Standard solutions of S-propranolol were prepared in the mobile phase.
Chiral HPLC-MS/MS Method[2]
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: Chiralcel OD-H chiral column.
-
Mobile Phase: n-hexane-ethanol-ammonia (70:30:0.4, v/v/v).
-
Flow Rate: 0.40 mL/min.
-
Detection: Tandem mass spectrometry with electrospray positive ionization in multiple reaction monitoring (MRM) mode, using the transition of m/z 260.2 → 116.0.
-
Sample Preparation: A single extraction step with methanol was employed.
Chiral HPLC-DAD Method[3]
-
Instrumentation: High-Performance Liquid Chromatograph with Diode Array Detector (DAD).
-
Column: Polysaccharide-based CSP (Lux Cellulose-1).
-
Mobile Phase: n-hexane/ethanol/DEA (70/30/0.3, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector, wavelength not specified.
-
Sample Preparation: Water samples were extracted using molecularly imprinted polymers.
Capillary Electrophoresis (CE)-UV Method[4]
-
Instrumentation: Capillary Electrophoresis system with UV detector.
-
Capillary: Uncoated fused-silica capillary.
-
Running Electrolyte: 4% w/v carboxymethyl-β-CD in 25 mmol/L triethylamine/phosphoric acid buffer at pH 9.
-
Voltage: 17 kV.
-
Detection: UV at 208 nm.
-
Sample Preparation: Liquid-liquid extraction using diethyl ether:ethyl acetate (1:1 v/v).
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Principle of Chiral HPLC Separation.
A Comparative Analysis of the Biological Activity of Levopropranolol and Dextropropranolol
For Researchers, Scientists, and Drug Development Professionals
Propranolol, a widely utilized beta-blocker, is administered clinically as a racemic mixture of its two enantiomers: Levopropranolol (S-(-)-propranolol) and Dextropropranolol (R-(+)-propranolol). While these stereoisomers are chemically similar, they display significant divergences in their biological activities, a critical factor in pharmacology and drug development. This guide presents an objective comparison of the pharmacological profiles of these enantiomers, substantiated by experimental data. It includes detailed methodologies for key assays and visual representations of the underlying mechanisms and experimental designs.
Data Presentation: Quantitative Comparison of Propranolol Enantiomers
The pharmacological activities of Levopropranolol and Dextropropranolol are distinguished primarily by their stereoselective interaction with beta-adrenergic receptors. However, other properties, such as membrane stabilization, are not stereospecific. The following table summarizes the key quantitative differences in their activities.
| Pharmacological Activity | Levopropranolol (S-isomer) | Dextropropranolol (R-isomer) | Potency Ratio (Levo/Dextro) | Key Characteristics |
| Beta-Adrenergic Blockade | High Potency | Low Potency | ~60-100 | The (S)-(-)-isomer is 60 to 100 times more active than the (R)-(+)-form in blocking beta-receptors.[1] This activity is responsible for the negative chronotropic (heart rate reduction) and inotropic (contractility reduction) effects.[2] |
| Antiarrhythmic Activity | Effective | Effective | Varies by model | Both isomers can reverse ventricular tachycardia.[2] In adrenaline-induced arrhythmias, Levopropranolol is significantly more potent.[2] However, in ouabain-induced arrhythmias, their activities are comparable.[1] This suggests mechanisms beyond beta-blockade are involved. |
| Local Anesthetic Activity (Membrane Stabilization) | Potent | Potent | ~1 | The isomers exhibit similar local anesthetic potencies on isolated nerve preparations, indicating this effect is not stereospecific.[2] This is a "quinidine-like" or membrane-stabilizing effect related to sodium channel blockade. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the pharmacological activities of Levopropranolol and Dextropropranolol.
Protocol for Assessing Beta-Adrenergic Blocking Activity
This protocol is designed to quantify the beta-blocking potency by measuring the inhibition of an agonist-induced physiological response.
-
Model: In vivo model using anesthetized rats or dogs.
-
Procedure:
-
Animal Preparation: Animals are anesthetized (e.g., with pentobarbitone), and cannulas are inserted for drug administration (intravenous) and blood pressure/heart rate monitoring.
-
Baseline Measurement: A baseline heart rate is established.
-
Agonist Challenge: A standard dose of a beta-agonist, such as Isoprenaline, is administered intravenously to induce a consistent increase in heart rate (tachycardia).
-
Antagonist Administration: After the heart rate returns to baseline, a specific dose of either Levopropranolol or Dextropropranolol is administered.
-
Post-Antagonist Challenge: The same dose of Isoprenaline is administered again, and the new, blunted heart rate response is recorded.
-
Data Analysis: The potency of each isomer is determined by calculating the dose required to reduce the Isoprenaline-induced tachycardia by 50% (ED50). The ratio of these doses provides the relative potency.
-
Protocol for Assessing Antiarrhythmic Activity
This protocol evaluates the efficacy of the isomers in suppressing chemically-induced cardiac arrhythmias.
-
Model: Ouabain-induced ventricular tachycardia in anesthetized cats or dogs.[2]
-
Procedure:
-
Animal Preparation: Animals are anesthetized, and an ECG is continuously monitored to observe heart rhythm.
-
Arrhythmia Induction: Ouabain, a cardiac glycoside, is infused intravenously at a controlled rate until a stable ventricular tachycardia is established.
-
Drug Administration: A selected dose of Levopropranolol or Dextropropranolol is administered intravenously.
-
Observation: The ECG is monitored for the reversion of the arrhythmia to a normal sinus rhythm. The dose required to achieve this conversion and the duration of the antiarrhythmic effect are recorded.
-
Data Analysis: The effective dose for each isomer is determined. Comparing the doses required for arrhythmia reversal provides a measure of their relative antiarrhythmic potency in this specific model.[2]
-
Protocol for Assessing Local Anesthetic (Membrane Stabilizing) Activity
This in vitro protocol measures the ability of the isomers to block nerve impulse conduction.
-
Model: Isolated frog sciatic nerve preparation.[2]
-
Procedure:
-
Nerve Dissection: The sciatic nerve is carefully dissected from a frog and mounted in a nerve chamber with stimulating and recording electrodes.[3]
-
Baseline Recording: The nerve is stimulated with a supramaximal electrical pulse, and the compound action potential (CAP) is recorded. The amplitude of the CAP represents the number of conducting nerve fibers.
-
Drug Application: The nerve is bathed in a Ringer's solution containing a known concentration of either Levopropranolol or Dextropropranolol for a set period.
-
Post-Drug Recording: The nerve is stimulated again with the same parameters, and the new CAP is recorded.
-
Data Analysis: The local anesthetic potency is quantified by the concentration of each isomer required to reduce the CAP amplitude by 50% (IC50). The isomers' potencies are compared based on their IC50 values.[2]
-
Visualizations: Pathways and Processes
Signaling Pathway of Beta-Adrenergic Blockade
The primary therapeutic action of propranolol, its beta-blocking effect, is mediated by the antagonism of the beta-adrenergic signaling pathway in cardiac myocytes. This effect is highly stereoselective for Levopropranolol.
Caption: Levopropranolol competitively blocks the β-adrenergic receptor, preventing its activation by adrenaline.
Mechanism of Membrane Stabilizing Activity
Both Levopropranolol and Dextropropranolol exhibit membrane-stabilizing effects, which contribute to their antiarrhythmic and local anesthetic properties. This action is not stereospecific and involves the blockade of voltage-gated sodium channels.
Caption: Both isomers block sodium channels from inside the cell, inhibiting nerve impulse propagation.
Experimental Workflow: Comparative Analysis
This diagram outlines the logical flow for a comprehensive comparative study of the two propranolol isomers.
Caption: Workflow for comparing the pharmacological activities of propranolol's stereoisomers.
References
- 1. Drug screening methods for antiarrhythmic agents | PPTX [slideshare.net]
- 2. The biological properties of the optical isomers of propranolol and their effects on cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chiral Columns for the Enantioselective Separation of Propranolol
For researchers, scientists, and drug development professionals, the efficient and reliable chiral separation of propranolol is crucial, as the S-(-)-enantiomer is known to be the active β-adrenergic blocker, while the R-(+)-enantiomer exhibits different pharmacological effects. This guide provides an objective, data-driven comparison of various High-Performance Liquid Chromatography (HPLC) chiral columns for the separation of propranolol enantiomers, supported by experimental data from peer-reviewed studies and application notes.
This comparison focuses on three major classes of chiral stationary phases (CSPs): polysaccharide-based, protein-based, and macrocyclic antibiotic-based columns. The performance of each is evaluated based on key chromatographic parameters such as resolution (Rs), separation factor (α), and analysis time.
Performance Comparison of Chiral Columns
The following table summarizes the performance of different chiral columns for the separation of propranolol enantiomers under various experimental conditions.
| Chiral Stationary Phase (CSP) Type | Column Name | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | (S)-Propranolol Retention Time (min) | (R)-Propranolol Retention Time (min) | Resolution (Rs) | Separation Factor (α) | Reference |
| Polysaccharide-Based | ChiralPak IA | n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v) | 1.0 | 25 | 4.708 | 5.264 | 1.75 | - | |
| Polysaccharide-Based | Lux Cellulose-1 | n-hexane/ethanol/DEA (70/30/0.3, v/v/v) | 1.0 | 25 | - | - | >1.5 | >1.1 | |
| Protein-Based | α-Glycoprotein (AGP) | Propanol-2/Ammonium acetate (0.5:99.5, v/v) | 0.9 | - | 7.25 | 11.82 | 5.0 | - | |
| Protein-Based | Ultron ES-OVM | 50 mM Sodium dihydrogenphosphate (pH 4.6) containing 12% ethanol | - | - | - | - | - | 1.15 | |
| Macrocyclic Antibiotic-Based | Astec CHIROBIOTIC V | Methanol/TEAA | - | - | - | - | 2.0 | 1.12 | |
| Cyclodextrin-Based | β-Cyclodextrin (BCD) | Acetonitrile/Ethanol/Acetic acid/Triethylamine (960:33:4:3, v/v/v/v) | 1.0 | - | 16.18 | 18.50 | - | - |
Note: "-" indicates that the data was not specified in the cited source. DEA refers to Diethylamine and TEAA to Triethylamine/acetic acid buffer.
Experimental Workflow
The general workflow for the chiral separation of propranolol using HPLC is depicted in the diagram below. This process involves sample preparation, HPLC analysis, and data processing.
Caption: A flowchart illustrating the key steps in the chiral HPLC analysis of propranolol.
Detailed Experimental Protocols
Below are the detailed experimental methodologies for the separations summarized in the comparison table.
Polysaccharide-Based CSP: ChiralPak IA
-
Column: ChiralPak® IA, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV detector.
-
Sample Preparation: A working standard of racemic propranolol-hydrochloride is prepared. A solution of the pure S(-) isomer is also prepared to determine the elution order.
Polysaccharide-Based CSP: Lux Cellulose-1
-
Column: Lux Cellulose-1
-
Mobile Phase: A mobile phase composed of n-hexane/ethanol/DEA (70/30/0.3, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: Diode Array Detector (DAD).
Protein-Based CSP: α-Glycoprotein (AGP)
-
Column: α-Glycoprotein (AGP), 150 mm x 4 mm, 5 µm.
-
Mobile Phase: A mixture of Propanol-2 and Ammonium acetate (0.5:99.5 v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: Ultraviolet (UV) absorption at 225 nm.
-
Sample Preparation: A 10 mg sample of propranolol hydrochloride was dissolved in 10 mL of methanol and filtered before use.
Protein-Based CSP: Ultron ES-OVM
-
Column: Ultron ES-OVM.
-
Mobile Phase: 50 mM sodium dihydrogenphosphate (pH 4.6) containing 12% ethanol.
-
Detection: Fluorometric detection at λex = 297 nm and λem = 340 nm.
-
Note: This method utilized a column-switching technique for the analysis of biological samples.
Macrocyclic Antibiotic-Based CSP: Astec CHIROBIOTIC V
-
Column: Astec CHIROBIOTIC V.
-
Mobile Phase: Methanol/TEAA buffer.
-
Note: Macrocyclic antibiotic-based CSPs like CHIROBIOTIC V are known for their versatility and can be used with a variety of mobile phases including reversed-phase and polar ionic modes.
Cyclodextrin-Based CSP: β-Cyclodextrin (BCD)
-
Column: β-Cyclodextrin (BCD), 200 mm x 4 mm, 5 µm.
-
Mobile Phase: A mixture of Acetonitrile, Ethanol, Acetic acid, and Triethylamine (960:33:4:3 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Ultraviolet (UV) absorption at 225 nm.
-
Sample Preparation: A 10 mg sample of propranolol hydrochloride was dissolved in 10 mL of methanol and filtered before use.
Discussion and Conclusion
The choice of a chiral column for propranolol separation depends on the specific requirements of the analysis, such as desired resolution, analysis time, and compatibility with the sample matrix and detection method.
-
Polysaccharide-based columns , such as ChiralPak IA and Lux Cellulose-1, demonstrate excellent resolving power for propranolol enantiomers under normal phase conditions. They are a popular choice for achieving baseline separation.
-
Protein-based columns , particularly the AGP column, provide outstanding resolution and are well-suited for aqueous mobile phases. The Ultron ES-OVM is effective for the analysis of propranolol in biological samples.
-
Macrocyclic antibiotic-based columns , like the Astec CHIROBIOTIC V, offer a unique selectivity and are versatile in terms of mobile phase compatibility, making them a valuable tool for method development.
-
Cyclodextrin-based columns can also achieve separation, although the cited example shows longer retention times compared to the AGP column under the tested conditions.
Ultimately, for routine quality control and high-throughput screening, a method with a shorter analysis time and sufficient resolution would be preferable. For challenging separations or complex matrices, the unique selectivity of protein-based or macrocyclic antibiotic-based columns might be advantageous. The detailed experimental protocols provided in this guide should serve as a valuable starting point for researchers to select and optimize the most suitable chiral separation method for their specific needs.
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Levopropranolol
Introduction to HPLC and UPLC
High-Performance Liquid Chromatography (HPLC) has long been a cornerstone of pharmaceutical analysis, providing robust and reliable separation of compounds.[1] It typically utilizes columns with particle sizes of 3-5 µm and operates at pressures up to 6,000 psi.[1] Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement, employing columns with sub-2 µm particle sizes and operating at much higher pressures, often up to 15,000 psi.[1] This technology leads to substantial improvements in resolution, sensitivity, and speed of analysis. The smaller particle size in UPLC columns results in a more efficient separation, allowing for faster flow rates without a loss of performance.[1]
The primary drivers for migrating a method from HPLC to UPLC are the significant gains in productivity and cost savings, stemming from reduced run times and solvent consumption.[2]
Experimental Protocols
The following are representative experimental protocols for the analysis of a beta-blocker like Levopropranolol by HPLC and UPLC. These protocols are based on established chromatographic principles for the analysis of similar pharmaceutical compounds.[1]
HPLC Method Protocol
-
Instrument : Standard HPLC system with a UV detector.[1]
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase : A mixture of acetonitrile and a 20 mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Injection Volume : 20 µL.[1]
-
Column Temperature : 30 °C.[1]
-
Detection Wavelength : 225 nm.[1]
-
Run Time : Approximately 10 minutes.[1]
UPLC Method Protocol
-
Instrument : UPLC system with a photodiode array (PDA) detector.[1]
-
Column : Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[1]
-
Mobile Phase : A mixture of acetonitrile and a 20 mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.[1]
-
Flow Rate : 0.4 mL/min.[1]
-
Injection Volume : 2 µL.[1]
-
Column Temperature : 40 °C.[1]
-
Detection Wavelength : 225 nm.[1]
-
Run Time : Approximately 2 minutes.[1]
Data Presentation: Comparative Validation Parameters
The cross-validation process involves a series of experiments to demonstrate that the new UPLC method provides equivalent or superior results to the original HPLC method. The following table outlines the key validation parameters and their acceptance criteria, with representative data for a comparable beta-blocker analysis.
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | R² ≥ 0.995 |
| Precision (%RSD) | |||
| - Intraday | ≤ 1.0% | ≤ 0.5% | %RSD ≤ 2.0% |
| - Interday | ≤ 1.5% | ≤ 1.0% | %RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.0 - 102.0% |
| Specificity | No interference | No interference | Peak purity > 99.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~2 ng/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~6 ng/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Run Time | ~10 min | ~2 min | - |
| Solvent Consumption | ~10 mL/run | ~0.8 mL/run | - |
Mandatory Visualizations
Cross-Validation Workflow
The process of migrating an analytical method from HPLC to UPLC requires a thorough cross-validation to ensure that the new method provides equivalent or superior results. The following diagram illustrates the logical workflow for the cross-validation of HPLC and UPLC methods for Levopropranolol analysis.[1]
Caption: Workflow for HPLC to UPLC method transfer and cross-validation.
Logical Relationship of Validation Parameters
The following diagram illustrates the hierarchical relationship and the core components of analytical method validation, which are essential for the cross-validation process.
Caption: Key parameters for analytical method validation.
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of Levopropranolol demonstrates the significant advantages of adopting UPLC technology. The UPLC method offers a substantial reduction in analysis time and solvent consumption, leading to increased sample throughput and reduced operational costs.[1] Furthermore, the enhanced resolution and sensitivity of UPLC can lead to more accurate and reliable analytical results, which is critical in a regulated pharmaceutical environment. While the initial investment in UPLC instrumentation may be higher, the long-term benefits in terms of efficiency, performance, and data quality make it a compelling alternative to traditional HPLC for the analysis of Levopropranolol and other pharmaceutical compounds.[1] The successful transfer of an analytical method from HPLC to UPLC is contingent upon a thorough understanding of the principles of chromatography and a robust validation protocol to ensure the integrity of the analytical data.
References
In Vivo Showdown: Racemic Propranolol vs. Levopropranolol - A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of racemic propranolol and its levorotatory isomer, levopropranolol. This analysis is supported by experimental data on their pharmacokinetics, pharmacodynamics, and therapeutic efficacy.
Propranolol, a widely utilized beta-blocker, is administered clinically as a racemic mixture of two enantiomers: (S)-(-)-propranolol (levopropranolol) and (R)-(+)-propranolol.[1][2] While chemically similar, these isomers exhibit distinct pharmacological activities. The beta-blocking effect, central to propranolol's therapeutic action, is almost exclusively attributed to the (S)-enantiomer, levopropranolol.[1][2] This guide delves into the in vivo differences between the racemic mixture and the isolated active enantiomer, levopropranolol, offering valuable insights for research and development.
Pharmacokinetic Profile: A Tale of Two Isomers
The bioavailability and metabolism of propranolol enantiomers have been a subject of investigation. Studies suggest that the pharmacokinetics of (S)-propranolol can be influenced by the presence of its (R)-counterpart in the racemic mixture.
| Parameter | Racemic Propranolol (containing S-propranolol) | Levopropranolol (S-propranolol administered alone) | Key Observations |
| Bioavailability (AUC) | Higher for (S)-propranolol | Lower for (S)-propranolol | The bioavailability of (S)-propranolol is lower when administered as a pure enantiomer compared to when it is part of the racemic mixture.[3] |
| Maximum Serum Concentration (Cmax) | Higher for (S)-propranolol | Lower for (S)-propranolol | Similar to AUC, the peak serum concentration of (S)-propranolol is reduced when given in its pure form.[3] |
| Apparent Oral Clearance | Lower in certain populations | Higher in certain populations | Racial differences in apparent oral clearance have been observed, suggesting variations in hepatic metabolism.[4] |
| Elimination Half-life | Approximately 4 hours | Not explicitly different in most studies | The half-life of the enantiomers does not appear to be significantly different.[5] |
| Protein Binding | ~90% | ~90% | Both enantiomers are highly bound to plasma proteins.[6] |
Pharmacodynamic Comparison: Potency and Effects
The primary pharmacodynamic difference lies in the beta-adrenergic blocking activity, which is significantly more potent in levopropranolol.
| Pharmacodynamic Effect | Racemic Propranolol | Levopropranolol | (R)-propranolol | Key Observations |
| Beta-Adrenergic Blockade | Effective | ~100 times more potent than (R)-propranolol | Negligible beta-blocking activity at therapeutic doses.[2][7] | The (S)-enantiomer is responsible for the beta-blocking effects.[1] |
| Antiarrhythmic Activity | Possesses Class I antiarrhythmic effects | Contributes to antiarrhythmic effects via beta-blockade | Also exerts Class I antiarrhythmic effects (membrane stabilizing) | Both enantiomers show antiarrhythmic properties, but through different mechanisms.[2] |
| Reduction in Heart Rate | Dose-dependent reduction | Primary contributor to heart rate reduction | Minimal effect on heart rate | The negative chronotropic effect is mainly due to levopropranolol. |
| Reduction in Myocardial Contractility | Reduces contractility | Primary contributor to reduced contractility | Minimal effect on contractility | The negative inotropic effect is primarily mediated by levopropranolol. |
| Inhibition of Thyroxine to Triiodothyronine Conversion | Yes | No | Yes | This effect is specific to the (R)-enantiomer.[2] |
| Decrease in Intraocular Pressure | Yes | Yes | Yes | Both enantiomers contribute to this effect, suggesting a mechanism independent of beta-blockade.[2] |
Therapeutic Efficacy: A Stereoselective Approach
The clinical efficacy of propranolol in conditions like hypertension, angina pectoris, and arrhythmias is predominantly due to the beta-blocking action of levopropranolol. However, some therapeutic effects of racemic propranolol may be attributed to the non-beta-blocking properties of the (R)-enantiomer or the combined actions of both.
For instance, in the prevention of adrenaline-induced cardiac arrhythmias, both isomers are effective, but levopropranolol is significantly more potent.[7] Conversely, the (R)-enantiomer's ability to inhibit the conversion of thyroxine to triiodothyronine is a distinct action not shared by levopropranolol.[2]
Experimental Protocols
Beta-Adrenergic Receptor Binding Assay
This in vitro assay is crucial for determining the binding affinity of each enantiomer to beta-adrenergic receptors.
-
Membrane Preparation : Cell membranes are prepared from tissues or cells expressing β1- and β2-adrenergic receptors (e.g., CHO cells or turkey erythrocyte ghosts). This involves homogenization in a cold buffer followed by centrifugation to isolate the membranes.
-
Binding Reaction : The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]dihydroalprenolol) and varying concentrations of the competing ligands (racemic propranolol, levopropranolol, or (R)-propranolol).
-
Separation : The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis : The data is used to calculate the concentration of each compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) values are then determined using the Cheng-Prusoff equation.[8]
In Vivo Model of Cardiac Arrhythmia
This experiment evaluates the antiarrhythmic efficacy of the compounds in an animal model.
-
Animal Model : Adult male Lewis rats are commonly used. The animals are anesthetized for the duration of the experiment.
-
Induction of Arrhythmia : A pro-arrhythmic agent, such as adrenaline, is administered intravenously to induce cardiac arrhythmias.
-
Drug Administration : In a prophylactic approach, the test compound (racemic propranolol or levopropranolol) is administered at a specific dose (e.g., 4 mg/kg) before the induction of arrhythmia. In a therapeutic protocol, the drug is given after the arrhythmia has been established.[8]
-
Monitoring : The animal's electrocardiogram (ECG) is continuously monitored to record heart rate and rhythm.
-
Data Analysis : The antiarrhythmic efficacy is determined by comparing the incidence, duration, and severity of arrhythmias in the drug-treated groups to a control group.[8]
Visualizing the Mechanisms
Propranolol's Signaling Pathway
References
- 1. droracle.ai [droracle.ai]
- 2. [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic data of propranolol enantiomers in a comparative human study with (S)- and (R,S)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Racial differences in propranolol pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacodynamics and pharmacokinetics of conventional and long-acting propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propranolol - Wikipedia [en.wikipedia.org]
- 7. The biological properties of the optical isomers of propranolol and their effects on cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Validated Stability-Indicating Assays for Levopropranolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods applicable to Levopropranolol hydrochloride. Due to the limited availability of public data specific to the levogyrous enantiomer, this guide leverages the extensive research conducted on Propranolol hydrochloride, its racemic form. The underlying assumption is that the degradation pathways and analytical behaviors are analogous. This document details experimental protocols, presents comparative data, and visualizes key processes to aid in the selection and implementation of a suitable stability-indicating assay.
Introduction to Stability-Indicating Assays
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] Forced degradation studies are a critical component in the development of SIMs, as they are used to generate potential degradation products and demonstrate the specificity of the method.[2][3][4] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its decomposition.[2][5]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the stability-indicating analysis of this compound due to its high resolution and sensitivity.[6][7] High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative, though with potentially lower resolution. The following tables summarize typical performance characteristics of these methods based on available data for Propranolol hydrochloride.
Table 1: Performance Comparison of HPLC and HPTLC Methods
| Parameter | HPLC Method | HPTLC Method |
| Linearity Range | 5-120 µg/mL | 200-2000 ng/spot |
| Correlation Coefficient (r²) | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.079 - 0.27 µg/mL | ~23.8 ng/spot |
| Limit of Quantitation (LOQ) | 0.239 - 0.85 µg/mL | ~72.3 ng/spot |
| Accuracy (% Recovery) | 98-102% | 97-101% |
| Precision (%RSD) | < 2% | < 2% |
Note: Data is compiled from various sources on Propranolol hydrochloride and may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating a stability-indicating assay. Below are representative protocols for forced degradation studies and HPLC analysis.
Forced Degradation Protocol
Forced degradation studies are essential to generate a comprehensive degradation profile.[1]
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.[2]
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.[2]
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.[8]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.[2]
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.[2]
Representative HPLC Method
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Visualizing the Workflow and Degradation Pathway
Diagrams can effectively illustrate complex processes. The following visualizations depict a typical experimental workflow for a stability-indicating assay and a proposed degradation pathway for this compound based on studies of Propranolol.
Conclusion
This guide provides a framework for understanding and implementing a validated stability-indicating assay for this compound. While specific data for the levo-enantiomer is sparse, the extensive information available for Propranolol hydrochloride offers a robust starting point for method development and validation. The presented protocols and comparative data, along with the visual workflows, are intended to equip researchers with the necessary information to establish a reliable and compliant stability-indicating method for this important pharmaceutical compound. It is imperative to perform a thorough validation of the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.
References
- 1. biomedres.us [biomedres.us]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. jpsbr.org [jpsbr.org]
Inter-laboratory Validation of a Levopropranolol Bioanalytical Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of a bioanalytical method for the quantification of Levopropranolol in human plasma. Ensuring that a bioanalytical method is transferable and yields comparable results across different laboratories is a critical step in drug development, particularly for multi-site clinical trials and data consolidation for regulatory submissions.[1][2][3][4] This document outlines the experimental protocols, presents comparative data in a structured format, and utilizes visualizations to clarify the validation workflow and logical relationships between key validation parameters.
The objective of a bioanalytical method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6][7] When multiple laboratories are involved in analyzing study samples, a cross-validation is necessary to ensure the data's integrity and comparability.[2][8][9] This guide is structured based on the principles outlined in regulatory guidelines such as those from the FDA and EMA, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2][5][10]
Experimental Protocols
The following protocols describe the methodology for a hypothetical inter-laboratory validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Levopropranolol in human plasma between two laboratories: Laboratory A (the originating laboratory) and Laboratory B (the receiving laboratory).
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of Levopropranolol from plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., Propranolol-d7).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic System: A validated HPLC or UPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Levopropranolol: Precursor ion > Product ion (to be determined based on an initial infusion of the reference standard).
-
Internal Standard (Propranolol-d7): Precursor ion > Product ion.
-
Validation Parameters and Acceptance Criteria
The method validation will be assessed based on the following parameters, with acceptance criteria generally aligned with FDA and EMA guidelines.[11][12]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response. A minimum of six non-zero standards should be used.
-
Accuracy and Precision: Assessed at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[12][13]
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Evaluated under various conditions including bench-top, freeze-thaw cycles, and long-term storage.
Data Presentation
The following tables summarize the hypothetical quantitative data from the inter-laboratory validation.
Table 1: Calibration Curve Performance
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 | - |
| Regression Model | Linear (1/x²) | Linear (1/x²) | - |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | ≥ 0.99 |
| Back-calculated Standard Deviation | All within ±15% of nominal | All within ±15% of nominal | ≥ 75% of standards within ±15% (±20% at LLOQ) |
Table 2: Inter-laboratory Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Laboratory A | Laboratory B | Acceptance Criteria | ||
| Mean Conc. (ng/mL) ± SD (n=6) | Accuracy (%) | Precision (CV%) | Mean Conc. (ng/mL) ± SD (n=6) | Accuracy (%) | ||
| LLOQ | 1.0 | 0.98 ± 0.12 | 98.0 | 12.2 | 1.05 ± 0.15 | 105.0 |
| Low QC | 3.0 | 2.91 ± 0.25 | 97.0 | 8.6 | 3.12 ± 0.28 | 104.0 |
| Mid QC | 50 | 51.5 ± 3.1 | 103.0 | 6.0 | 48.9 ± 2.9 | 97.8 |
| High QC | 800 | 789 ± 45 | 98.6 | 5.7 | 812 ± 42 | 101.5 |
Table 3: Cross-Validation of Quality Control Samples
To perform the cross-validation, QC samples prepared at Laboratory A were analyzed by both Laboratory A and Laboratory B.
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. (ng/mL) - Lab A (n=6) | Mean Conc. (ng/mL) - Lab B (n=6) | % Difference | Acceptance Criteria |
| Low QC | 3.0 | 2.91 | 3.05 | 4.8% | ≤ 15% |
| High QC | 800 | 789 | 805 | 2.0% | ≤ 15% |
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships inherent in the inter-laboratory validation process.
Caption: Experimental workflow for sample preparation and analysis.
Caption: Logical relationship of bioanalytical validation parameters.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacompass.com [pharmacompass.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Beta-Blocking Potency of Levopropranolol and Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the beta-blocking potency of Levopropranolol against other commonly used beta-adrenergic receptor antagonists. The information presented herein is supported by experimental data from in vitro studies to facilitate informed decisions in research and drug development.
Introduction to Beta-Blockers and Their Mechanism of Action
Beta-blockers, or beta-adrenergic receptor antagonists, are a class of drugs that competitively inhibit the binding of catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. This blockade counteracts the effects of sympathetic nervous system stimulation. There are three main types of beta-receptors: β1, β2, and β3. β1-receptors are predominantly located in the heart, where their stimulation increases heart rate, contractility, and conduction velocity. β2-receptors are found in the smooth muscles of the bronchi and blood vessels, and their activation leads to relaxation.
The therapeutic effects of beta-blockers are primarily mediated through the antagonism of β1-receptors in the heart, resulting in decreased myocardial oxygen demand. The selectivity of a beta-blocker for β1 versus β2 receptors is a critical factor in its clinical profile, as non-selective blockade of β2-receptors can lead to side effects such as bronchoconstriction. Levopropranolol, the levorotatory isomer of propranolol, is a non-selective beta-blocker.
Comparative Analysis of Beta-Blocking Potency
The potency of a beta-blocker is typically quantified by its binding affinity for the beta-adrenergic receptors, expressed as the inhibition constant (Ki) or the equilibrium dissociation constant (KB). Another important measure is the pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's concentration-response curve. A lower Ki or KB value and a higher pA2 value indicate greater potency.
The following table summarizes the in vitro beta-blocking potency of Levopropranolol in comparison to other widely used beta-blockers.
| Drug | Receptor | Ki (nM) | pKi | KB (-log mol/l) | pA2 | Receptor Selectivity |
| Levopropranolol ((-)-propranolol) | β1 | 1.47 - 2.3 | 8.83 - 8.64 | 8.6 | - | Non-selective |
| β2 | - | - | - | - | ||
| Metoprolol | β1 | 47 | - | - | - | β1-selective |
| β2 | 2960 | - | - | - | ||
| Atenolol | β1 | - | - | - | - | β1-selective |
| β2 | - | - | - | - | ||
| Carvedilol | β1 | ~4-5 (KD) | 9.9 | - | - | Non-selective (with α1-blocking activity) |
| β2 | - | 9.72 - 9.78 | - | - | ||
| Propranolol (racemic) | β1 | - | - | - | ~8.3 | Non-selective |
| β2 | - | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. Ki, KB, and pA2 values are measures of antagonist potency; lower Ki/KB and higher pA2 indicate greater potency. KD represents the equilibrium dissociation constant.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental methodologies: radioligand binding assays and functional assays measuring adenylyl cyclase activity.
Radioligand Binding Assay
This assay directly measures the affinity of a drug for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a beta-blocker for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing a high density of β1- or β2-adrenergic receptors are isolated from tissue homogenates (e.g., heart ventricles for β1, lung tissue for β2) or cultured cell lines through differential centrifugation.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol), which is known to bind to beta-adrenergic receptors, is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled beta-blocker being tested (the competitor).
-
Equilibrium Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist) from the total binding. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assay: Adenylyl Cyclase Activity
This assay measures the functional consequence of beta-receptor blockade, which is the inhibition of adenylyl cyclase activation.
Objective: To determine the potency of a beta-blocker in inhibiting agonist-stimulated adenylyl cyclase activity.
Methodology:
-
Cell Culture and Membrane Preparation: Cells expressing beta-adrenergic receptors are cultured and their membranes are prepared as described in the radioligand binding assay protocol.
-
Adenylyl Cyclase Assay: The prepared membranes are incubated with a beta-adrenergic agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity. The assay is performed in the presence of various concentrations of the beta-blocker being tested.
-
cAMP Production: The reaction is initiated by the addition of ATP, the substrate for adenylyl cyclase. The enzyme converts ATP to cyclic AMP (cAMP).
-
Termination and Quantification: The reaction is stopped after a specific time, and the amount of cAMP produced is quantified, often using a competitive binding assay with a radiolabeled cAMP or through other sensitive detection methods.
-
Data Analysis: The concentration of the beta-blocker that causes a 50% inhibition of the agonist-stimulated adenylyl cyclase activity (IC50) is determined. This provides a measure of the functional potency of the antagonist.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for determining beta-blocker potency.
Caption: Beta-Adrenergic Signaling Pathway and the Site of Action for Beta-Blockers.
Statistical analysis of comparative data for propranolol enantiomers
Propranolol, a widely utilized beta-blocker for treating cardiovascular conditions, is administered as a racemic mixture of its two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. Despite their identical chemical formula, these stereoisomers exhibit significant differences in their pharmacological and pharmacokinetic profiles. This guide provides an objective comparison of the two enantiomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Data Presentation
The quantitative differences between (S)-(-)-propranolol and (R)-(+)-propranolol are summarized in the tables below.
Table 1: Comparative Pharmacodynamics
| Parameter | (S)-(-)-Propranolol | (R)-(+)-Propranolol | Potency Ratio (S/R) | Reference |
| Beta-Adrenergic Receptor Binding Affinity | ||||
| β1 Receptor (Ki in nM) | 1.1 | 110 | ~100 | |
| β2 Receptor (Ki in nM) | 0.8 | 80 | ~100 | |
| Clinical Effect | ||||
| Beta-blocking activity | High | Low | 60 to 100 times more active | |
| Antiarrhythmic effect | Weak | Present | - | |
| Membrane-stabilizing properties | - | Contributes to antiarrhythmic effects | - |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Comparative Pharmacokinetics in Humans (Oral Administration)
| Parameter | (S)-(-)-Propranolol | (R)-(+)-Propranolol | Notes | Reference |
| Bioavailability | Lower when administered as a pure enantiomer compared to the racemic mixture. | Higher bioavailability than the (S)-enantiomer. | The bioavailability of (S)-propranolol is influenced by the presence of (R)-propranolol. | |
| Plasma Protein Binding | Higher | Lower | (R)-propranolol bound to plasma proteins to a lesser extent than (S)-propranolol. | |
| Area Under the Curve (AUC) | Higher in racemic mixture administration. | AUC was significantly higher when administered as a racemic mixture than as a pure enantiomer. | Suggests the disposition of (R)-propranolol may be influenced by (S)-propranolol. | |
| Maximum Plasma Concentration (Cmax) | ~40-90% higher than (R)-enantiomer. | Lower than (S)-enantiomer. | - | |
| Metabolism | Slower | Faster | Metabolism of propranolol is stereoselective for the less active (R)-(+)-enantiomer. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of propranolol enantiomers are provided below.
Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)
This method is widely used for the separation and quantification of propranolol enantiomers.
Objective: To separate and quantify (S)-(-)-propranolol and (R)-(+)-propranolol in a given sample.
Materials:
-
Chiral stationary phase column (e.g., α-Burke 2®, Chiralcel OD-H, ChiralPak IA).
-
HPLC system with UV or mass spectrometry (MS/MS) detector.
-
Mobile phase constituents (e.g., n-heptane, ethanol, diethylamine, dichloromethane, methanol, ammonium acetate).
-
Propranolol standards for both enantiomers and the racemic mixture.
-
Sample preparation reagents (e.g., methanol for extraction).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the chosen solvents in the specified ratio. For example, a mobile phase could consist of n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v). The mobile phase should be freshly prepared, filtered, and degassed.
-
Standard Solution Preparation: Prepare stock solutions of the individual enantiomers and the racemic mixture in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: For pharmaceutical formulations, tablets can be crushed and the active ingredient extracted with a solvent like methanol. For biological samples, a protein precipitation and extraction step may be necessary.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate of the mobile phase (e.g., 1 ml/min).
-
Set the detector wavelength (e.g., 280 nm for UV detection) or MS/MS transition parameters.
-
-
Injection and Analysis: Inject the prepared standards and samples into the HPLC system. The enantiomers will separate based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks in the chromatogram.
-
Quantification: Identify the peaks corresponding to each enantiomer based on the retention times of the pure standards. Construct a calibration curve by plotting the peak area against the concentration for each enantiomer. Use this curve to determine the concentration of each enantiomer in the unknown samples.
Beta-Adrenergic Receptor Binding Assay
This experiment determines the binding affinity of each propranolol enantiomer to beta-adrenergic receptors.
Objective: To determine the inhibition constant (Ki) of (S)-(-)-propranolol and (R)-(+)-propranolol for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes expressing β1 or β2 adrenergic receptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol).
-
(S)-(-)-propranolol and (R)-(+)-propranolol.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the competing ligand (either (S)- or (R)-propranolol).
-
Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of each enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
Mandatory Visualization
Experimental Workflow for Chiral HPLC Separation
Safety Operating Guide
Proper Disposal of Levopropranolol Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of levopropranolol hydrochloride is paramount for environmental protection and laboratory safety. This guide provides researchers, scientists, and drug development professionals with essential information and step-by-step procedures for the proper handling and disposal of this beta-blocker.
This compound, a levorotatory isomer of propranolol, requires careful management as a pharmaceutical waste product. Adherence to national and local regulations is crucial to mitigate potential environmental contamination and ensure workplace safety. The primary recommended method for the disposal of this compound is incineration at a licensed and approved facility.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this process. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local guidelines.
Disposal Procedures
Researchers must follow a systematic approach to the disposal of this compound to ensure safety and compliance.
Step 1: Segregation and Collection
-
Identify Waste: Clearly identify all materials contaminated with this compound, including unused product, contaminated personal protective equipment (PPE), and cleaning materials.
-
Use Designated Containers: Place all this compound waste into clearly labeled, sealed, and leak-proof containers.
Step 2: Storage
-
Secure Storage: Store the waste containers in a designated, secure area away from incompatible materials.
-
Labeling: Ensure containers are accurately labeled with the contents and associated hazards.
Step 3: Professional Disposal
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the waste by a licensed and certified hazardous waste disposal contractor.
-
Incineration: The recommended method of disposal for this compound is incineration at an approved facility.[1][2] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Avoid Improper Disposal: Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination.
Quantitative Data Summary
| Parameter | Information | Source |
| Recommended Disposal Method | Incineration at an approved plant | [1][2] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects | [1] |
| Special Precautions | Avoid release to the environment | [1] |
| Contaminated Packaging | Treat as hazardous waste and dispose of via incineration | [1] |
Experimental Protocols
Currently, there are no standardized experimental protocols for the laboratory-scale disposal of this compound. The industry standard and regulatory guidance point exclusively to professional disposal services. Research into degradation methods, such as photocatalytic degradation, is ongoing but has not yet translated into approved disposal protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guide for Handling Levopropranolol Hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Levopropranolol hydrochloride. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is harmful if swallowed and may cause skin and eye irritation.[1][2] It is essential to handle this compound with care in a well-ventilated area to avoid dust formation and inhalation.[1][3][4]
Summary of Hazard Information:
| Hazard Statement | Classification | Precautionary Statements |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264: Wash hands thoroughly after handling.[3][5] P270: Do not eat, drink or smoke when using this product.[3][5] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] P330: Rinse mouth.[3][5] |
| May cause skin irritation | Skin Corrosion/Irritation | P280: Wear protective gloves/protective clothing.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] |
| May cause eye irritation | Serious Eye Damage/Eye Irritation | P280: Wear eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory tract irritation | Specific Target Organ Toxicity | P261: Avoid breathing dust.[3] P271: Use only outdoors or in a well-ventilated area.[3] |
Toxicological Data:
The following acute toxicity data is for Propranolol hydrochloride, the racemic mixture containing Levopropranolol.
| Route of Administration | Species | Dose (LD50) |
| Oral | Mouse | 320 mg/kg[1][6] |
| Oral | Rat | 466 mg/kg[1][6] |
| Oral | Rabbit | 600 mg/kg[1][6] |
| Intraperitoneal | Mouse | 80 mg/kg[6] |
| Intraperitoneal | Rat | 76 mg/kg[6] |
| Subcutaneous | Mouse | 208 mg/kg[6] |
| Subcutaneous | Rat | 115 mg/kg[6] |
| Intravenous | Mouse | 18 mg/kg[6] |
| Intravenous | Rat | 21 mg/kg[6] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. | Protects eyes from dust particles and splashes.[1][3][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact with the chemical.[1][3] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter. | Required when handling the powder outside of a fume hood or if dust is generated.[1][3] |
Operational Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
Experimental Protocols: Handling and Preparation of Solutions
Objective: To provide a step-by-step guide for the safe handling and preparation of solutions of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., deionized water, ethanol)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spatula
-
Beakers
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation: Before starting, ensure you have read and understood the Safety Data Sheet (SDS).[1][3][5][7] Work within a certified chemical fume hood to minimize inhalation risk.[1][3]
-
Don PPE: Put on a lab coat, nitrile gloves, and chemical safety goggles.
-
Weighing:
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid generating dust.[3]
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed powder to a clean volumetric flask of the appropriate size.
-
Add a portion of the desired solvent to the flask, ensuring not to fill to the mark.
-
Swirl the flask gently or use a magnetic stirrer to dissolve the powder completely.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Storage: Store the prepared solution in a clearly labeled, tightly sealed container. Refer to the compound's stability information for appropriate storage conditions.
-
Cleanup:
-
Wipe down the work area with an appropriate cleaning agent.
-
Dispose of any disposable materials (e.g., weigh boat, contaminated wipes) in the designated hazardous waste container.
-
Clean all reusable glassware thoroughly.
-
Remove and discard gloves in the appropriate waste bin.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Solid Waste: Unused or expired this compound powder, contaminated weigh boats, and wipes.
-
Liquid Waste: Unused solutions of this compound.
-
Contaminated PPE: Used gloves, disposable lab coats.
Disposal Procedure:
-
Collection:
-
All waste materials contaminated with this compound must be collected in a designated, clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9] Do not dispose of this compound down the drain or in the regular trash.[9][10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.
Caption: Decision tree for the disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. caelo.de [caelo.de]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. medline.com [medline.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
